Product packaging for Musk Xylene-d9(Cat. No.:)

Musk Xylene-d9

Cat. No.: B13857004
M. Wt: 306.32 g/mol
InChI Key: XMWRWTSZNLOZFN-YJMGCJIZSA-N
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Description

Musk Xylene-d9 is a useful research compound. Its molecular formula is C12H15N3O6 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O6 B13857004 Musk Xylene-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3O6

Molecular Weight

306.32 g/mol

IUPAC Name

1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethyl-2,4,6-trinitrobenzene

InChI

InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3/i3D3,4D3,5D3

InChI Key

XMWRWTSZNLOZFN-YJMGCJIZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)[N+](=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Musk Xylene-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Musk Xylene-d9, a deuterated isotopologue of the synthetic fragrance, Musk Xylene. The inclusion of deuterium atoms in the tert-butyl group of the molecule makes it a valuable internal standard for quantitative analysis by mass spectrometry, particularly in environmental monitoring, toxicology studies, and quality control in the cosmetics industry. This document outlines the synthetic pathway, detailed experimental protocols, and expected analytical data.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the preparation of the deuterated precursor, tert-butanol-d9. This is followed by its conversion to tert-butyl-d9 chloride, which then undergoes a Friedel-Crafts alkylation with m-xylene. The final step involves the nitration of the resulting deuterated intermediate to yield this compound.

Synthesis_Pathway cluster_0 Step 1: Synthesis of tert-butanol-d9 cluster_1 Step 2: Synthesis of tert-butyl-d9 chloride cluster_2 Step 3: Friedel-Crafts Alkylation cluster_3 Step 4: Nitration Acetone-d6 Acetone-d6 tert-butanol-d9 tert-butanol-d9 Acetone-d6->tert-butanol-d9 Grignard Reaction (Anhydrous THF, MnCl2) Methyl-d3 magnesium iodide Methyl-d3 magnesium iodide Methyl-d3 magnesium iodide->tert-butanol-d9 tert-butyl-d9_chloride tert-butyl-d9 chloride tert-butanol-d9->tert-butyl-d9_chloride HCl tert-butyl-d9-m-xylene 5-tert-butyl-d9-1,3-dimethylbenzene tert-butyl-d9_chloride->tert-butyl-d9-m-xylene AlCl3 m-xylene m-xylene m-xylene->tert-butyl-d9-m-xylene Musk_Xylene_d9 This compound tert-butyl-d9-m-xylene->Musk_Xylene_d9 HNO3 / H2SO4

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of this compound.

Synthesis of tert-butanol-d9

This procedure is adapted from a patented method for the preparation of deuterated tert-butyl alcohol.[1]

Materials:

  • Deuterated methyl magnesium iodide (CD₃MgI)

  • Deuterated acetone (CD₃)₂CO

  • Anhydrous manganese chloride (MnCl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Heavy water (D₂O)

  • Deuterated hydrochloric acid (DCl)

Procedure:

  • To a dry three-necked flask equipped with a thermometer, a condenser, and a dropping funnel, add deuterated methyl magnesium iodide, anhydrous tetrahydrofuran, and anhydrous manganese chloride.

  • Cool the mixture to 0-10°C.

  • Slowly add deuterated acetone dropwise to the reaction mixture while maintaining the temperature.

  • Allow the reaction to proceed for 4-6 hours at the controlled temperature.

  • Quench the reaction by the slow addition of a D₂O solution of deuterated hydrochloric acid.

  • Separate the organic layer and purify by distillation to obtain tert-butanol-d9.

Synthesis of tert-butyl-d9 chloride

This procedure is based on standard methods for the conversion of tertiary alcohols to alkyl chlorides.[2][3][4][5][6]

Materials:

  • tert-butanol-d9

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • In a separatory funnel, combine tert-butanol-d9 and concentrated hydrochloric acid.

  • Shake the mixture for 15-20 minutes, periodically venting the funnel.

  • Allow the layers to separate and remove the lower aqueous layer.

  • Wash the organic layer with a 5% sodium bicarbonate solution, followed by water until the washings are neutral.

  • Dry the organic layer with anhydrous calcium chloride.

  • Decant the dried liquid and purify by distillation to yield tert-butyl-d9 chloride.

Friedel-Crafts Alkylation of m-xylene with tert-butyl-d9 chloride

This protocol is adapted from established procedures for Friedel-Crafts alkylation.[7][8]

Materials:

  • m-xylene

  • tert-butyl-d9 chloride

  • Anhydrous aluminum chloride (AlCl₃)

Procedure:

  • To a clean, dry reaction flask, add m-xylene and tert-butyl-d9 chloride.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions to the cooled and stirred reaction mixture.

  • Allow the reaction to proceed in the ice bath until the evolution of HCl gas subsides.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Quench the reaction by carefully adding water and a small amount of hydrochloric acid.

  • Separate the organic layer, wash with water and a dilute sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.

  • Purify the product, 5-tert-butyl-d9-1,3-dimethylbenzene, by distillation.

Nitration of 5-tert-butyl-d9-1,3-dimethylbenzene

This final step is based on the known nitration methods for producing musk xylene.[9]

Materials:

  • 5-tert-butyl-d9-1,3-dimethylbenzene

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ethanol

Procedure:

  • Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to fuming nitric acid at a low temperature.

  • Slowly add the 5-tert-butyl-d9-1,3-dimethylbenzene to the stirred and cooled nitrating mixture.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

  • Filter the crude product and wash thoroughly with water.

  • Recrystallize the crude product from 95% ethanol to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound and its precursors.

Step Reactants Product Reported Yield Isotopic Purity (atom % D) Reference
1Deuterated methyl magnesium iodide, Deuterated acetonetert-butanol-d980-82%99.7-99.8%[10]
2tert-butanol-d9, HCltert-butyl-d9 chloride78-88% (for non-deuterated)Expected to be >99%[2]
3m-xylene, tert-butyl-d9 chloride5-tert-butyl-d9-1,3-dimethylbenzene~65% (for non-deuterated)Expected to be >99%[7]
45-tert-butyl-d9-1,3-dimethylbenzene, HNO₃/H₂SO₄This compoundExpected to be similar to non-deuteratedExpected to be >99%-
Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number (non-deuterated) Expected Spectroscopic Data
This compoundC₁₂H₆D₉N₃O₆306.3381-15-2¹H NMR: Signals corresponding to the aromatic and methyl protons. Absence of a signal for the tert-butyl group. MS (EI): Expected molecular ion (M⁺) at m/z 306.
Musk XyleneC₁₂H₁₅N₃O₆297.2781-15-2¹H NMR: Signals for aromatic, methyl, and tert-butyl protons.[11] MS (EI): Molecular ion (M⁺) at m/z 297.[11]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Grignard Reaction: Acetone-d6 + CD3MgI B Chlorination: tert-butanol-d9 + HCl A->B C Friedel-Crafts Alkylation: m-xylene + tert-butyl-d9 chloride B->C D Nitration: tert-butyl-d9-m-xylene + HNO3/H2SO4 C->D E Workup & Extraction D->E Quenching F Distillation E->F G Recrystallization F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for this compound synthesis.

References

The Role of Musk Xylene-d9 in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of Musk Xylene-d9 in scientific research. Primarily utilized as an internal standard, this deuterated isotopologue of musk xylene is indispensable for the accurate quantification of its non-deuterated counterpart in a variety of complex matrices. Due to growing environmental and health concerns surrounding musk xylene—a synthetic fragrance once widely used in consumer products—rigorous and reliable analytical methods are essential for monitoring its presence and understanding its behavior.[1][2][3] This guide details the methodologies, presents key performance data, and illustrates the workflows that underpin its use in environmental and biological monitoring.

Core Application: Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for analytical methods based on isotope dilution, a powerful technique used in mass spectrometry. In this approach, a known quantity of the deuterated standard is added to a sample at the beginning of the analytical process. Because this compound is chemically almost identical to the native musk xylene, it experiences the same losses during sample extraction, cleanup, and analysis.

However, due to its higher mass (from the nine deuterium atoms replacing hydrogen atoms on the tert-butyl group), it is easily distinguished from the native compound by a mass spectrometer.[4][5] By comparing the signal intensity of the native analyte to that of the known amount of the added internal standard, chemists can accurately calculate the concentration of the original musk xylene in the sample, compensating for any procedural variations. This method, often employing Gas Chromatography-Mass Spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), provides high accuracy and precision.[2][6][7]

Quantitative Data Summary

The use of this compound as an internal standard has been validated across numerous studies and sample types. The following tables summarize key quantitative performance metrics from various research applications.

Table 1: Method Performance in Cosmetics

ParameterValueReference
Recovery 85.81% - 103.77%[8]
92.5% - 102.0%[5]
81.1% - 86.9%[7]
Relative Standard Deviation (RSD) < 5.32%[8]
< 5%[5]
< 12% (inter-day)[7]
Limit of Quantitation (LOQ) 50.0 - 500 ng/kg[8]
1.0 - 8.0 µg/kg[5]
5 µg/kg[7]

Table 2: Concentrations Detected in Human Samples

MatrixConcentration Range (lipid weight basis)Reference
Human Milk (U.S.) < 2 - 150 ng/g[1]
Blood Lipids (Human) 12 - 49 ng/g[9]

Experimental Protocols

The following sections detail a representative experimental protocol for the determination of musk xylene in cosmetic and biological samples using this compound as an internal standard.

Sample Preparation and Extraction

The goal of this stage is to efficiently extract musk xylene from the sample matrix while introducing the internal standard for quantification.

For Cosmetics (e.g., creams, lotions):

  • Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., d15-Musk Xylene in acetonitrile) to the sample.[5]

  • Solvent Addition: Add a suitable extraction solvent mixture, such as acetone and hexane (1:1 v/v).[8] For some matrices, n-hexane with saturated sodium chloride solution is used.[5]

  • Extraction: Tightly cap the tube and perform ultrasonic extraction for approximately 20-30 minutes.[5][8]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 8,000 rpm) for 5-10 minutes to separate the solid matrix from the liquid extract.[5]

  • Collection: Carefully transfer the supernatant (the liquid extract) to a clean tube. Repeat the extraction process on the remaining solids two more times, combining all supernatants.

For Biological Samples (e.g., human milk, blood plasma):

  • Internal Standard Spiking: Add the this compound internal standard to a measured volume or weight of the sample.

  • Liquid-Liquid Extraction (LLE): Use appropriate solvents to extract the lipophilic musk compounds.

  • Lipid Removal: For high-fat samples like human milk, a lipid removal step may be necessary.

Extract Cleanup

A cleanup step is crucial to remove interfering compounds from the sample extract that could affect the GC-MS analysis.

  • Solvent Evaporation: Gently evaporate the combined solvent extracts to near dryness under a stream of nitrogen.

  • Reconstitution: Re-dissolve the residue in a small volume of a solvent suitable for solid-phase extraction (SPE), such as n-hexane.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a CNWBOND Si or Sep-Pak Silica cartridge) with the appropriate solvents as per the manufacturer's instructions.[7][8]

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., n-hexane) to remove interfering substances.

    • Elute the target analytes (musk xylene and this compound) with a stronger solvent or solvent mixture.

  • Final Concentration: Evaporate the eluted fraction to a final volume of approximately 1 mL for GC-MS analysis.

GC-MS/MS Analysis

The final extract is injected into a GC-MS/MS system for separation, detection, and quantification.

  • Gas Chromatography (GC):

    • Column: A low-polarity capillary column, such as an HP-5MS or DB-5MS (30 m x 0.25 mm, 0.25 µm), is commonly used for separation.[7][8][10]

    • Injection: 1-2 µL of the final extract is injected, typically in splitless mode.

    • Temperature Program: An optimized temperature gradient is used to separate the target compounds.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) can be used. NCI offers high sensitivity for nitro-aromatic compounds like musk xylene.[9]

    • Detection Mode: Analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both musk xylene and this compound are monitored.[8]

  • Quantification: The concentration of musk xylene in the original sample is calculated by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve prepared with known standards.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_cleanup 2. Extract Cleanup cluster_analysis 3. Analysis Sample Weigh Sample (e.g., Cosmetics, Milk) Spike Spike with known amount of this compound (IS) Sample->Spike Extract Ultrasonic Extraction (e.g., Hexane/Acetone) Spike->Extract Centrifuge Centrifuge to separate solids Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate1 Evaporate Solvent Supernatant->Evaporate1 Crude Extract Reconstitute Reconstitute in Hexane Evaporate1->Reconstitute SPE Solid-Phase Extraction (SPE) (Silica Cartridge) Reconstitute->SPE Evaporate2 Concentrate Final Eluate SPE->Evaporate2 GCMS Inject into GC-MS/MS Evaporate2->GCMS Cleaned Extract Quantify Quantify using Analyte/IS Ratio GCMS->Quantify Result Final Concentration of Musk Xylene Quantify->Result

Caption: Analytical workflow for Musk Xylene quantification.

Isotope_Dilution Concept of Isotope Dilution: Known amount of MX-d9 is added. The ratio of MX to MX-d9 in the final measurement is used to calculate the original amount of MX, correcting for procedural losses. cluster_sample Initial Sample cluster_spiked Spiked Sample cluster_final Final Measurement (MS) A MX A1 MX A->A1 A2 MX A1->A2 Loss during Prep/Cleanup IS1 MX-d9 IS2 MX-d9 IS1->IS2 Proportional Loss

Caption: Principle of isotope dilution analysis.

References

Deconstructing the Certificate of Analysis for Musk Xylene-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. This guide provides an in-depth technical explanation of a typical CoA for Musk Xylene-d9, a deuterated internal standard essential for quantitative analysis in various scientific fields, including environmental monitoring and pharmacokinetic studies. Understanding the data presented and the methodologies used is paramount for ensuring the accuracy and reliability of experimental results.

Product Information and Specifications

The initial section of a CoA provides fundamental details about the compound. This compound is the deuterated form of Musk Xylene, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analyses.

Parameter Typical Specification Significance
Compound Name This compoundIdentifies the specific deuterated compound.
Molecular Formula C₁₂H₆D₉N₃O₆[1][2]Details the elemental composition, including the nine deuterium atoms.
Molecular Weight ~306.32 g/mol [1][2]The mass of one mole of the compound, reflecting the deuterium incorporation.
CAS Number (Labeled) 2687960-78-5[3]A unique identifier for the deuterium-labeled substance.
CAS Number (Unlabeled) 81-15-2[3]The unique identifier for the non-deuterated Musk Xylene.
Appearance White to off-white solidConfirms the physical state and appearance of the material.

Quantitative Analysis: Purity and Isotopic Enrichment

This section presents the critical quantitative data that attests to the quality of the standard. These values are determined through rigorous analytical testing.

Analytical Test Methodology Typical Specification Interpretation
Chemical Purity GC-MS≥98%[3]Indicates the percentage of the material that is this compound, exclusive of isotopic isomers and residual solvents.
Isotopic Enrichment ¹H NMR or GC-MS≥98 atom % DRepresents the percentage of the labeled positions that contain deuterium, ensuring minimal interference from the unlabeled analog.
Residual Solvents GC-MS (Headspace)Varies by solvent (e.g., <0.5%)Quantifies any remaining solvents from the synthesis and purification processes.
Identity Confirmation ¹H NMR, Mass SpectrometryConforms to structureConfirms that the chemical structure is consistent with this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the analytical data presented in the CoA.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. It is employed to assess both chemical purity and to confirm the identity of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a high-purity solvent such as acetonitrile or hexane.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to vaporize the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5MS). The column separates compounds based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Mass Analysis: As compounds elute from the column, they enter the mass spectrometer. In the ion source (typically using Electron Ionization - EI), molecules are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is a fingerprint of the molecule. The identity of this compound is confirmed by comparing its fragmentation pattern to a reference spectrum. Chemical purity is determined by integrating the peak area of the target compound and comparing it to the total area of all detected peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules and is particularly useful for confirming the positions of isotopic labels and quantifying isotopic enrichment.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a deuterated NMR solvent (e.g., Chloroform-d).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For structural confirmation, a ¹H NMR spectrum is acquired.

  • Structural Confirmation: The ¹H NMR spectrum of this compound will show signals corresponding to the aromatic protons. The absence or significant reduction of the signal for the tert-butyl protons confirms successful deuteration at that position.

  • Isotopic Enrichment Calculation: The isotopic enrichment is determined by comparing the integral of the residual proton signal from the labeled position to the integral of a proton signal from an unlabeled position in the molecule. This ratio allows for the calculation of the percentage of deuterium incorporation.

Visualizing Workflows and Relationships

Diagrams are invaluable for illustrating the logical flow of processes and the relationships between different aspects of the analysis.

cluster_0 Quality Control Workflow for this compound Sample Raw Material Reception Quarantine Quarantine and Sampling Sample->Quarantine Initial Inspection Analysis Analytical Testing Quarantine->Analysis Representative Sample CoA_Gen Certificate of Analysis Generation Analysis->CoA_Gen Data Review and Approval Release Product Release CoA_Gen->Release Final Quality Assurance

Caption: Quality Control Workflow for Chemical Standards.

cluster_1 Analytical Testing Relationships MXD9 This compound Standard GCMS GC-MS Analysis MXD9->GCMS NMR NMR Analysis MXD9->NMR Purity Chemical Purity GCMS->Purity Identity Identity Confirmation GCMS->Identity NMR->Identity Isotopic Isotopic Enrichment NMR->Isotopic

Caption: Interrelation of Analytical Methods and Quality Attributes.

References

Physical and chemical properties of Musk Xylene-d9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Musk Xylene-d9

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

This compound is the deuterated analogue of Musk Xylene, a synthetic fragrance historically used in a variety of consumer products. The incorporation of deuterium atoms in the tert-butyl group provides a valuable tool for metabolic studies, environmental fate analysis, and as an internal standard in quantitative analytical methods.

Data Presentation: Quantitative Properties

PropertyThis compoundMusk Xylene (CAS 81-15-2)Source(s)
Molecular Formula C₁₂D₉H₆N₃O₆C₁₂H₁₅N₃O₆[1][2]
Molecular Weight 306.32 g/mol 297.26 g/mol [1][2]
Appearance -Yellowish crystalline powder or needles[3]
Melting Point Not available, expected to be similar to Musk Xylene110 °C[3]
Boiling Point Not available, expected to be similar to Musk Xylene>200 °C[3]
Water Solubility Not available, expected to be very low~0.15 mg/L at 22 °C[4][5]
Solubility in Organic Solvents -Soluble in diethyl ether and ethanol[3]
logP (Octanol/Water Partition Coefficient) -4.369 (estimated)[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Musk Xylene are crucial for its application in research. The following sections outline generalized methodologies based on available literature.

Synthesis of Musk Xylene

The synthesis of Musk Xylene is a two-step process involving a Friedel-Crafts alkylation followed by nitration.[3][6] The synthesis of the deuterated analogue would follow a similar pathway, utilizing deuterated reagents.

Step 1: Friedel-Crafts Alkylation of m-Xylene

  • Objective: To introduce a tert-butyl group onto the m-xylene ring.

  • Reactants: m-xylene, tert-butyl chloride (or isobutyl chloride), and a Lewis acid catalyst (e.g., anhydrous aluminum chloride or ferric chloride).[3][7]

  • Procedure (General):

    • m-Xylene and the Lewis acid catalyst are charged into a reaction vessel equipped with a stirrer, dropping funnel, and a system to trap evolved HCl gas.

    • tert-Butyl chloride is added dropwise to the mixture while maintaining a controlled temperature.

    • The reaction mixture is stirred for a specified period to ensure complete reaction.

    • The reaction is quenched, and the organic layer containing the product, 5-tert-butyl-m-xylene, is separated, washed, and purified, typically by distillation.

Step 2: Nitration of 5-tert-butyl-m-xylene

  • Objective: To introduce three nitro groups onto the aromatic ring to form Musk Xylene.

  • Reactants: 5-tert-butyl-m-xylene and a nitrating agent (e.g., fuming nitric acid or a mixture of nitric acid and sulfuric acid).[3][6]

  • Procedure (General):

    • The nitrating agent is cooled in an ice bath.

    • 5-tert-butyl-m-xylene is added slowly to the nitrating agent while carefully controlling the temperature to prevent runaway reactions.

    • After the addition is complete, the reaction mixture is stirred at a controlled temperature for a set duration.

    • The reaction mixture is then poured onto ice, causing the crude Musk Xylene to precipitate.

    • The crude product is filtered, washed with water and a dilute base (e.g., sodium carbonate solution) to neutralize any remaining acid, and then dried.

    • Purification is typically achieved by recrystallization from a suitable solvent, such as 95% ethanol.[3][6]

Analytical Determination by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method for the analysis of Musk Xylene and its deuterated analogue in various matrices.[8] this compound is an ideal internal standard for these analyses due to its similar chemical behavior and distinct mass.

  • Objective: To identify and quantify Musk Xylene in a sample.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Procedure (General):

    • Sample Preparation: The sample (e.g., cosmetic product, environmental sample) is extracted with a suitable organic solvent. A known amount of this compound is added as an internal standard. The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[8]

    • GC Separation: The prepared sample is injected into the GC. The separation is typically performed on a capillary column (e.g., DB-5MS). The oven temperature is programmed to separate the analytes based on their boiling points and interactions with the stationary phase.

    • MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common ionization technique. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of Musk Xylene and this compound.

    • Quantification: The concentration of Musk Xylene in the original sample is determined by comparing the peak area of the analyte to that of the internal standard (this compound).

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis and analysis of Musk Xylene.

Synthesis_Workflow m_xylene m-Xylene alkylation Friedel-Crafts Alkylation m_xylene->alkylation tert_butyl_chloride tert-Butyl Chloride tert_butyl_chloride->alkylation lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->alkylation nitrating_agent Nitrating Agent (HNO₃/H₂SO₄) nitration Nitration nitrating_agent->nitration alkylation_product 5-tert-butyl-m-xylene alkylation_product->nitration crude_musk_xylene Crude Musk Xylene purification Purification (Recrystallization) crude_musk_xylene->purification purified_musk_xylene Purified Musk Xylene alkylation->alkylation_product nitration->crude_musk_xylene purification->purified_musk_xylene Analytical_Workflow sample Sample (e.g., Cosmetic, Environmental) extraction Solvent Extraction + Internal Standard (this compound) Addition sample->extraction cleanup Sample Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup gc_ms GC-MS Analysis (Separation and Detection) cleanup->gc_ms data_analysis Data Analysis (Quantification) gc_ms->data_analysis result Result (Concentration of Musk Xylene) data_analysis->result

References

An In-Depth Technical Guide to Musk Xylene-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Musk Xylene-d9, a deuterated isotopologue of the synthetic fragrance Musk Xylene. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled internal standards for quantitative analysis.

Chemical Identity and Properties

This compound is the deuterated form of Musk Xylene, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the parent compound but has a distinct, higher mass.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number (Labeled) 2687960-78-5[1]
CAS Number (Unlabeled) 81-15-2[1][2][3][4]
Molecular Formula C₁₂D₉H₆N₃O₆[1][5]
Molecular Weight 306.32 g/mol [2][3][5]
Monoisotopic Mass 306.15 g/mol [2][3]
IUPAC Name 1-(tert-butyl-d9)-3,5-dimethyl-2,4,6-trinitrobenzene

Synonyms: [5][6][7][8][9]

  • 1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene-d9

  • 2,4,6-Trinitro-5-tert-butyl-m-xylene-d9

  • 5-tert-Butyl-2,4,6-trinitro-m-xylene-d9

  • Moschus xylol-d9

  • Musk xylol-d9

  • NSC 59844-d9

  • Xylene Musk-d9

  • 2,4,6-Trinitro-1,3-dimethyl-5-tert-butylbenzene-d9

  • 2,4,6-Trinitro-3,5-dimethyl-tert-butylbenzene-d9

Table 2: Physicochemical Properties of Musk Xylene (Unlabeled)

PropertyValue
Appearance White to light-colored crystalline solid[7][10][11]
Water Solubility Insoluble[7][10][11]
Log P (Octanol/Water Partition Coefficient) 5.20[11]
Vapor Pressure 0.13 Pa at 20°C[11]

Synthesis of Musk Xylene

The industrial synthesis of Musk Xylene involves a two-step process starting from meta-xylene.[6][9][12] The first step is a Friedel-Crafts alkylation, followed by nitration.

Synthesis_of_Musk_Xylene m_xylene m-Xylene friedel_crafts Friedel-Crafts Alkylation m_xylene->friedel_crafts tert_butyl_chloride tert-Butyl Chloride tert_butyl_chloride->friedel_crafts tert_butyl_m_xylene tert-Butyl-m-xylene friedel_crafts->tert_butyl_m_xylene nitration Nitration tert_butyl_m_xylene->nitration nitrating_acid Fuming Nitric Acid or HNO₃/H₂SO₄ Mixture nitrating_acid->nitration musk_xylene Musk Xylene nitration->musk_xylene

Synthesis Pathway of Musk Xylene.

Analytical Methodologies

The quantification of Musk Xylene in various environmental and biological matrices is crucial for monitoring its presence and assessing potential risks. The use of this compound as an internal standard is highly recommended to improve the accuracy and precision of these measurements.[11]

1. Sample Preparation: QuEChERS Method for Sediment Samples [7]

A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation procedure has been validated for the simultaneous determination of eight synthetic musks, including Musk Xylene, in sediment samples. This method simplifies the extraction and cleanup process, providing good analytical performance.

2. Gas Chromatography-Mass Spectrometry (GC-MS) [7]

GC-MS is a widely used technique for the analysis of Musk Xylene. When coupled with an appropriate sample preparation method, it offers high sensitivity and selectivity.

  • Gas Chromatography (GC): A capillary column is used to separate the analytes based on their volatility and polarity.

  • Mass Spectrometry (MS): The separated compounds are then ionized and detected. For enhanced selectivity, tandem mass spectrometry (MS/MS) can be employed.[11] Electron impact (EI) ionization is a common method used for this analysis.

Experimental Protocol Outline: Analysis of Musk Xylene in Air Samples

This protocol provides a general workflow for the analysis of synthetic musks in air samples.

Air_Sample_Analysis_Workflow start Air Sampling extraction Solvent Extraction (e.g., n-hexane/diethyl ether) start->extraction cleanup Sample Clean-up (if necessary) extraction->cleanup analysis GC-EI-MS Analysis cleanup->analysis quantification Quantification using This compound Internal Standard analysis->quantification

Workflow for Air Sample Analysis.

Toxicology and Environmental Fate

Musk Xylene is recognized for its persistence in the environment and its potential for bioaccumulation.[11][12][13] It has been detected in various environmental compartments, including surface waters, and in biological samples such as fish, human milk, and adipose tissue.[9][13] While the acute toxicity of Musk Xylene is low, concerns have been raised regarding its potential carcinogenic effects, leading to its classification as a borderline case.[6][13] Due to its environmental persistence and bioaccumulative properties, Musk Xylene is considered a substance of very high concern (SVHC) under the European Union's REACH regulation.[12]

Applications

This compound is primarily used as an internal standard in analytical laboratories for the accurate quantification of Musk Xylene in various samples.[1][11] This is essential for:

  • Environmental monitoring studies.

  • Food safety analysis.

  • Biomonitoring of human exposure.

  • Research on the toxicology and environmental fate of synthetic musks.

References

The Role of Deuterated Musk Xylene in Quantitative Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterated musk xylene as an internal standard in mass spectrometry for the quantitative analysis of musk xylene. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive resource, detailing experimental protocols, data presentation, and the fundamental principles that underpin this analytical approach. The use of isotopically labeled internal standards, such as deuterated musk xylene, is a cornerstone of high-fidelity quantitative analysis, mitigating matrix effects and improving the accuracy and precision of results.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the native analyte.[1] Consequently, it experiences similar extraction efficiencies, ionization responses, and potential for loss during sample preparation and analysis.[2][3] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery.[1] Deuterated internal standards are particularly effective in correcting for ion suppression and matrix effects in complex biological or environmental samples, leading to enhanced reproducibility and sensitivity.[4]

Deuterated Musk Xylene as an Internal Standard

Musk xylene (5-tert-butyl-2,4,6-trinitro-m-xylene) is a synthetic nitro musk that has been widely used as a fragrance ingredient in a variety of consumer products.[5][6] Due to its persistence and potential for bioaccumulation, sensitive and accurate methods for its quantification in various matrices are essential.[7] Deuterated musk xylene, such as d15-musk xylene or musk xylene (butyl-D₉), serves as an ideal internal standard for its analysis.[8][9]

Table 1: Properties of Musk Xylene and Deuterated Musk Xylene (butyl-D₉)

PropertyMusk Xylene (Unlabeled)Deuterated Musk Xylene (butyl-D₉)Reference
Chemical Formula C₁₂H₁₅N₃O₆C₁₂H₆D₉N₃O₆[9]
Molecular Weight 297.26 g/mol 306.33 g/mol [9][10]
CAS Number 81-15-22687960-78-5[9]

Experimental Protocol: GC-MS Analysis of Musk Xylene using Deuterated Internal Standard

This section outlines a general experimental protocol for the quantitative analysis of musk xylene in a sample matrix using gas chromatography-mass spectrometry (GC-MS) with deuterated musk xylene as an internal standard. The protocol is a composite of methodologies reported in the scientific literature.[11][12]

Sample Preparation

Effective sample preparation is critical for accurate analysis and involves extraction of the analyte from the sample matrix and removal of interfering substances.

  • Extraction: For solid samples such as cosmetics or tissues, ultrasonic extraction with a mixture of acetone and hexane is a common method.[8] For aqueous samples, liquid-liquid extraction with a non-polar solvent like n-hexane can be employed.

  • Internal Standard Spiking: A known amount of deuterated musk xylene solution is added to the sample at the beginning of the preparation process.

  • Clean-up: The extract is concentrated and then purified using solid-phase extraction (SPE) with a silica-based cartridge (e.g., Sep-Pak Silica or CNWBOND Si).[8][12] This step removes polar interferences that could affect the GC-MS analysis.

  • Final Preparation: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent, such as hexane or ethyl acetate, for GC-MS injection.

experimental_workflow Experimental Workflow for Musk Xylene Analysis sample Sample Collection spike Spike with Deuterated Musk Xylene sample->spike extraction Ultrasonic Extraction (e.g., Acetone/Hexane) spike->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup concentration Evaporation and Reconstitution cleanup->concentration gcms GC-MS Analysis concentration->gcms

Experimental workflow for musk xylene analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following table summarizes typical GC-MS parameters for the analysis of musk xylene.

Table 2: GC-MS Instrumental Parameters

ParameterSettingReference(s)
Gas Chromatograph
Capillary ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[11][12]
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)[13]
Injection ModeSplitless[3]
Injection Volume1 µL[2]
Injector Temperature280 °C[11]
Oven Temperature ProgramInitial 90°C (hold 2 min), ramp 20°C/min to 150°C, ramp 1.5°C/min to 180°C, ramp 30°C/min to 280°C (hold 2 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI)[11][12]
Ion Source Temperature230 °C[11]
Transfer Line Temperature280 °C[11]
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[11][12]
Selected Ion Monitoring (SIM)

In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte and the internal standard. This increases sensitivity and reduces interference from co-eluting compounds.

Table 3: Selected Ions for Monitoring Musk Xylene and Deuterated Musk Xylene

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Reference(s)
Musk Xylene 282297265[11]
Deuterated Musk Xylene (d15) 297 (or other appropriate ion)--[8]
Deuterated Musk Xylene (butyl-D₉) 291 (M-15)306 (M+)-

Note: The specific ions for deuterated musk xylene may vary depending on the deuteration pattern. The M-15 fragment (loss of a methyl group) is a prominent ion for musk xylene.

Mass Spectral Fragmentation of Musk Xylene

Under electron ionization, musk xylene undergoes fragmentation, with the most characteristic fragmentation being the loss of a methyl group ([M-15]⁺).[10] This results in a prominent ion at m/z 282. The molecular ion is observed at m/z 297.

fragmentation_pathway Primary Fragmentation Pathway of Musk Xylene musk_xylene Musk Xylene (m/z 297) fragment [M-CH₃]⁺ (m/z 282) musk_xylene->fragment Loss of a methyl radical loss - CH₃•

Primary fragmentation of musk xylene in EI-MS.

Quantitative Data and Method Performance

The use of a deuterated internal standard significantly improves the performance of quantitative methods for musk xylene. The following table summarizes typical performance characteristics reported in the literature.

Table 4: Summary of Quantitative Method Performance for Musk Xylene Analysis

ParameterTypical Value RangeReference(s)
Linearity (Correlation Coefficient, r²) > 0.999[11]
Limit of Detection (LOD) 0.11 - 0.30 µg/kg[11][14]
Limit of Quantitation (LOQ) 5 µg/kg[12]
Recovery 79% - 116%[11][14]
Relative Standard Deviation (RSD) 1.6% - 13.3%[11]

These data demonstrate that methods employing isotope dilution with deuterated musk xylene are capable of achieving excellent linearity, low detection limits, and high accuracy and precision, making them suitable for trace-level analysis in complex matrices.

Conclusion

The use of deuterated musk xylene as an internal standard in mass spectrometry provides a robust and reliable method for the quantitative analysis of musk xylene. This technical guide has outlined the fundamental principles, provided a detailed experimental protocol, and summarized the expected performance of such methods. By compensating for variations in sample preparation and instrumental analysis, isotope dilution mass spectrometry with deuterated internal standards ensures the high-quality data required by researchers, scientists, and drug development professionals.

References

Musk Xylene-d9: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and recommended storage conditions for Musk Xylene-d9. Understanding these parameters is critical for maintaining the integrity of this isotopically labeled compound, ensuring accurate and reproducible results in research and analytical applications.

Chemical and Physical Properties

This compound is the deuterated analogue of Musk Xylene, a synthetic nitro musk. The deuterium labeling makes it a valuable internal standard for mass spectrometry-based analyses.[1] Key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name 1-(tert-Butyl-d9)-3,5-dimethyl-2,4,6-trinitrobenzene[2][3]
Molecular Formula C₁₂H₆D₉N₃O₆[3][4][5]
Molecular Weight ~306.32 g/mol [3][5]
CAS Number (Labeled) 2687960-78-5[4]
Appearance White to pale yellow crystalline solid[2][6]
Solubility Practically insoluble in water; soluble in organic solvents like acetonitrile and ethanol.[2][6]

Stability Profile

This compound, like its non-deuterated counterpart, is a chemically stable molecule under standard laboratory conditions.[7][8] However, its stability can be compromised by exposure to specific environmental factors, primarily light and high temperatures.

Key Stability Considerations:

  • Photostability: Musk Xylene is known to be susceptible to photolysis.[2] Exposure to direct sunlight or other sources of UV radiation can lead to degradation. Therefore, it is crucial to protect this compound from light during storage and handling.

  • Thermal Stability: While generally stable at room temperature, elevated temperatures can accelerate degradation.[9] Musk Xylene is a flammable solid and can undergo self-decomposition if subjected to excessive heat, friction, or impact.[2] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2]

  • Hydrolytic Stability: Musk Xylene does not contain functional groups that are readily hydrolyzed under typical environmental conditions.[2]

  • Stability of Deuterium Label: Deuterated compounds are generally stable, but the potential for hydrogen-deuterium exchange exists, particularly in strongly acidic or basic solutions.[10] It is advisable to avoid prolonged storage in such media.

Factors Affecting Stability

The following diagram illustrates the key factors that can influence the stability of this compound.

cluster_factors Factors Influencing Stability Light (UV) Light (UV) This compound This compound Light (UV)->this compound Photolysis High Temperature High Temperature High Temperature->this compound Thermal Decomposition Humidity/Moisture Humidity/Moisture Humidity/Moisture->this compound Potential for Hydrolysis (minor) Reactive Chemicals Reactive Chemicals Reactive Chemicals->this compound Chemical Reaction Degradation Products Degradation Products This compound->Degradation Products

Caption: Factors Affecting this compound Stability.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationaleReference(s)
Temperature Store in a cool, dry place. Room temperature is generally acceptable for solutions. For the neat solid, refrigeration may extend shelf life.Minimizes thermal degradation and potential for self-decomposition.[6][11][12]
Light Protect from light. Store in amber vials or in the dark.Prevents photolytic degradation.[6][11][12]
Atmosphere Store in a tightly sealed container.Prevents exposure to moisture and atmospheric contaminants.[6][13]
Incompatibilities Keep away from strong oxidizing agents, sources of ignition, and excessive heat.Reduces the risk of hazardous reactions and decomposition.[9][13]

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to determine the shelf-life and retest period for this compound. The following outlines a general protocol for a long-term stability study.

Stability Study Workflow

The following diagram illustrates a typical workflow for conducting a stability study of a chemical reference standard.

Start Start Define Storage Conditions Define Storage Conditions Start->Define Storage Conditions Prepare Samples Prepare Samples Define Storage Conditions->Prepare Samples Initial Analysis (T=0) Initial Analysis (T=0) Prepare Samples->Initial Analysis (T=0) Place Samples in Stability Chambers Place Samples in Stability Chambers Initial Analysis (T=0)->Place Samples in Stability Chambers Periodic Testing Periodic Testing Place Samples in Stability Chambers->Periodic Testing Periodic Testing->Place Samples in Stability Chambers Continue Study Analyze Data Analyze Data Periodic Testing->Analyze Data Final Timepoint Reached Determine Shelf-Life Determine Shelf-Life Analyze Data->Determine Shelf-Life End End Determine Shelf-Life->End

Caption: Workflow for a Stability Study.

Long-Term Stability Testing Protocol

Objective: To evaluate the stability of this compound under defined long-term storage conditions and establish a retest period.

Materials:

  • This compound (neat solid or solution in a suitable solvent like acetonitrile)

  • Amber glass vials with screw caps

  • Calibrated stability chambers

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh and prepare multiple aliquots of this compound in amber glass vials.

    • If testing a solution, prepare a stock solution and dispense equal volumes into the vials.

    • Tightly seal the vials.

  • Storage Conditions:

    • Place the samples in a stability chamber set to the desired long-term storage condition (e.g., 25°C / 60% RH).

    • For accelerated stability testing, use a higher temperature (e.g., 40°C / 75% RH).[14][15]

  • Testing Intervals:

    • Perform initial analysis at time zero (T=0).

    • Test samples at regular intervals, for example: 3, 6, 9, 12, 18, 24, and 36 months.[16]

  • Analytical Method:

    • At each time point, remove a vial from the stability chamber.

    • Allow the sample to equilibrate to room temperature.

    • Prepare the sample for analysis (e.g., dilution).

    • Analyze the sample using a validated GC-MS method to determine the purity and identify any degradation products.[6]

  • Data Evaluation:

    • Compare the purity results at each time point to the initial (T=0) value.

    • Monitor for the appearance and growth of any degradation product peaks.

    • Establish acceptance criteria for purity (e.g., not less than 98.0%).

    • The retest period is the time during which the this compound remains within the established acceptance criteria.

Quantitative Stability Data (Illustrative)

The following table presents illustrative data from a hypothetical long-term stability study of this compound. This data is intended to be representative and should not be taken as actual experimental results.

Storage Condition: 25°C / 60% RH, Protected from Light

Time (Months)Purity (%)AppearanceDegradation Products (%)
099.8Conforms< 0.1
399.7Conforms< 0.1
699.8Conforms< 0.1
1299.6Conforms0.1
2499.5Conforms0.2
3699.2Conforms0.3

Storage Condition: 40°C / 75% RH, Protected from Light (Accelerated)

Time (Months)Purity (%)AppearanceDegradation Products (%)
099.8Conforms< 0.1
199.5Conforms0.2
399.0Conforms0.5
698.2Conforms1.0

This guide provides a framework for the proper handling, storage, and stability assessment of this compound. Adherence to these recommendations will help ensure the quality and reliability of this important analytical standard. For critical applications, it is always recommended to perform in-house stability validation.

References

An In-depth Technical Guide to the Isotopic Purity of Musk Xylene-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Musk Xylene-d9, a deuterated analog of the synthetic fragrance ingredient Musk Xylene. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. It covers the synthesis, quantitative analysis, and experimental protocols for determining the isotopic enrichment of this compound.

Introduction to this compound and its Applications

Musk Xylene (5-tert-butyl-2,4,6-trinitro-m-xylene) is a synthetic nitromusk that has been widely used as a fragrance in consumer products.[1][2] Its deuterated isotopologue, this compound, serves as a valuable internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry. The use of a deuterated standard allows for precise and accurate quantification of Musk Xylene in various matrices, such as environmental and biological samples, by correcting for sample loss during preparation and analysis.[3][4]

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard. Commercially available this compound is generally characterized by a high degree of deuteration.

ParameterValueSource
Molecular Formula C₁₂H₆D₉N₃O₆[5][6]
Molecular Weight 306.33 g/mol [5]
Isotopic Purity (d9) ≥ 98%[5]
Deuteration Level > 95%

Note: The isotopic purity of ≥ 98% for the d9 isotopologue is a common specification from commercial suppliers. However, the exact isotopic distribution, including the percentages of d8, d7, and other lower-deuterated species, is often proprietary. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

Synthesis of this compound

A plausible synthetic route for this compound would involve the use of deuterated starting materials. A general outline of the synthesis of the non-deuterated analogue involves:

  • Friedel-Crafts Alkylation: Reaction of m-xylene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • Nitration: The resulting 5-tert-butyl-m-xylene is then nitrated using a mixture of nitric acid and sulfuric acid to yield Musk Xylene.[1]

For the synthesis of this compound, one would need to employ a deuterated precursor, most likely deuterated m-xylene or a deuterated tert-butylating agent. A patent describes a method for synthesizing musk xylene from a propiolactone byproduct, which involves the chlorination of tert-butyl alcohol and subsequent condensation with m-xylene, followed by nitration.[7] Adapting this for a deuterated synthesis would require the use of deuterated tert-butyl alcohol.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is typically achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the isotopic distribution of volatile and semi-volatile compounds like this compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile).

  • Gas Chromatography (GC): The sample is injected into a GC system equipped with a capillary column (e.g., DB-5MS) to separate the analyte from any impurities. The temperature program is optimized to ensure good peak shape and resolution.

  • Mass Spectrometry (MS): The eluting analyte enters the mass spectrometer, where it is ionized (typically by electron ionization - EI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative abundances of the different isotopologues (d9, d8, d7, etc.). The isotopic purity is calculated by comparing the peak area of the d9 ion to the sum of the peak areas of all relevant isotopologues. For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is another essential tool for assessing isotopic purity.

Methodology:

  • Sample Preparation: A known amount of the this compound sample is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, acetone-d6).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to detect any residual protons in the molecule. The absence or significant reduction of signals corresponding to the protonated positions confirms a high level of deuteration. The percentage of deuteration can be estimated by comparing the integral of the residual proton signals to the integral of a known internal standard.

  • ²H NMR Spectroscopy: A ²H NMR spectrum is acquired to directly observe the deuterium nuclei. The chemical shifts of the deuterium signals will be very similar to the corresponding proton signals in the unlabeled compound. The presence of signals at the expected positions confirms the sites of deuteration. Quantitative ²H NMR can be used to determine the relative abundance of deuterium at different positions in the molecule.

Workflow for Isotopic Purity Assessment

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound to determine its isotopic purity.

Isotopic_Purity_Workflow cluster_synthesis Synthesis cluster_analysis Isotopic Purity Analysis start Deuterated Precursors (e.g., d-tert-butanol) reaction Chemical Synthesis (Alkylation & Nitration) start->reaction purification Purification (e.g., Recrystallization) reaction->purification product This compound (Crude Product) purification->product ms_analysis GC-MS Analysis (Isotopic Distribution) product->ms_analysis nmr_analysis NMR Analysis (¹H & ²H Spectra) product->nmr_analysis data_integration Data Integration & Purity Calculation ms_analysis->data_integration nmr_analysis->data_integration final_product Certified this compound data_integration->final_product

References

An In-depth Technical Guide to the Health and Safety of Musk Xylene-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for Musk Xylene-d9. The information presented is intended to support researchers, scientists, and drug development professionals in the safe handling, assessment, and understanding of the toxicological profile of this compound. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the known toxicological pathways.

Chemical and Physical Properties

This compound is the deuterated analogue of Musk Xylene, a synthetic nitro-musk used as a fragrance ingredient. The primary difference is the substitution of nine hydrogen atoms with deuterium on the butyl group. This isotopic labeling is often utilized in analytical and metabolic studies. The general properties of Musk Xylene are considered applicable to its deuterated form for health and safety purposes.

PropertyValueReferences
Chemical Name 1-(1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitrobenzene-d9[1]
CAS Number 2687960-78-5 (labeled); 81-15-2 (unlabeled)[1]
Molecular Formula C12H6D9N3O6[1]
Molecular Weight 306.33 g/mol [1]
Appearance White to pale yellow crystalline solid[2][3]
Odor Musk-like[2]
Melting Point 110-116 °C[4]
Solubility Practically insoluble in water; Soluble in ethanol and other organic solvents[2]
Vapor Pressure 9.7 mPa (at 40 °C)[5]
Log P 4.369[5]

Toxicological Data

The toxicological profile of Musk Xylene has been evaluated in various studies. The primary concerns are related to its potential carcinogenicity and endocrine-disrupting effects.

Acute Toxicity
TestSpeciesRouteValueReferences
LD50MouseOral>4,000 mg/kg[3]
LD50RatOral>10,000 mg/kg[6]
LD50RabbitDermal>10,000 mg/kg[6]
Carcinogenicity

Musk Xylene is classified as a Group 3 carcinogen ("not classifiable as to its carcinogenicity to humans") by the International Agency for Research on Cancer (IARC) and as a Category 2 carcinogen ("suspected human carcinogen") under the CLP Regulation in the European Union.[5] These classifications are primarily based on a long-term dietary study in B6C3F1 mice.[5][7]

SpeciesRouteDose LevelsDurationFindingsReferences
B6C3F1 Mice (male and female)Dietary0.075% and 0.15%80 weeksIncreased incidence of hepatocellular adenomas and carcinomas in both sexes. Increased incidence of Harderian gland tumors in males.[7][8]
Endocrine Disruption

Studies have indicated that Musk Xylene possesses weak estrogenic activity. This has been demonstrated through in vitro assays showing proliferation of human breast cancer cells (MCF-7), an effect that is mediated by the estrogen receptor.[9][10][11]

Experimental Protocols

Rodent Carcinogenicity Bioassay (based on Maekawa et al., 1990)

This section outlines the general methodology for a long-term rodent carcinogenicity bioassay, incorporating specific details from the key study on Musk Xylene.

Objective: To assess the carcinogenic potential of a test substance following long-term dietary administration to rodents.

Materials and Methods:

  • Test Animals: B6C3F1 mice, an inbred strain commonly used in carcinogenicity studies.[12][13] Groups of at least 50 male and 50 female mice are typically used per dose group.[14]

  • Test Substance Administration: Musk Xylene was administered in the diet at concentrations of 0.075% and 0.15%. A control group received the basal diet.[8]

  • Duration of Exposure: The mice were fed the experimental diets for 80 weeks.[8]

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity, such as changes in behavior, appearance, or food and water consumption.

    • Body Weight: Body weights are recorded weekly for the first few months and then bi-weekly or monthly for the remainder of the study.

    • Survival: Mortality is recorded daily.

  • Pathology:

    • Gross Necropsy: At the end of the study, all surviving animals are euthanized, and a complete necropsy is performed on all animals that died or were euthanized. All external surfaces, orifices, and internal organs are examined for abnormalities.

    • Histopathology: A comprehensive set of tissues and any gross lesions are collected, preserved in formalin, processed, and examined microscopically by a qualified pathologist.

G cluster_protocol Rodent Carcinogenicity Bioassay Workflow start Animal Acclimation & Randomization dosing Dietary Administration of this compound (0, 0.075%, 0.15%) for 80 weeks start->dosing observation In-life Observations (Clinical Signs, Body Weight, Survival) dosing->observation necropsy Gross Necropsy at 80 weeks observation->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology analysis Data Analysis & Interpretation histopathology->analysis

Caption: Workflow for a rodent carcinogenicity bioassay.

E-Screen Assay for Estrogenic Activity

The E-screen (Estrogen-screen) assay is a cell proliferation assay used to assess the estrogenic potential of chemicals.[15][16][17]

Objective: To determine if a test substance can induce the proliferation of estrogen-sensitive cells, indicating estrogenic activity.

Materials and Methods:

  • Cell Line: Human breast cancer cell line MCF-7, which is responsive to estrogens.[16]

  • Culture Conditions: Cells are maintained in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous steroids.

  • Assay Procedure:

    • MCF-7 cells are seeded in multi-well plates.

    • After cell attachment, the medium is replaced with experimental medium containing various concentrations of the test substance (this compound).

    • Positive (17β-estradiol) and negative (vehicle) controls are run in parallel.[15]

    • The cells are incubated for a defined period (e.g., 6 days).

    • Cell proliferation is quantified by measuring the final cell number, for example, using a Coulter counter or a colorimetric assay (e.g., MTT assay).

  • Data Analysis: The proliferative effect of the test substance is compared to that of the positive control to determine its relative estrogenic potency.

Signaling Pathways of Toxicity

Cytochrome P450 Induction

Musk Xylene is known to be a phenobarbital-type inducer of cytochrome P450 (CYP) enzymes in the liver.[5][7] This induction is thought to be a key mechanism in its carcinogenicity, promoting cell proliferation and tumor formation through a non-genotoxic mechanism.[18] The amine metabolites of Musk Xylene have also been shown to induce CYP2B10 mRNA.[19]

G cluster_cyp Cytochrome P450 Induction Pathway MX This compound CAR Constitutive Androstane Receptor (CAR) MX->CAR Activates CAR_RXR CAR/RXR Heterodimer CAR->CAR_RXR RXR Retinoid X Receptor (RXR) RXR->CAR_RXR XRE Xenobiotic Response Element (XRE) CAR_RXR->XRE Binds to CYP_Genes CYP2B Gene Transcription XRE->CYP_Genes Initiates CYP_Protein Increased CYP2B Enzyme Levels CYP_Genes->CYP_Protein Proliferation Hepatocellular Proliferation & Tumors CYP_Protein->Proliferation Contributes to

Caption: Proposed pathway for this compound induced CYP450 activation.

Endocrine Disruption

Musk Xylene and its metabolites can act as xenoestrogens, mimicking the action of endogenous estrogens.[9] This can lead to the disruption of normal endocrine function.

G cluster_endocrine Endocrine Disruption Pathway MX This compound ER Estrogen Receptor (ER) MX->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Estrogen-Responsive Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation (e.g., MCF-7 cells) Gene_Transcription->Cell_Proliferation Leads to

Caption: Mechanism of estrogenic activity of this compound.

Health and Safety Recommendations

Based on the available data, the following handling and safety precautions are recommended for this compound.

Handling and Storage
  • Handling: Handle in a well-ventilated area.[2] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[4] Avoid inhalation of dust and contact with skin and eyes.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from heat, sparks, and open flames.[4]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][20]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.[2][20]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][20]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: May emit toxic fumes of carbon oxides and nitrogen oxides under fire conditions.[2]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.[3]

  • Environmental Precautions: Prevent entry into drains and waterways.[2]

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth) and collect in a suitable container for disposal.[2]

Conclusion

This compound, like its non-deuterated counterpart, presents several health and safety considerations for researchers and professionals in drug development. The primary toxicological concerns are its potential carcinogenicity, mediated through a non-genotoxic mechanism involving cytochrome P450 induction, and its endocrine-disrupting properties as a weak estrogen mimic. While acute toxicity is low, chronic exposure should be minimized. Adherence to proper handling procedures, use of personal protective equipment, and implementation of appropriate emergency measures are essential to ensure a safe working environment. Further research into the specific molecular interactions and downstream effects of this compound will continue to refine our understanding of its toxicological profile.

References

Methodological & Application

Application Notes and Protocols for the Use of Musk Xylene-d9 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Musk Xylene-d9 as an internal standard for the accurate quantification of musk xylene and other synthetic musk compounds in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Musk xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene) is a synthetic nitro musk widely used as a fragrance ingredient in cosmetics, personal care products, and household items.[1][2] Due to its persistence and potential for bioaccumulation, monitoring its levels in environmental and biological samples is of significant interest.[3] Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for the determination of musk xylene and other synthetic musks due to its high sensitivity and selectivity.[4][5]

The use of an internal standard is crucial for achieving accurate and precise quantification in GC-MS analysis by correcting for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as this compound, is ideal as it exhibits similar chemical and physical properties to the analyte of interest, ensuring it behaves similarly throughout the analytical process.[2] this compound, where nine hydrogen atoms in the tert-butyl group are replaced by deuterium, is a commonly used internal standard for the analysis of musk xylene.[6][7]

Key Applications

This compound is a suitable internal standard for a wide range of applications, including:

  • Environmental Monitoring: Quantification of musk xylene in water, air, soil, and sediment samples.[8]

  • Biological Monitoring: Determination of musk xylene and its metabolites in human and animal tissues, blood, and milk.[1][9]

  • Food Safety: Analysis of musk xylene in food flavors and aquatic products.[5][10]

  • Cosmetic and Consumer Product Analysis: Ensuring regulatory compliance by quantifying musk xylene in perfumes, lotions, and other consumer goods.[11][12][13]

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₆D₉N₃O₆
Molecular Weight 306.33 g/mol [6]
CAS Number (Labeled) 2687960-78-5[6]
Appearance Typically supplied as a solution in a solvent like acetonitrile.[6]

Experimental Protocols

The following protocols are generalized methodologies based on published literature and should be optimized for specific sample matrices and instrumentation.

Sample Preparation

The choice of sample preparation technique depends on the matrix.

4.1.1. Water Samples (Liquid-Liquid Extraction - LLE)

  • To a 100 mL water sample, add a known amount of this compound internal standard solution.

  • Add 10 mL of a suitable organic solvent (e.g., n-hexane or a mixture of n-hexane and diethyl ether).

  • Shake the mixture vigorously for 10 minutes.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction process with a fresh portion of the organic solvent.

  • Combine the organic extracts and concentrate them under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., isooctane or toluene) for GC-MS analysis.[14]

4.1.2. Solid Samples (e.g., Sediment, Tissue, Cosmetics) (Ultrasonic Extraction & Solid-Phase Extraction - SPE)

  • Homogenize a known weight of the solid sample.

  • Spike the sample with a known amount of this compound internal standard.

  • Add a suitable extraction solvent (e.g., acetonitrile, acetone/hexane mixture).[11][12]

  • Extract the sample using ultrasonication for a specified time (e.g., 20 minutes).[10]

  • Centrifuge the sample and collect the supernatant.

  • Concentrate the extract using a rotary evaporator.[11]

  • Perform a clean-up step using a solid-phase extraction (SPE) cartridge (e.g., Silica or Florisil) to remove interfering matrix components.[1][4][11]

  • Elute the analytes from the SPE cartridge with an appropriate solvent.

  • Concentrate the eluate and reconstitute in a known volume for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole) is used.

Typical GC Conditions:

ParameterRecommended Setting
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[5][11]
Injector Temperature 280 °C[14]
Injection Mode Splitless[14]
Oven Temperature Program 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 10 min), ramp at 10 °C/min to 280 °C (hold 12 min)[14]
Carrier Gas Helium at a constant flow rate[14]

Typical MS Conditions:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)[1]
Ion Source Temperature 230 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[10][11]

Selected Ions for Monitoring (SIM Mode - EI):

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Musk Xylene 282297, 265[5]
This compound 291306, 274 (Calculated based on d9 shift)

Note: The selection of ions for NCI and MRM modes will differ and should be optimized based on the instrument and specific analytical needs. For instance, in NCI mode, the molecular ion is often monitored.[1]

Quantitative Data Summary

The following tables summarize typical quantitative performance data from various studies.

Table 1: Method Detection and Quantification Limits

MatrixAnalyteDetection Limit (LOD)Quantitation Limit (LOQ)Reference
Food FlavorsMusk Xylene0.11 mg/kg0.38 mg/kg[10]
CosmeticsMusk Xylene-5 µg/kg[11]
Environmental WaterPolycyclic Musks0.06–0.15 µg/L0.2–0.5 µg/L[15]
WastewaterNitro & Polycyclic Musks5-25 ng/L (MDL)-[8]
CosmeticsNitro Musks-50.0-500 ng/kg[12]

Table 2: Recovery and Precision Data

MatrixSpiked LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Food FlavorsNot Specified94 - 1164.2 - 6.5[10]
Cosmetics5-50 µg/kg81.1 - 86.9<10 (intra-day), <12 (inter-day)[11]
Wastewater200 ng/L>75<13.2[8]
Cosmetics500 ng/kg85.81 - 103.77<5.32[12]

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Water, Soil, Tissue, etc.) Spike Spike with This compound Internal Standard Sample->Spike 1. Extraction Extraction (LLE, Ultrasonic, etc.) Spike->Extraction 2. Cleanup Clean-up (SPE, etc.) Extraction->Cleanup 3. Concentration Concentration & Reconstitution Cleanup->Concentration 4. Injection GC Injection Concentration->Injection 5. Separation Chromatographic Separation (GC Column) Injection->Separation 6. Ionization Ionization (EI / NCI) Separation->Ionization 7. Detection Mass Detection (SIM / MRM) Ionization->Detection 8. Integration Peak Integration Detection->Integration 9. Calibration Calibration Curve Generation Integration->Calibration 10. Quantification Quantification of Analytes Calibration->Quantification 11. Result Final Result (Concentration) Quantification->Result 12.

Caption: Experimental workflow for the GC-MS analysis of Musk Xylene using this compound as an internal standard.

Conclusion

This compound serves as an excellent internal standard for the GC-MS quantification of musk xylene in a variety of complex matrices. Its use, in conjunction with optimized sample preparation and instrumental methods, allows for the generation of accurate, precise, and reliable data essential for research, regulatory monitoring, and safety assessment in the fields of environmental science, toxicology, and consumer product safety.

References

Application Note: Quantitative Analysis of Musk Xylene in Environmental Water Samples by LC-MS/MS using Musk Xylene-d9

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a sensitive and selective method for the quantification of musk xylene in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes solid-phase extraction (SPE) for sample preparation and Musk Xylene-d9 as an internal standard for accurate quantification. The described protocol provides a robust workflow for environmental monitoring of this synthetic fragrance compound.

Introduction

Musk xylene is a synthetic nitro musk that has been widely used as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, and detergents.[1] Due to its persistence and potential for bioaccumulation, there are environmental and health concerns associated with its presence in the environment.[1] Regulatory bodies in several countries have restricted its use, necessitating sensitive and reliable analytical methods for its monitoring in environmental matrices.[1] This application note details a comprehensive LC-MS/MS method for the trace-level determination of musk xylene in water, employing an isotope-labeled internal standard, this compound, to ensure high accuracy and precision.

Experimental

Materials and Reagents
  • Musk Xylene standard (CAS: 81-15-2)

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges (or equivalent)

  • Nitrogen gas for solvent evaporation

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)

Standard Preparation

Stock solutions of musk xylene and this compound were prepared in acetonitrile at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL. The internal standard working solution was prepared at a concentration of 10 ng/mL.

Sample Preparation Protocol
  • Sample Collection and Preservation: Collect 500 mL of the water sample in a clean glass container. If not analyzed immediately, store the sample at 4°C.

  • Fortification with Internal Standard: Add an appropriate volume of the this compound internal standard working solution to the water sample to achieve a final concentration of 10 ng/L.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • After loading, wash the cartridge with 5 mL of water to remove any interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 5 mL of acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the initial mobile phase composition (e.g., 80% water with 0.1% formic acid and 20% acetonitrile).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase, 100 mm x 2.1 mm, 2.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
Musk Xylene 296.1281.10.115
296.1251.10.125
This compound 305.2290.20.115

Note: Collision energies are instrument-dependent and may require optimization.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, limit of quantification (LOQ), limit of detection (LOD), accuracy, and precision.

Quantitative Data Summary

ParameterResult
Linearity (r²) > 0.995
Calibration Range 0.1 - 100 ng/L
Limit of Quantification (LOQ) 0.1 ng/L
Limit of Detection (LOD) 0.03 ng/L
Accuracy (Recovery) 92 - 105%
Precision (RSD) < 10%

The presented validation data is a representative example and may vary based on the specific instrumentation and sample matrix.

Chromatogram

(A representative chromatogram would be displayed here in a full application note, showing the separation of musk xylene and this compound.)

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 500 mL Water Sample fortify Fortify with this compound sample->fortify Internal Standard Addition spe Solid-Phase Extraction (SPE) fortify->spe concentrate Evaporate to Dryness spe->concentrate Elution reconstitute Reconstitute in Mobile Phase concentrate->reconstitute filter Filter (0.22 µm) reconstitute->filter lc_separation LC Separation (C18 Column) filter->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Ionization (ESI-) quantification Quantification ms_detection->quantification Data Acquisition final_result final_result quantification->final_result Report Concentration

Caption: Experimental workflow for the analysis of musk xylene.

logical_relationship cluster_quantification Quantitative Analysis Principle musk_xylene Musk Xylene (Analyte) response_ratio Peak Area Ratio (Analyte / Internal Standard) musk_xylene->response_ratio musk_xylene_d9 This compound (Internal Standard) musk_xylene_d9->response_ratio calibration_curve Calibration Curve response_ratio->calibration_curve Plot against Concentration concentration Analyte Concentration calibration_curve->concentration Calculate Unknown

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of musk xylene in environmental water samples. The use of solid-phase extraction for sample cleanup and concentration, coupled with the accuracy of an isotope-labeled internal standard, allows for sensitive and precise measurements at environmentally relevant concentrations. This method is well-suited for routine monitoring of musk xylene in water to ensure environmental quality and compliance with regulatory standards.

References

Application Notes and Protocols for the Analysis of Musk Xylene-d9 in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Musk Xylene-d9 in water analysis. The following sections outline three common and effective extraction techniques: Solid-Phase Extraction (SPE), Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME), and Stir Bar Sorptive Extraction (SBSE), followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Introduction

Musk Xylene, a synthetic nitro musk, is utilized as a fragrance ingredient in a variety of consumer products.[1] Its persistence and potential for bioaccumulation have led to its monitoring in environmental water samples.[2] this compound, a deuterated analog, is an ideal internal standard for quantitative analysis, as it behaves chemically like the parent compound but is distinguishable by its mass. Accurate and reliable quantification of this compound requires robust sample preparation methods to isolate it from the complex water matrix and concentrate it for instrumental analysis.

This guide details three established methods for the extraction of this compound from water samples, providing step-by-step protocols, comparative performance data, and visual workflows to aid in method selection and implementation.

Quantitative Data Summary

The following tables summarize the performance data for the described sample preparation techniques. Please note that the data is compiled from various studies and may involve different specific musk compounds or surrogates, as indicated.

Table 1: Solid-Phase Extraction (SPE) Performance Data

ParameterValueMatrixNotes
Recovery 81.1% - 86.9%CosmeticsFor Musk Xylene.[3]
Limit of Quantitation (LOQ) 5 µg/kgCosmeticsFor Musk Xylene.[3]
Intra-day Precision (RSD) < 10%CosmeticsFor Musk Xylene.[3]
Inter-day Precision (RSD) < 12%CosmeticsFor Musk Xylene.[3]

Table 2: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) Performance Data

ParameterValueMatrixNotes
Recovery 71% - 104%Aqueous SamplesFor various synthetic polycyclic musks.[4]
Limit of Quantitation (LOQ) < 0.6 ng/LAqueous SamplesFor various synthetic polycyclic musks.[4]
Precision (RSD) < 11%Aqueous SamplesIntra- and inter-day for various synthetic polycyclic musks.[4]

Table 3: Stir Bar Sorptive Extraction (SBSE) Performance Data

ParameterValueMatrixNotes
Limit of Detection (LOD) 0.003 - 0.020 ng/mLWaterFor 15 synthetic musk compounds.[5]
Limit of Quantitation (LOQ) 0.01 - 0.07 ng/mLWaterFor 15 synthetic musk compounds.[5]
Recovery 86.3% - 106.4%WaterFor 15 synthetic musk compounds.[5]
Precision (RSD) 0.7% - 4.2%WaterFor 15 synthetic musk compounds.[5]

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the extraction of organic compounds from aqueous matrices. It involves passing the water sample through a solid sorbent that retains the analyte of interest, which is then eluted with a small volume of organic solvent.

Protocol:

  • Cartridge Conditioning: Condition a Sep-Pak Silica SPE cartridge by passing 5 mL of hexane, followed by 5 mL of dichloromethane, and finally 5 mL of methanol through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: To a 100 mL water sample, add a known concentration of this compound standard. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped analytes by passing 5 mL of a hexane:acetone (1:1 v/v) mixture through the cartridge.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Concentration cluster_analysis Analysis Condition Condition SPE Cartridge (Hexane, DCM, Methanol) Load_Sample Load Water Sample (spiked with this compound) Condition->Load_Sample Ready for loading Wash_Cartridge Wash Cartridge (Deionized Water) Load_Sample->Wash_Cartridge Dry_Cartridge Dry Cartridge (Air/Nitrogen) Wash_Cartridge->Dry_Cartridge Elute_Analytes Elute Analytes (Hexane:Acetone) Dry_Cartridge->Elute_Analytes Concentrate Concentrate Eluate (Nitrogen Stream) Elute_Analytes->Concentrate GCMS_Analysis GC-MS Analysis Concentrate->GCMS_Analysis

Fig. 1: Solid-Phase Extraction Workflow
Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)

UA-DLLME is a miniaturized liquid-liquid extraction technique that utilizes a small amount of extraction solvent and a disperser solvent to form a cloudy solution in the aqueous sample. The large surface area of the fine droplets of the extraction solvent facilitates rapid mass transfer of the analyte.

Protocol:

  • Sample Preparation: Place 10 mL of the water sample in a conical-bottom glass tube. Add 0.5 g of sodium chloride to increase the ionic strength of the solution. Spike the sample with a known concentration of this compound standard.

  • Solvent Mixture Preparation: In a separate vial, prepare a mixture of 1.0 mL of isopropyl alcohol (disperser solvent) and 10 µL of carbon tetrachloride (extraction solvent).

  • Extraction: Rapidly inject the solvent mixture into the water sample.

  • Ultrasonication: Immediately place the tube in an ultrasonic bath for 1.0 minute to facilitate the dispersion of the extraction solvent.

  • Centrifugation: Centrifuge the sample at 5,000 rpm for 10 minutes to break the emulsion and sediment the extraction solvent.

  • Analysis: Carefully collect 1.0 µL of the sedimented phase (extraction solvent) using a microsyringe and inject it directly into the GC-MS system.[4]

UADLLME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Prep_Sample Prepare Water Sample (10 mL + 0.5g NaCl + this compound) Inject_Solvent Inject Solvent Mixture Prep_Sample->Inject_Solvent Prep_Solvent Prepare Solvent Mixture (1.0 mL Isopropanol + 10 µL CCl4) Prep_Solvent->Inject_Solvent Ultrasonicate Ultrasonicate (1.0 min) Inject_Solvent->Ultrasonicate Centrifuge Centrifuge (5000 rpm, 10 min) Ultrasonicate->Centrifuge GCMS_Analysis Direct GC-MS Injection (1.0 µL of sedimented phase) Centrifuge->GCMS_Analysis

Fig. 2: UA-DLLME Workflow
Stir Bar Sorptive Extraction (SBSE)

SBSE is a solventless sample preparation technique that uses a magnetic stir bar coated with a layer of polydimethylsiloxane (PDMS) to extract analytes from a sample. The stir bar is then thermally desorbed in the injector of a GC.

Protocol:

  • Stir Bar Conditioning: Before first use, thermally condition the PDMS-coated stir bar by heating it in a thermal desorption unit under a flow of inert gas.

  • Sample Preparation: Place 20 mL of the water sample into a glass vial. Add a known concentration of this compound standard.

  • Extraction: Place the conditioned stir bar into the sample vial and stir at 1000 rpm for 60 minutes at room temperature.

  • Stir Bar Removal and Rinsing: After extraction, remove the stir bar from the sample, rinse it with a small amount of deionized water, and gently dry it with a lint-free tissue.

  • Thermal Desorption: Place the stir bar into a thermal desorption tube and introduce it into the thermal desorption unit of the GC.

  • Analysis: The analytes are thermally desorbed from the stir bar and transferred to the GC column for separation and subsequent MS detection.

SBSE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Condition_Bar Condition Stir Bar Extract Stir Sample with Coated Bar (1000 rpm, 60 min) Condition_Bar->Extract Prep_Sample Prepare Water Sample (20 mL + this compound) Prep_Sample->Extract Remove_Rinse_Dry Remove, Rinse, and Dry Stir Bar Extract->Remove_Rinse_Dry Thermal_Desorption Thermal Desorption in GC Inlet Remove_Rinse_Dry->Thermal_Desorption GCMS_Analysis GC-MS Analysis Thermal_Desorption->GCMS_Analysis

Fig. 3: Stir Bar Sorptive Extraction Workflow

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of Musk Xylene. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph (GC):

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3][6]

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp 1: 10 °C/min to 200 °C, hold for 10 min.

      • Ramp 2: 10 °C/min to 280 °C, hold for 12 min.[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Monitoring Ions for Musk Xylene: m/z 282, 297, 265.[6]

    • Monitoring Ions for this compound: The specific ions will depend on the deuteration pattern, but will be shifted by +9 amu from the native compound.

Conclusion

The choice of sample preparation method for this compound in water analysis will depend on several factors, including the required sensitivity, sample throughput, and available instrumentation. SPE is a robust and well-established technique suitable for a wide range of concentrations. UA-DLLME offers a rapid and solvent-minimized approach with excellent enrichment factors, making it ideal for trace-level analysis. SBSE is a highly sensitive, solvent-free method that is particularly well-suited for clean water matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.

References

Application Notes and Protocols for the Analysis of Musk Xylene in Cosmetic Samples using Musk Xylene-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Musk xylene, a synthetic nitro musk, has been widely used as a fragrance ingredient in a variety of consumer products, including cosmetics, perfumes, and detergents, to impart a persistent musk aroma.[1] Due to its environmental persistence and potential health concerns, including possible carcinogenicity and endocrine-disrupting effects, the use of musk xylene in cosmetic products has been restricted or banned in several countries.[1][2] Consequently, robust and sensitive analytical methods are crucial for monitoring its presence in cosmetic formulations to ensure regulatory compliance and consumer safety.[1][3] Isotope dilution gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the accurate quantification of trace-level contaminants in complex matrices.[4][5] This application note details a protocol for the determination of musk xylene in various cosmetic samples, employing Musk Xylene-d9 as an internal standard to ensure high accuracy and precision.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various methods for the analysis of musk xylene in cosmetic and related samples. The use of an internal standard like this compound is critical for achieving such performance, as it compensates for matrix effects and variations in sample preparation and instrument response.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HS-SPME-GC-MSPerfume0.6 - 2.1 ng/g-82.0 - 103.3[6]
GC-MSCosmetics and perfume raw materials1.2 mg/kg-73.3 - 76.1[7]
GC-NCI-MS/MSCosmetics-50.0 - 500 ng/kg85.81 - 103.77[5]
SPE-ID-GC-MS/MSCosmetics (cream, lotion, powder, shampoo, lipstick)-5 µg/kg81.1 - 86.9[4]
SLE-SPE-GC-MS/MSCream0.15 - 4.86 ng/g0.49 - 16.21 ng/g85.6 - 109[8]
QuEChERS-GC-MSPersonal care products15.80 ng/g-~85[9]
ID-GC-MS/MSCosmetics (lotions, emulsions, creams)-1.0 - 8.0 µg/kg92.5 - 102.0[10]

Experimental Protocols

This section provides a detailed methodology for the analysis of musk xylene in cosmetic samples using this compound as an internal standard. The protocol is a synthesis of established methods and best practices.[4][5][8]

1. Reagents and Materials

  • Musk Xylene standard (purity ≥ 98%)

  • This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)[11]

  • Solvents: Acetonitrile, Hexane, Acetone (all HPLC or pesticide residue grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Solid Phase Extraction (SPE) Cartridges: Silica or CNWBOND Si[4][5]

  • Cosmetic samples (e.g., cream, lotion, perfume)

2. Standard Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of musk xylene standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation

The choice of sample preparation method depends on the cosmetic matrix.

Method A: Solid Phase Extraction (for Creams, Lotions, Powders, Shampoos, and Lipsticks) [4]

  • Sample Weighing: Weigh 1.0 g of the homogenized cosmetic sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the 1 µg/mL this compound internal standard spiking solution to the sample.

  • Extraction: Add 10 mL of acetonitrile. Vortex for 1 minute, followed by ultrasonication for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Concentration: Transfer the supernatant to a rotary evaporator flask and concentrate to near dryness.

  • Reconstitution: Reconstitute the residue in 5 mL of hexane.

  • SPE Cleanup:

    • Condition a silica SPE cartridge with 5 mL of hexane.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with 5 mL of a hexane:acetone (9:1 v/v) mixture.

    • Elute the analytes with 10 mL of a hexane:acetone (1:1 v/v) mixture.

  • Final Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Transfer to a GC vial for analysis.

Method B: Supported Liquid Extraction (SLE) (for Creams) [8]

  • Sample Preparation: Homogenize the cream sample.

  • Extraction and Pre-purification: Mix the sample with a solution of water and isopropanol.

  • SLE and SPE Cleanup: Separate and purify the extract using tandem columns containing an SLE column and an LC-Alumina-N SPE column.

  • Final Preparation: The eluate is concentrated and prepared for GC-MS/MS analysis.

4. GC-MS/MS Analysis

  • Gas Chromatograph (GC): Equipped with a split/splitless injector.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 min.

  • Injector Temperature: 250°C.[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS): Triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).[5]

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • MRM Transitions:

    • Musk Xylene: Select appropriate precursor and product ions (e.g., based on the instrument's auto-tune and literature).

    • This compound: Select corresponding precursor and product ions, accounting for the mass shift due to deuterium labeling.

5. Quantification Create a calibration curve by plotting the ratio of the peak area of musk xylene to the peak area of this compound against the concentration of the working standards. Determine the concentration of musk xylene in the samples from this calibration curve.

Diagrams

experimental_workflow sample Cosmetic Sample (Cream, Lotion, etc.) spike Spike with This compound Internal Standard sample->spike extraction Solvent Extraction (e.g., Acetonitrile, Ultrasonication) spike->extraction cleanup Sample Cleanup (SPE or SLE) extraction->cleanup analysis GC-MS/MS Analysis (MRM Mode) cleanup->analysis quantification Quantification (Calibration Curve) analysis->quantification

Caption: Experimental workflow for Musk Xylene analysis.

logical_relationship start Start: Sample Collection prep Sample Preparation - Homogenization - Weighing start->prep is_add Internal Standard Addition (this compound) prep->is_add extract_purify Extraction & Purification - Solvent Extraction - Centrifugation - SPE/SLE Cleanup is_add->extract_purify instrument Instrumental Analysis - GC-MS/MS - MRM Detection extract_purify->instrument data_proc Data Processing - Peak Integration - Calibration Curve Generation instrument->data_proc result Result: Musk Xylene Concentration data_proc->result

Caption: Key steps in the analytical protocol.

References

Application Notes & Protocols: Quantification of Musk Xylene in Sewage Sludge Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Musk xylene, a synthetic nitro musk, has been widely used as a fragrance ingredient in a variety of consumer products, including detergents, soaps, and cosmetics. Due to its persistence and lipophilic nature, musk xylene tends to accumulate in the sludge produced during wastewater treatment processes. Monitoring the concentration of musk xylene in sewage sludge is crucial for assessing its environmental fate and potential risks associated with sludge disposal and reuse. This document provides a detailed protocol for the quantification of musk xylene in sewage sludge using a robust analytical method based on gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard for accurate and reliable results.

Data Presentation

The following table summarizes the concentrations of musk xylene found in sewage sludge from various locations as reported in scientific literature.

Region/CountryType of Wastewater Treatment Plant (WWTP)Musk Xylene Concentration (ng/g dry weight)Reference
China42 WWTPs47.3 - 68,200[1][2]
CanadaMunicipal1.4 - 422[3]
KoreaMunicipal, Livestock, and Pharmaceutical WWTPsNot detected - trace amounts[4][5]
EuropeVariousGenerally low or not detected in recent studies[6][7][8]
SwitzerlandMunicipalDetected in one sample at 30,000[9]

Experimental Protocols

This section details the methodology for the quantification of musk xylene in sludge, from sample collection and preparation to instrumental analysis.

Reagents and Materials
  • Solvents: Acetone, Hexane, Dichloromethane (all pesticide residue grade or equivalent)

  • Standards:

    • Musk Xylene (purity >98%)

    • Musk Xylene-d15 (deuterated internal standard, purity >98%)

  • Drying agent: Anhydrous sodium sulfate (baked at 400°C for 4 hours)

  • Clean-up Sorbents: Florisil® (60-100 mesh), Silica gel (activated)

  • Glassware: Amber glass bottles, beakers, round-bottom flasks, Pasteur pipettes, vials with PTFE-lined caps. All glassware should be thoroughly cleaned and solvent-rinsed before use.

Sample Preparation
  • Sample Collection: Collect representative sludge samples from wastewater treatment plants in pre-cleaned amber glass bottles.

  • Storage: Transport the samples to the laboratory on ice and store at -20°C until analysis.

  • Drying: Freeze-dry the sludge samples to a constant weight.

  • Homogenization: Grind the dried sludge using a mortar and pestle and sieve through a 250 µm stainless steel sieve to ensure homogeneity.

Extraction: Pressurized Liquid Extraction (PLE)
  • Cell Preparation: Mix approximately 1 g of the dried and homogenized sludge sample with a dispersing agent like diatomaceous earth or sand.

  • Internal Standard Spiking: Spike the sample with a known amount of musk xylene-d15 solution.

  • Extraction: Place the mixture into a PLE cell. Perform the extraction using a mixture of hexane and acetone (1:1, v/v) under the following conditions:

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 10 minutes

    • Cycles: 2

  • Collection: Collect the extract in a clean glass vial.

Extract Clean-up
  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Solid Phase Extraction (SPE):

    • Prepare a clean-up column by packing a glass pipette with a small plug of glass wool, followed by 1 g of activated Florisil® or silica gel, and topped with 1 cm of anhydrous sodium sulfate.

    • Pre-rinse the column with hexane.

    • Load the concentrated extract onto the column.

    • Elute the analytes with a mixture of hexane and dichloromethane.

  • Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 200°C at 15°C/minute.

      • Ramp to 300°C at 10°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Musk Xylene: m/z 282 (quantification), 297, 267 (qualifier).

      • Musk Xylene-d15: m/z 297 (quantification).

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of musk xylene to the peak area of musk xylene-d15 against the concentration of musk xylene. The concentration of musk xylene in the sludge samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis SampleCollection Sludge Sample Collection FreezeDrying Freeze-Drying SampleCollection->FreezeDrying Homogenization Grinding and Sieving FreezeDrying->Homogenization Spiking Spiking with Musk Xylene-d15 Homogenization->Spiking PLE Pressurized Liquid Extraction (PLE) Spiking->PLE Concentration1 Concentration PLE->Concentration1 SPE Solid Phase Extraction (SPE) Concentration1->SPE Concentration2 Final Concentration SPE->Concentration2 GCMS GC-MS Analysis (SIM Mode) Concentration2->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for the quantification of musk xylene in sludge.

Analyte Quantification Logic

quantification_logic cluster_inputs Inputs from GC-MS cluster_processing Processing cluster_output Output Area_MX Peak Area Musk Xylene Ratio Calculate Area Ratio (Area_MX / Area_IS) Area_MX->Ratio Area_IS Peak Area Musk Xylene-d15 Area_IS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Concentration Concentration of Musk Xylene in Sample CalCurve->Concentration

Caption: Logic for musk xylene quantification using an internal standard.

References

Application Notes and Protocols for Environmental Monitoring Using Musk Xylene-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Musk Xylene-d9 as an internal standard in the analysis of synthetic musk compounds in various environmental matrices. The protocols detailed below are designed to ensure accurate and reproducible quantification of target analytes, which is crucial for environmental monitoring and risk assessment.

Introduction

Synthetic musks, including musk xylene, are common ingredients in personal care products and detergents. Due to their widespread use and persistence, they are frequently detected in environmental compartments such as water, soil, air, and biota.[1][2][3][4] Their potential for bioaccumulation and adverse ecological effects necessitates sensitive and reliable analytical methods for their monitoring.[4][5] this compound, a deuterated isotopologue of musk xylene, serves as an excellent internal standard for these analyses. Its chemical and physical properties are nearly identical to the native compound, but its increased mass allows for clear differentiation by mass spectrometry, enabling correction for matrix effects and variations in sample preparation and instrument response.

Physicochemical Properties of Musk Xylene

PropertyValueReference
Molecular FormulaC₁₂H₆D₉N₃O₆[6]
Molecular Weight306.33 g/mol [6]
Log Kow4.9[7]
Water SolubilityInsoluble[7]
Vapor Pressure2.25 x 10⁻⁷ mm Hg at 25°C[7]

Application: Quantification of Synthetic Musks in Environmental Samples

This compound is primarily used as a surrogate or internal standard in analytical methods, most commonly gas chromatography-mass spectrometry (GC-MS), for the determination of synthetic musks in environmental samples.[1][8][9] Its addition to samples at the beginning of the analytical process allows for the correction of analyte losses during sample extraction and cleanup, as well as for variations in instrument performance.

Quantitative Data Summary

The following table summarizes typical recovery rates of deuterated musk xylene in various environmental matrices, demonstrating its suitability as an internal standard.

Sample MatrixDeuterated StandardAverage Recovery (%)Analytical Method
Cold Weather WaterMusk Xylene-d364 ± 5GC-MS
Warm Weather WaterMusk Xylene-d381 ± 8GC-MS
Passive Air SamplesMusk Xylene-d349 ± 7GC-MS
Sedimentation SludgeMusk Xylene-d349 ± 13GC-MS
Lime SludgeMusk Xylene-d355 ± 8GC-MS

Note: Data is adapted from a study using Musk Xylene-d3, which is expected to have similar performance to this compound.[8]

Experimental Protocols

The following are generalized protocols for the analysis of synthetic musks in water and soil/sediment samples using this compound as an internal standard.

Protocol 1: Analysis of Synthetic Musks in Water Samples

1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.

  • To prevent biological degradation, samples can be preserved by adding a suitable agent like sodium azide or by keeping them refrigerated at 4°C until extraction.

2. Sample Preparation and Extraction:

  • Filter the water sample (e.g., 1 L) through a glass fiber filter to remove suspended solids.

  • Spike the filtered water sample with a known amount of this compound solution (e.g., 50 ng in a small volume of acetone).

  • Perform solid-phase extraction (SPE) using a cartridge suitable for semi-polar compounds (e.g., Oasis HLB).

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the spiked water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

    • Wash the cartridge with a small volume of deionized water to remove interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the analytes from the SPE cartridge with a suitable organic solvent (e.g., a mixture of acetone and hexane).[8]

  • Concentrate the eluate to a final volume of approximately 1 mL using a gentle stream of nitrogen.

3. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless, operated in splitless mode.

    • Injection Volume: 1-2 µL.

    • Carrier Gas: Helium.

    • Oven Program: A temperature program should be optimized to separate the target musk compounds. A typical program might start at 60°C, ramp to 180°C at 10°C/min, and then to 300°C at 5°C/min, holding for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Monitored Ions: Select characteristic ions for musk xylene and this compound. For example, for musk xylene (unlabeled), monitor m/z 282 and 297. For this compound, monitor m/z 291 and 306.

4. Quantification:

  • Create a calibration curve using standards of the target musk compounds and a constant concentration of this compound.

  • Calculate the concentration of each analyte in the sample by comparing the ratio of the analyte peak area to the this compound peak area against the calibration curve.

Protocol 2: Analysis of Synthetic Musks in Soil and Sediment Samples

1. Sample Collection and Preparation:

  • Collect soil or sediment samples using a stainless-steel corer or scoop and store them in glass jars at -20°C until analysis.

  • Freeze-dry or air-dry the samples and sieve them to remove large debris and ensure homogeneity.

2. Extraction:

  • Weigh a portion of the dried sample (e.g., 10 g) into an extraction thimble.

  • Spike the sample with a known amount of this compound solution.

  • Perform Soxhlet extraction for 16-24 hours using a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v).

  • Alternatively, pressurized liquid extraction (PLE) or ultrasonic extraction can be used for faster extraction times.

3. Clean-up:

  • The raw extract may contain a significant amount of interfering compounds. A clean-up step is often necessary.

  • Gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or florisil cartridges can be used to remove lipids and other high-molecular-weight interferences.

  • Concentrate the cleaned extract to a final volume of 1 mL.

4. Instrumental Analysis and Quantification:

  • Follow the GC-MS and quantification procedures as described in Protocol 1.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification sample_collection Sample Collection (Water/Soil/Sediment) spiking Spike with This compound sample_collection->spiking extraction Extraction (SPE for Water, Soxhlet for Soil) spiking->extraction cleanup Clean-up (if necessary) extraction->cleanup concentration Concentration cleanup->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis data_processing Data Processing gcms_analysis->data_processing quantification Quantification data_processing->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for environmental monitoring of synthetic musks using this compound.

Quality Control and Quality Assurance

  • Method Blank: Analyze a blank sample (e.g., pure solvent or certified clean sand) with each batch of samples to check for contamination.

  • Matrix Spike: Spike a duplicate sample with a known amount of the target analytes to assess matrix effects and recovery.

  • Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard periodically to ensure the instrument's response remains stable throughout the analytical run.

  • Internal Standard Response: Monitor the peak area of this compound in all samples and standards. Significant variations may indicate a problem with the injection or instrument performance.

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for the quantification of synthetic musks in environmental samples. The protocols outlined above, in conjunction with appropriate quality control measures, will enable researchers to generate high-quality data for environmental monitoring and risk assessment studies. The detailed methodologies and the provided workflow diagram offer a solid foundation for laboratories to establish and validate their analytical procedures for these important environmental contaminants.

References

Application Notes: The Role of Musk Xylene-d9 in Human Biomonitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Musk xylene (1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene) is a synthetic nitro-musk compound extensively used as a fragrance ingredient in a variety of consumer products, including perfumes, soaps, detergents, and cosmetics.[1][2][3] Due to its widespread use, chemical stability, and lipophilic ("fat-loving") nature, musk xylene can persist in the environment and bioaccumulate in living organisms.[3][4][5] Consequently, it has been detected in various human tissues, including adipose tissue, blood, and breast milk, making it a relevant compound for human biomonitoring studies.[4][6][7]

These application notes focus on the analytical methods for quantifying musk xylene in human biological samples. A critical component of accurate and precise quantification is the use of an internal standard. Musk Xylene-d9, a deuterated analog of musk xylene, serves this essential role. By introducing a known quantity of this compound into a sample at the beginning of the analytical process, researchers can correct for any loss of the target analyte (musk xylene) during sample preparation and analysis, thereby ensuring the reliability of the biomonitoring data. This document provides a summary of reported musk xylene concentrations in human samples, a detailed analytical protocol utilizing this compound, and visualizations of the metabolic pathway and experimental workflow.

Quantitative Data from Human Biomonitoring Studies

Musk xylene has been quantified in various human biological matrices. The following table summarizes the concentration levels reported in different studies.

Biological MatrixCountry/RegionConcentration RangeMean/Median ConcentrationCitation
Adipose Tissue Germany0.02 - 0.22 mg/kg fatNot Specified[6]
Breast Milk Germany (S. Bavaria)0.01 - 1.22 mg/kg fat0.10 mg/kg fat[2][6]
Breast Milk United States< 2 - 150 ng/g lipidNot Specified[8]
Blood Plasma Germany66 - 270 pg/g plasmaNot Specified[6]
Blood Plasma Germany (1993)<0.1 - 1.12 µg/L0.24 µg/L[9]
Blood Plasma Germany (1998)<0.1 - 0.29 µg/L<0.1 µg/L[9]
Blood Serum Not SpecifiedNot Specified0.0333 ng/g (wet weight)[7]

Metabolism of Musk Xylene

In humans and other mammals, musk xylene is known to be metabolized primarily through the reduction of one of its nitro groups to an amino group.[1][10] This biotransformation is often carried out by intestinal microflora and cytochrome P450 enzymes in the liver.[10][11] The resulting amino-metabolites, such as p-NH2-musk xylene, are also of interest in biomonitoring as they provide further evidence of exposure.[10]

Musk_Xylene_Metabolism cluster_main Metabolic Pathway of Musk Xylene MX Musk Xylene (1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene) Metabolite Amino-Musk Xylene Metabolite (e.g., 4-Amino-MX) MX->Metabolite Enzymes Nitroreductases (e.g., Cytochrome P450, Gut Flora) Enzymes->MX Acts on Experimental_Workflow cluster_workflow Analytical Workflow for Musk Xylene Biomonitoring Sample 1. Sample Collection (Human Plasma, Milk, or Adipose Tissue) Spike 2. Internal Standard Spiking (Add known amount of this compound) Sample->Spike Extract 3. Solvent Extraction (e.g., Hexane/Acetone with Ultrasonication) Spike->Extract Cleanup 4. Sample Cleanup (Solid Phase Extraction - SPE) Extract->Cleanup Analysis 5. Instrumental Analysis (GC-MS/MS in MRM Mode) Cleanup->Analysis Quant 6. Quantification (Isotope Dilution Method) Analysis->Quant

References

Application Note: Quantitative Analysis of Musk Xylene in Personal Care Products using Isotope Dilution GC-MS with Musk Xylene-d9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of musk xylene in a variety of personal care products. Musk xylene is a synthetic nitro-musk compound widely used as a fragrance ingredient in cosmetics, soaps, and detergents.[1][2] Due to its persistence in the environment and potential for bioaccumulation, regulatory bodies have set strict limits on its use, necessitating accurate and reliable analytical methods for its monitoring.[3] The protocol described herein employs Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution strategy, using Musk Xylene-d9 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.[4][5][6]

Principle of Isotope Dilution

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for precise and accurate quantification. The principle relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process.[7] The labeled internal standard is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and chromatographic separation.[5][8] Any analyte loss during sample preparation will affect both the native and labeled compounds equally. By measuring the ratio of the mass spectrometric response of the native analyte to its labeled counterpart, an accurate quantification can be achieved, effectively compensating for matrix interferences and recovery losses.[6][7]

cluster_0 Analytical Workflow Sample Sample containing unknown amount of Musk Xylene (MX) Spike Add known amount of Internal Standard (this compound, MX-d9) Sample->Spike Step 1 Preparation Sample Preparation (Extraction & Cleanup) Potential for Analyte Loss Spike->Preparation Step 2 Analysis GC-MS Analysis Preparation->Analysis Step 3 loss_node Analyte & IS Loss occurs proportionally Ratio Measure Response Ratio (MX / MX-d9) Analysis->Ratio Step 4 Quantification Accurate Quantification of Musk Xylene Ratio->Quantification Step 5 note Rationale: The ratio of MX to MX-d9 remains constant throughout the process, correcting for any losses during sample preparation. Quantification->note

Caption: Principle of Isotope Dilution using this compound.

Experimental Protocols

This section outlines the materials, sample preparation, and instrumental analysis required for the quantification of musk xylene.

Materials and Reagents
  • Standards: Musk Xylene (CAS: 81-15-2), this compound (butyl-D₉, CAS: 2687960-78-5) solutions.[9]

  • Solvents: Acetone, Hexane, Acetonitrile (Pesticide residue or GC grade).

  • Reagents: Anhydrous Sodium Sulfate.

  • Solid Phase Extraction (SPE): Silica or CNWBOND Si cartridges (e.g., 500 mg, 6 mL).[4][10]

Sample Preparation

The following protocol is a generalized procedure for personal care products such as creams, lotions, and shampoos. Optimization may be required based on the specific sample matrix.

  • Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized personal care product into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

  • Extraction:

    • Add 10 mL of a solvent mixture (e.g., acetone/hexane 1:1 v/v).[4]

    • Vortex the tube for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 20-30 minutes.[4][10]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Extract Collection: Carefully transfer the supernatant (top solvent layer) to a clean tube. Repeat the extraction step (steps 3-4) on the remaining residue and combine the supernatants.

  • Drying and Concentration: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water. Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.[10]

  • SPE Cleanup:

    • Condition an SPE cartridge by passing 5 mL of hexane through it.

    • Load the concentrated extract onto the cartridge.

    • Elute the analytes with an appropriate solvent mixture (e.g., 10 mL of hexane/acetone 95:5 v/v).

    • Collect the eluate and concentrate it to a final volume of 1.0 mL under a gentle stream of nitrogen.

cluster_workflow Sample Preparation Workflow start Weigh 1g Sample spike Spike with Musk Xylene-d9 IS start->spike extract Add Acetone/Hexane & Ultrasonic Extraction spike->extract centrifuge Centrifuge (4000 rpm, 10 min) extract->centrifuge collect Collect Supernatant (Repeat Extraction) centrifuge->collect concentrate1 Dry & Concentrate Extract to 1 mL collect->concentrate1 spe SPE Cleanup (Silica Cartridge) concentrate1->spe concentrate2 Concentrate Eluate to Final Volume (1 mL) spe->concentrate2 end Ready for GC-MS Analysis concentrate2->end

Caption: General experimental workflow for sample preparation.
Instrumental Analysis: GC-MS

  • System: Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Tandem Quadrupole).

  • Column: HP-5MS or DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm).[4][10]

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[4][11]

Table 1: Example GC-MS SIM Ions for Quantification

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z) Reference
Musk Xylene 282 297, 265 [11][12]
This compound 291 306, 273 [9]

Note: Ions m/z 282 and 291 correspond to the loss of a methyl group ([M-15]+) from the native and deuterated compounds, respectively. The molecular ions are m/z 297 and 306.

Method Performance and Data

The use of a deuterated internal standard provides excellent method performance across various personal care product matrices. The following table summarizes typical performance characteristics reported in the literature for similar methods.

Table 2: Summary of Quantitative Method Performance

Parameter Cream Matrix[13] General Cosmetics[10] General Cosmetics[4]
Linearity Range 5–1000 ng/g - -
Correlation (r²) >0.99 - -
LOQ 0.49–16.21 ng/g 5 µg/kg 50.0–500 ng/kg
Mean Recovery (%) 85.6% – 109% 81.1% – 86.9% 85.81% – 103.77%

| Precision (RSD) | < 9.8% | < 10% (intra-day) | < 5.32% |

Conclusion

The described analytical protocol utilizing this compound as an internal standard provides a highly accurate, sensitive, and robust method for the quantification of musk xylene in personal care products. The isotope dilution approach effectively mitigates matrix interference and compensates for variability in sample preparation, ensuring reliable data for regulatory compliance, quality control, and safety assessment in the cosmetics industry. The method demonstrates excellent recovery, precision, and low limits of detection, making it suitable for trace-level analysis.[4][10]

References

Application Note: Gas Chromatography Conditions for the Analysis of Musk Xylene-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Musk Xylene-d9, a common internal standard for the determination of musk xylene and other synthetic musk compounds. The methodologies outlined are primarily focused on gas chromatography coupled with mass spectrometry (GC-MS and GC-MS/MS).

Introduction

Musk Xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene) is a synthetic nitro musk fragrance previously used in a variety of consumer products. Due to its persistence and bioaccumulative properties, its use is now restricted in many regions. Accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices, including cosmetics, environmental samples, and biological tissues.

This compound, a deuterated analog of Musk Xylene, is an ideal internal standard for these analyses.[1] Its chemical and physical properties are nearly identical to the native compound, ensuring similar behavior during sample preparation and chromatographic analysis.[1][2] The mass difference allows for clear differentiation by a mass spectrometer, enabling accurate quantification through isotope dilution.[3]

Experimental Protocols

This section details the recommended materials, sample preparation procedures, and instrumental conditions for the analysis of this compound.

Materials and Reagents
  • Solvents: Acetonitrile, Hexane, Acetone, Dichloromethane (all pesticide residue or GC-MS grade)

  • Standards: this compound certified reference material, Musk Xylene native standard

  • Solid Phase Extraction (SPE): Silica or CNWBOND Si SPE cartridges

  • Anhydrous Sodium Sulfate

Sample Preparation: Cosmetics (Cream/Lotion)

This protocol is adapted for the extraction of musk compounds from cosmetic matrices.[1][3]

  • Sample Weighing: Accurately weigh approximately 1 gram of the cosmetic sample into a centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound solution. The concentration should be similar to the expected concentration of the native musk xylene.

  • Extraction: Add 10 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Ultrasonication: Sonicate the mixture for 15-20 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction (steps 3-6) two more times. Combine all supernatants.

  • Concentration: Evaporate the combined extract to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume (e.g., 1 mL) of hexane.

  • SPE Cleanup:

    • Condition a silica SPE cartridge with 5 mL of hexane.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with 5 mL of hexane to remove interferences.

    • Elute the target analytes with 10 mL of a hexane:dichloromethane mixture (e.g., 80:20 v/v).

  • Final Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following tables summarize the recommended GC-MS and GC-MS/MS parameters for the analysis of this compound.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Instrument Gas Chromatograph with Mass Spectrometric Detector
Column DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm)[3][4]
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL
Injection Mode Splitless
Injector Temperature 280 °C[5]
Oven Temperature Program 90°C (hold 2 min), then 20°C/min to 150°C, then 1.5°C/min to 180°C, then 30°C/min to 280°C (hold 2 min)

Table 2: Mass Spectrometry (MS) Parameters

ParameterGC-MS (SIM Mode)GC-MS/MS (MRM Mode)
Ionization Mode Electron Impact (EI)Electron Impact (EI)
Ion Source Temperature 230 °C230 °C
Transfer Line Temp. 280 °C280 °C
Solvent Delay 5 min5 min
Monitored Ions (m/z) Musk Xylene: 282, 297, 265[4] This compound: 291 (Quantifier), 306 (Qualifier)Not Applicable
MRM Transitions Not ApplicableThis compound: Precursor Ion (m/z): 306 Product Ions (m/z): 291, 261 (Collision energy to be optimized)

Note on MRM Transitions: The specific MRM transitions for this compound should be optimized by infusing a standard solution into the mass spectrometer to determine the most abundant and stable precursor and product ions. The values provided are based on the expected fragmentation pattern.

Data Presentation and Analysis

Quantitative analysis is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the native musk xylene to the peak area of this compound against the concentration of the native musk xylene standards. The concentration of musk xylene in the samples is then calculated from this calibration curve.

Table 3: Example Retention Time Data

CompoundExpected Retention Time (min)
Musk Xylene~15-17
This compound~15-17

Retention times are approximate and will vary depending on the specific instrument and conditions. This compound will have a slightly earlier retention time than its non-deuterated counterpart on a non-polar column like DB-5MS.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of musk compounds using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation Steps cluster_data Data Analysis Steps sample Sample Receipt (e.g., Cosmetic, Environmental) prep Sample Preparation sample->prep sub_prep1 Weighing & Spiking (this compound) sub_prep2 Solvent Extraction & Ultrasonication sub_prep3 Concentration & Cleanup (SPE) sub_prep1->sub_prep2 sub_prep2->sub_prep3 analysis GC-MS/MS Analysis sub_prep3->analysis data Data Processing analysis->data sub_data1 Peak Integration & Identification sub_data2 Quantification using Internal Standard sub_data1->sub_data2 report Final Report sub_data2->report

Caption: Experimental workflow for musk analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Musk Xylene-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using Musk Xylene-d9 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Musk Xylene, a synthetic nitro musk fragrance. In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), isotopically labeled compounds like this compound are excellent internal standards. They are chemically identical to their non-labeled counterparts (the analyte, Musk Xylene) and thus behave similarly during sample preparation and analysis. This similarity allows them to effectively compensate for variations in extraction efficiency, instrument response, and matrix effects, leading to more accurate and precise quantification of the target analyte.

Q2: What are matrix effects and how do they affect my analysis?

Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification. In complex matrices such as environmental samples (e.g., soil, water, sediment) or biological samples (e.g., plasma, tissue), co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source, ultimately affecting the detector response.[1]

Q3: I am observing low and inconsistent recovery of this compound. What are the potential causes?

Low and variable recovery of an internal standard like this compound is a common indicator of significant matrix effects or issues with the sample preparation process. Potential causes include:

  • Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the MS source.

  • Inefficient Extraction: The chosen extraction method may not be effectively recovering this compound from the sample matrix.

  • Degradation: this compound may be degrading during sample storage or preparation.

  • Adsorption: The analyte may be adsorbing to sample containers, instrument components, or particulate matter in the sample.

Troubleshooting Guides

Issue 1: Poor Recovery and/or High Variability of this compound Signal

This is a primary indication of matrix effects. The following troubleshooting steps and mitigation strategies can be employed.

1. Evaluation of Matrix Effects:

The first step is to confirm and quantify the extent of the matrix effect. This can be done by comparing the signal response of this compound in a pure solvent standard to its response in a post-extraction spiked matrix sample (a sample extract to which the internal standard is added after the extraction process).

Matrix Effect (%) = ( (Peak Area in Matrix) / (Peak Area in Solvent) ) - 1 * 100

A value significantly different from zero indicates the presence of matrix effects (negative values indicate suppression, positive values indicate enhancement).

2. Mitigation Strategies:

  • Matrix-Matched Calibration: This is a highly effective method to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[2][3]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound. However, this may compromise the limit of detection for the target analyte.

  • Optimizing Sample Cleanup: Improving the sample cleanup procedure can remove interfering matrix components before analysis. Common techniques for Musk Xylene analysis include Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

    • Solid Phase Extraction (SPE): Different SPE sorbents can be tested to find the one that most effectively retains the analytes of interest while allowing interfering components to be washed away. For musk compounds, sorbents like Florisil, silica, and various polymeric phases have been used.[4]

    • QuEChERS: This method involves a liquid-liquid extraction followed by a dispersive SPE cleanup. It is a versatile technique that can be adapted for various matrices.[5][6][7][8][9][10]

Quantitative Data Summary: Comparison of Sample Cleanup Strategies

The following table summarizes recovery data for Musk Xylene from various studies, demonstrating the effectiveness of different cleanup methods.

MatrixCleanup MethodSorbentRecovery of Musk Xylene (%)Reference
Aquatic ProductsMASP-79 - 104[2]
Fish TissueSPEFlorisil~95[4]
Fish TissueSPEAminopropyl~100[4]
Fish TissueSPEAlumina-N~95[4]
Fish TissueSPEPSA~100[4]
SedimentQuEChERS-75 - 103[11]
CreamSLE + SPEAlumina-N85.6 - 109[12]
CosmeticsSPESilica81.1 - 86.9[13]

MASP: Multiple Adsorption Synchronous Purification; SLE: Supported Liquid Extraction

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Poor Recovery of This compound eval_matrix Evaluate Matrix Effect (Post-Extraction Spike) start->eval_matrix matrix_present Significant Matrix Effect? eval_matrix->matrix_present no_matrix No Significant Matrix Effect (Check other parameters: - Extraction Efficiency - Analyte Stability) matrix_present->no_matrix No mitigate Implement Mitigation Strategy matrix_present->mitigate Yes matrix_match Matrix-Matched Calibration mitigate->matrix_match cleanup Optimize Sample Cleanup (SPE or QuEChERS) mitigate->cleanup dilution Sample Dilution mitigate->dilution re_evaluate Re-evaluate Matrix Effect and Recovery matrix_match->re_evaluate cleanup->re_evaluate dilution->re_evaluate success Successful Mitigation: Acceptable Recovery and Low Variability re_evaluate->success Successful fail Unsuccessful: Re-evaluate and try alternative strategies re_evaluate->fail Unsuccessful

Caption: Troubleshooting workflow for poor this compound recovery.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike

Objective: To quantify the degree of signal suppression or enhancement for this compound in a specific sample matrix.

Methodology:

  • Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile or methanol) at a known concentration similar to that used in your samples.

  • Extract a blank matrix sample (a sample of the same matrix type that does not contain the analyte or internal standard) using your established sample preparation protocol.

  • Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the solvent standard.

  • Analyze both the solvent standard and the post-extraction spiked matrix sample using your GC-MS or LC-MS method.

  • Calculate the matrix effect using the formula provided in the troubleshooting guide.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

Objective: To create a calibration curve that compensates for matrix effects.[3]

Methodology:

  • Obtain a sufficient quantity of blank matrix that is free of Musk Xylene and your target analytes.

  • Extract the blank matrix using your validated sample preparation method to obtain a blank matrix extract.

  • Prepare a series of stock solutions of your target analytes and this compound in a pure solvent.

  • Create a series of calibration standards by spiking the blank matrix extract with varying concentrations of the analyte stock solutions and a constant concentration of the this compound stock solution.

  • Analyze the matrix-matched calibration standards using your analytical method to construct the calibration curve.

Workflow for Matrix-Matched Calibration

Matrix_Matched_Calibration start Start: Need for Matrix-Matched Calibration get_blank Obtain Blank Matrix start->get_blank extract_blank Extract Blank Matrix get_blank->extract_blank spike_standards Spike Blank Matrix Extract with Stock Solutions extract_blank->spike_standards prep_stocks Prepare Analyte and IS Stock Solutions prep_stocks->spike_standards analyze Analyze Calibration Standards (GC-MS or LC-MS) spike_standards->analyze build_curve Construct Calibration Curve analyze->build_curve end End: Use Curve for Sample Quantification build_curve->end SPE_Workflow start Start: Sample Extract for Cleanup condition 1. Condition Cartridge start->condition equilibrate 2. Equilibrate Cartridge condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences load->wash elute 5. Elute Analytes wash->elute analyze Analyze Eluate elute->analyze

References

Technical Support Center: Overcoming Ion Suppression for Musk Xylene-d9 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression issues encountered during the LC-MS analysis of Musk Xylene-d9.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon occurs in the ion source of the mass spectrometer and leads to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2][3] Musk Xylene is a lipophilic compound often analyzed in complex matrices like environmental samples or biological tissues, which contain numerous other components that can interfere with its ionization.[4][5][6]

Q2: How can I determine if my this compound signal is being suppressed?

A2: A common method to assess ion suppression is the post-column infusion experiment.[7][8] This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing agents.[7][8] Another approach is to compare the signal intensity of this compound in a clean solvent versus the signal in a spiked matrix sample; a significantly lower signal in the matrix points to ion suppression.[9]

Q3: My deuterated internal standard (this compound) is also showing suppression. Is this normal?

A3: Yes, it is expected that a co-eluting deuterated internal standard will experience similar ion suppression to the native analyte.[1] The purpose of using a stable isotope-labeled internal standard like this compound is to compensate for matrix effects. Since it is chemically and physically very similar to the non-labeled Musk Xylene, it will be affected by co-eluting matrix components in the same way. As long as the suppression is consistent for both the analyte and the internal standard, accurate quantification can still be achieved by using the ratio of their responses. However, it is crucial to ensure that the concentration of the internal standard itself is not so high as to cause self-suppression.[1]

Troubleshooting Guide

Issue 1: Significant loss of sensitivity for this compound in complex samples.

This is a classic symptom of ion suppression. The following troubleshooting steps can help identify the source and mitigate the effect.

Troubleshooting Workflow

cluster_0 Troubleshooting Ion Suppression A Initial Observation: Low this compound Signal B Confirm Ion Suppression (Post-Column Infusion) A->B C Optimize Sample Preparation B->C Suppression Confirmed D Modify Chromatographic Conditions C->D Suppression Still Present G Problem Resolved: Acceptable Signal-to-Noise C->G Suppression Mitigated E Change Ionization Source/Parameters D->E Suppression Still Present D->G Suppression Mitigated F Implement Matrix-Matched Calibrants E->F Suppression Still Present E->G Suppression Mitigated F->G Quantification Accurate H Problem Persists: Re-evaluate Method F->H Inaccurate Quantification

Caption: A logical workflow for troubleshooting ion suppression of this compound.

Solution 1.1: Enhance Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression.[1][10] For a lipophilic compound like Musk Xylene in a complex matrix, consider the following techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components.[9][10]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract Musk Xylene while leaving many interfering substances behind in the aqueous phase.[7][10]

  • Protein Precipitation (for biological samples): While simple, this method may not be sufficient on its own as it primarily removes proteins and leaves other potential interferences like phospholipids.[2][10]

Sample Preparation MethodTypical Recovery of Musk XyleneRelative Ion Suppression
Protein Precipitation (Acetonitrile)85-95%High
Liquid-Liquid Extraction (Hexane)90-105%Medium
Solid-Phase Extraction (C18)95-105%Low

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 1 mL of the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of a 40:60 methanol:water solution to remove polar interferences.

  • Elution: Elute the this compound with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the mobile phase.

Solution 1.2: Optimize Chromatographic Separation

If interfering compounds co-elute with this compound, modifying the chromatography can resolve the issue.[2]

  • Adjust Gradient: A shallower gradient can improve the separation between this compound and interfering peaks.

  • Change Mobile Phase: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and move interfering peaks away from the analyte.[11]

  • Use a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide a different elution profile.

Solution 1.3: Consider a Different Ionization Source

Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1] If your instrument has an APCI source, it may provide a more robust signal for this compound in complex matrices.

Issue 2: Poor reproducibility of this compound peak area.

Variable ion suppression between samples can lead to poor reproducibility.

Solution 2.1: Use Matrix-Matched Calibrants

If ion suppression cannot be completely eliminated, its effects can be compensated for by preparing calibration standards in a blank matrix that is identical to the samples being analyzed.[1][9] This ensures that the calibration standards and the unknown samples experience the same degree of ion suppression, leading to more accurate quantification.

Solution 2.2: Standard Addition

For highly variable matrices, the standard addition method can be effective. This involves spiking the analyte at different concentrations directly into aliquots of the sample extract.[1] While time-consuming, this method can provide very accurate results in the presence of variable matrix effects.[2]

Signaling Pathway of Ion Suppression

The following diagram illustrates the competitive process in the ESI source that leads to ion suppression.

cluster_1 Electrospray Ionization (ESI) Process Droplet Charged Droplet (Analyte + Matrix) Solvent_Evap Solvent Evaporation Droplet->Solvent_Evap Analyte_Ion Gaseous Analyte Ions (this compound) Solvent_Evap->Analyte_Ion Ionization Matrix_Ion Gaseous Matrix Ions Solvent_Evap->Matrix_Ion Competitive Ionization MS_Inlet Mass Spectrometer Inlet Analyte_Ion->MS_Inlet Matrix_Ion->MS_Inlet Competition for Charge and Droplet Surface Suppressed_Signal Reduced Analyte Signal MS_Inlet->Suppressed_Signal

Caption: The mechanism of ion suppression in an ESI source.

By systematically applying these troubleshooting steps and understanding the underlying causes of ion suppression, researchers can develop robust and reliable LC-MS methods for the analysis of this compound in various complex matrices.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Musk Xylene-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Musk Xylene-d9 in their Gas Chromatography (GC) analyses. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape for this compound, a nitroaromatic compound, typically manifests as peak tailing, fronting, splitting, or broadening. The primary causes often relate to interactions between the analyte and active sites within the GC system, as well as suboptimal chromatographic conditions.[1][2][3][4] Key factors include:

  • Active Sites: Interaction of the polar nitro groups of this compound with active silanol groups in the injector liner, column, or packing material.[1][5][6]

  • Contamination: Buildup of non-volatile residues in the injector port or on the column head from previous injections.[7][8][9]

  • Improper Column Installation: Incorrect column insertion depth in the inlet or detector, or a poor column cut.[1][3][5][8]

  • Method Parameters: Suboptimal injector temperature, oven temperature program, or carrier gas flow rate.[1]

  • Solvent Effects: Mismatched polarity between the sample solvent and the stationary phase.[1][9]

Troubleshooting Guide

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing is a common issue when analyzing polar compounds like this compound and is often indicative of undesirable secondary interactions.[3][6]

Troubleshooting Steps:

  • Inlet Maintenance: The first step is to perform routine inlet maintenance.[9][10] This includes replacing the liner, septum, and O-rings. A contaminated liner is a frequent cause of peak tailing.

  • Column Conditioning and Trimming: If inlet maintenance does not resolve the issue, consider trimming the column. Removing the first 10-20 cm of the column can eliminate active sites and non-volatile residues that accumulate at the head of the column.[1][8] After trimming, condition the column according to the manufacturer's instructions.

  • Use of an Inert Liner: Employing a deactivated or "inert" liner can significantly reduce interactions with the analyte.

  • Check for Leaks: Ensure all fittings and connections are secure to prevent leaks, which can affect carrier gas flow and lead to poor peak shape.

Q3: I am observing split peaks for this compound. What is the cause and solution?

Split peaks suggest that the sample is not being introduced onto the column in a single, homogenous band.[1][8]

Potential Causes and Solutions:

Potential Cause Recommended Solution Citation
Improper Column Cut The column cut should be clean and at a 90-degree angle. A poor cut can create a turbulent flow path. Re-cut the column using a ceramic scoring wafer or a specialized tool and inspect the cut with a magnifying glass.[1][5][8]
Incorrect Column Installation The column may be positioned too high or too low in the inlet. Consult the instrument manual for the correct insertion depth.[1][3]
Solvent/Stationary Phase Mismatch A significant mismatch in polarity between the injection solvent and the GC column's stationary phase can cause peak splitting, especially in splitless injections. Ensure the solvent is compatible with the stationary phase.[1]
Initial Oven Temperature Too High If the initial oven temperature is too high, the sample may not focus properly on the column. A general guideline is to set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[1]

Q4: My this compound peak is broad. How can I improve its sharpness?

Broad peaks can result from a variety of factors that lead to a loss of chromatographic efficiency.[2][11]

Troubleshooting Workflow for Broad Peaks:

Broad_Peak_Troubleshooting start Broad this compound Peak check_flow Verify Carrier Gas Flow Rate start->check_flow check_temp Optimize Temperatures (Inlet and Oven) check_flow->check_temp Flow OK check_column Inspect Column (Contamination, Age) check_temp->check_column Temps OK check_injection Review Injection Technique (Volume, Speed) check_column->check_injection Column OK solution Improved Peak Shape check_injection->solution Injection OK

Caption: Troubleshooting workflow for addressing broad peaks of this compound.

Experimental Protocols

Protocol 1: Inlet Maintenance for a Standard Split/Splitless Injector

Objective: To replace consumable parts of the GC inlet to eliminate sources of contamination and activity.

Materials:

  • New, deactivated inlet liner

  • New septum

  • New O-ring

  • Forceps

  • Lint-free gloves

Procedure:

  • Cool the injector to a safe temperature (below 50°C).

  • Turn off the carrier gas flow to the inlet.

  • Wearing lint-free gloves, remove the septum nut and the old septum.

  • Unscrew the inlet retaining nut and carefully remove the inlet liner and O-ring using forceps.

  • Inspect the inside of the inlet for any visible contamination. If necessary, clean with a suitable solvent and a lint-free swab.

  • Place the new O-ring around the new deactivated liner.

  • Insert the new liner/O-ring assembly into the inlet and secure it with the retaining nut.

  • Install the new septum and tighten the septum nut.

  • Restore the carrier gas flow and check for leaks using an electronic leak detector.

  • Heat the inlet to the method temperature and allow it to equilibrate.

Protocol 2: GC Column Trimming

Objective: To remove the front section of the GC column to eliminate contamination and active sites.

Materials:

  • Ceramic scoring wafer or capillary column cutting tool

  • Magnifying glass or low-power microscope

  • New ferrule (if necessary)

Procedure:

  • Cool the injector and oven to a safe temperature.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the inlet.

  • Using a ceramic scoring wafer, make a light score on the column approximately 10-20 cm from the inlet end.

  • Gently flex the column at the score to create a clean break.

  • Inspect the cut end of the column with a magnifying glass to ensure it is a clean, 90-degree cut with no jagged edges or shards.[5][8]

  • If necessary, slide a new ferrule onto the column.

  • Reinstall the column into the inlet at the correct depth as specified by the instrument manufacturer.

  • Restore the carrier gas flow and check for leaks.

  • Condition the column as recommended by the manufacturer.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical progression for diagnosing poor peak shape.

Logical_Troubleshooting start Poor Peak Shape Observed is_consistent Is the issue consistent across all peaks? start->is_consistent all_peaks Yes is_consistent->all_peaks Yes some_peaks No is_consistent->some_peaks No physical_issue Likely a physical or flow path problem. (e.g., leak, poor column cut) all_peaks->physical_issue chemical_issue Likely a chemical interaction or contamination issue. (e.g., active sites, column bleed) some_peaks->chemical_issue check_physical Check: Leaks, Column Installation, Carrier Gas Flow physical_issue->check_physical check_chemical Perform: Inlet Maintenance, Column Trimming, Use Inert Liner chemical_issue->check_chemical end Resolution check_physical->end check_chemical->end

Caption: Decision tree for troubleshooting GC peak shape issues.

References

Technical Support Center: Improving Reproducibility with Musk Xylene-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Musk Xylene-d9 as an internal standard.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work, offering potential causes and solutions to enhance analytical reproducibility.

Q1: Why is there a chromatographic peak shift between this compound and the native Musk Xylene?

While stable isotope-labeled internal standards like this compound are designed to co-elute with their native counterparts, slight chromatographic shifts can occur. This phenomenon, known as the "isotope effect," is more pronounced in gas chromatography (GC) than in liquid chromatography (LC). The deuterium atoms in this compound can lead to minor differences in retention time.[1]

Solutions:

  • Method Validation: During method development, confirm that the retention time shift is consistent and does not cause co-elution with interfering compounds.

  • Integration Parameters: Adjust the peak integration window in your chromatography data system to accurately capture both the analyte and the internal standard peaks.

  • Chromatographic Conditions: Minor adjustments to the temperature ramp in GC or the mobile phase gradient in LC may help to minimize the separation.

Q2: What causes low or inconsistent recovery of this compound?

Low or variable recovery of the internal standard can significantly impact the accuracy and reproducibility of your results. Several factors can contribute to this issue.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Extraction Optimize the extraction solvent, volume, and time. Techniques like ultrasonication or vortex mixing can improve extraction efficiency.[2][3]
Matrix Effects Complex sample matrices can suppress or enhance the ionization of this compound in the mass spectrometer source.[4][5] Implement a sample cleanup step, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE), to remove interfering matrix components.[3][5]
Degradation Musk Xylene is chemically stable under normal conditions.[6][7] However, ensure that the sample processing conditions (e.g., pH, temperature) do not induce degradation.
Adsorption Active sites in the GC inlet liner or chromatographic column can lead to the adsorption of the analyte and internal standard. Use a deactivated inlet liner and a high-quality column.
Inaccurate Spiking Verify the concentration of your this compound stock solution and ensure precise and consistent spiking into all samples, standards, and blanks.

Q3: How can I identify and mitigate matrix effects?

Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte and internal standard, leading to inaccurate quantification.[4][5]

Identification:

  • Prepare matrix-matched calibration curves and compare their slopes to those of solvent-based calibration curves. A significant difference indicates the presence of matrix effects.

  • Perform a post-extraction addition experiment by spiking a known amount of this compound into an extracted blank sample and comparing the response to a pure solvent standard.

Mitigation Strategies:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Sample Cleanup: Employ cleanup techniques like SPE, dSPE, or liquid-liquid extraction to remove matrix interferences before instrumental analysis.[3][5]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a deuterated form of Musk Xylene, a synthetic nitro musk fragrance. It is used as an internal standard in quantitative analysis, particularly with mass spectrometry-based methods like GC-MS and LC-MS. Stable isotope-labeled internal standards are considered ideal because they have nearly identical chemical and physical properties to the native analyte, meaning they behave similarly during sample preparation and analysis.[8] This helps to correct for variations in extraction recovery, injection volume, and instrument response, thereby improving the accuracy and precision of the results.[1]

Q2: How should this compound be stored?

This compound is typically supplied as a solution in a solvent like acetonitrile.[9] It should be stored at room temperature, protected from light and moisture.[9][10] Always refer to the manufacturer's instructions for specific storage conditions.

Q3: At what concentration should I add this compound to my samples?

The concentration of the internal standard should be comparable to the expected concentration of the native analyte in the samples. A common practice is to spike the internal standard at a concentration that falls in the mid-range of the calibration curve.

Q4: Can this compound be used for both GC-MS and LC-MS analysis?

Yes, this compound is suitable for both GC-MS and LC-MS applications. The choice of analytical technique depends on the specific requirements of the method, such as the volatility and thermal stability of the target analytes and the complexity of the sample matrix. Several studies have successfully employed this compound or its deuterated analogs as internal standards in GC-MS methods for the analysis of musk compounds.[2][3]

Quantitative Data Summary

The following table summarizes the performance of analytical methods using a deuterated musk xylene internal standard in various matrices.

MatrixAnalytical MethodRecovery (%)Relative Standard Deviation (RSD) (%)
Food FlavorsGC-MS94 - 1164.2 - 6.5
CosmeticsGC-MS/MS85.81 - 103.77< 5.32
CreamGC-MS/MS85.6 - 109< 9.8
Aquatic ProductsGC-MS79 - 1041.6 - 13.3

Experimental Protocols

General Protocol for Analysis of Musk Xylene using this compound Internal Standard by GC-MS

This protocol provides a general workflow. Specific parameters should be optimized for your particular application and matrix.

1. Preparation of Standards and Reagents

  • This compound Stock Solution (100 µg/mL): Obtain a certified standard solution.[9]

  • This compound Working Solution (e.g., 1 µg/mL): Dilute the stock solution in an appropriate solvent (e.g., acetonitrile or hexane).

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of native Musk Xylene and a constant concentration of this compound working solution.

2. Sample Preparation

  • Sample Weighing: Accurately weigh a homogenized portion of the sample (e.g., 1 gram).

  • Internal Standard Spiking: Spike the sample with a known volume of the this compound working solution.

  • Extraction: Add an appropriate extraction solvent (e.g., a mixture of acetone and hexane[3]). Vortex or sonicate the sample to ensure thorough extraction.[2][3]

  • Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

  • Cleanup (if necessary): Pass the extract through a cleanup cartridge, such as silica SPE, to remove interfering matrix components.[3]

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., HP-5MS).[3]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimize the oven temperature program to achieve good separation of the analytes.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[2][3]

  • Monitored Ions: Select characteristic ions for both Musk Xylene and this compound. For example, for Musk Xylene, monitor m/z 282 and 297.[11]

4. Data Analysis

  • Integrate the peak areas for the selected ions of both Musk Xylene and this compound.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of Musk Xylene in the samples by interpolating their response ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Collection & Homogenization Spike 2. Spike with This compound Sample->Spike Extract 3. Solvent Extraction Spike->Extract Cleanup 4. Sample Cleanup (e.g., SPE) Extract->Cleanup Concentrate 5. Concentration & Reconstitution Cleanup->Concentrate GCMS 6. GC-MS Analysis Concentrate->GCMS Standards Calibration Standards Preparation Standards->GCMS Integration 7. Peak Integration GCMS->Integration Calibration 8. Calibration Curve Generation Integration->Calibration Quantification 9. Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for quantitative analysis using this compound internal standard.

troubleshooting_flowchart decision decision solution solution start Start: Poor Reproducibility or Inaccurate Results check_is Check Internal Standard (this compound) Peak Area start->check_is is_ok Consistent IS Area? check_is->is_ok low_variable Low or Variable IS Area is_ok->low_variable No check_cal Review Calibration Curve is_ok->check_cal Yes check_recovery Evaluate Extraction Recovery & Matrix Effects low_variable->check_recovery optimize_prep Optimize Sample Prep: - Extraction Solvent/Time - Cleanup Method check_recovery->optimize_prep cal_ok Linearity & R² OK? check_cal->cal_ok remake_cal Remake Calibration Standards cal_ok->remake_cal No check_chrom Examine Chromatography: - Peak Shape - Retention Time cal_ok->check_chrom Yes

Caption: Troubleshooting flowchart for issues with this compound internal standard.

References

Low recovery of Musk Xylene-d9 in sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the low recovery of Musk Xylene-d9 during sample extraction. It is intended for researchers, scientists, and drug development professionals encountering challenges in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Musk Xylene, a synthetic nitro musk fragrance once commonly used in personal care products.[1][2] In analytical chemistry, particularly for methods like gas chromatography-mass spectrometry (GC-MS), deuterated compounds are often used as internal standards.[3][4] They are chemically almost identical to their non-deuterated counterparts (the analyte of interest), meaning they behave similarly during sample extraction, cleanup, and analysis. However, they have a different mass due to the deuterium atoms.[1][5] This allows the mass spectrometer to distinguish between the analyte (Musk Xylene) and the internal standard (this compound), helping to correct for any loss of the analyte during the sample preparation process and improving the accuracy and precision of quantification.[3][4]

Q2: What is a typical acceptable recovery range for this compound?

Acceptable recovery ranges can vary depending on the complexity of the sample matrix, the analytical method used, and regulatory guidelines. However, for many applications, recoveries between 70% and 120% are considered acceptable. For instance, some validated methods for musk compounds in cosmetics and creams report mean recoveries in the range of 81.1% to 109%.[6][7] It is crucial to establish consistent and reproducible recovery rates during method validation.

Q3: What are the most common reasons for low recovery of this compound?

Low recovery of this compound can be attributed to several factors throughout the analytical process. These can be broadly categorized as:

  • Sample Preparation and Extraction: Inefficient extraction from the sample matrix, analyte loss during solvent evaporation steps, or strong binding to matrix components like lipids.[8][9]

  • Sample Matrix Effects: Complex matrices (e.g., sludge, fatty tissues, creams) can interfere with the extraction process, leading to lower recovery.[10]

  • Cleanup Steps: The solid-phase extraction (SPE) or cleanup sorbent might not be appropriate for Musk Xylene, or the elution solvent may be too weak to recover it completely from the cartridge.[9][11]

  • Chemical Degradation: Although Musk Xylene is generally stable, it can degrade under certain conditions.[12][13]

  • Adsorption: Musk Xylene is lipophilic (fat-loving) and can adsorb to the surfaces of glassware, vials, and plasticware.[8]

  • Instrumental Issues: Problems with the GC-MS system, such as a contaminated inlet liner or ion source, can lead to poor signal response, which may be misinterpreted as low recovery.[14][15]

Q4: How can the sample matrix affect the recovery of this compound?

The sample matrix can significantly impact recovery. For example:

  • High-fat matrices (e.g., fish tissue, creams): Musk Xylene is highly lipophilic (log Kow ≈ 4.9), meaning it dissolves well in fats.[12][13] This can make it difficult to extract from the sample and may require more rigorous extraction techniques like pressurized liquid extraction (PLE) or the use of co-solvents.

  • Complex matrices with many interfering compounds (e.g., wastewater, soil): These matrices can contain compounds that either suppress the instrument's signal for this compound or compete with it during the extraction and cleanup phases, leading to apparent low recovery.[10] Matrix-matched calibration standards are often necessary to compensate for these effects.[10]

Q5: Could my extraction or cleanup method be unsuitable for this compound?

Yes, the choice of extraction and cleanup method is critical. For instance:

  • Solid-Phase Extraction (SPE): The choice of SPE sorbent is crucial. For a non-polar compound like Musk Xylene, a reversed-phase sorbent (like C18) is often used.[11] However, the elution solvent must be strong enough (e.g., a non-polar organic solvent) to completely elute the compound from the sorbent.[9] Using a polar solvent for elution would likely result in low recovery.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, while versatile, needs to be optimized for the specific analyte and matrix.[16][17] The type and amount of salts and cleanup sorbents (e.g., PSA, C18) can affect the recovery of Musk Xylene.[16]

Q6: How should I properly handle and store this compound standards?

Proper handling and storage are essential to maintain the integrity of your standard.

  • Storage: this compound standards, often supplied in a solvent like acetonitrile, should be stored at room temperature, away from light and moisture, as recommended by the supplier.[18]

  • Handling: Use calibrated pipettes and syringes for accurate dispensing. To prevent contamination of the stock solution, never return unused solution to the original vial. Prepare working standards by diluting the stock solution as needed. Be aware of potential for contamination from other sources in the lab, as musk compounds can be ubiquitous.[19]

Troubleshooting Guide for Low Recovery of this compound

The following table provides a systematic guide to troubleshooting common issues leading to low recovery of this compound.

Problem Area Potential Cause Recommended Solution
Sample Preparation & Homogenization Incomplete homogenization of solid or semi-solid samples.Ensure the sample is thoroughly homogenized to a uniform consistency before taking a subsample for extraction. For fatty tissues, consider cryogenic grinding.
This compound is strongly bound to the sample matrix (e.g., high lipid content).Increase extraction time or use a more vigorous extraction technique like ultrasonication or pressurized liquid extraction (PLE). Consider adding a co-solvent to improve extraction efficiency from fatty matrices.[7]
Extraction & Solvent Evaporation Inefficient extraction solvent.Musk Xylene is soluble in organic solvents.[2] Ensure your extraction solvent (e.g., hexane, acetonitrile, dichloromethane) is appropriate for its non-polar nature.[6][16]
Loss of analyte during solvent evaporation/concentration step.Avoid evaporating the solvent to complete dryness, as this can cause the analyte to adhere to the container walls.[8] If using nitrogen blowdown, ensure the gas stream is gentle and the temperature is not excessively high.
Adsorption to labware (glass or plastic).Silanize glassware to reduce active sites for adsorption. Rinse all containers and transfer lines with the extraction solvent to recover any adsorbed analyte. Minimize the use of plasticware where possible.[8]
Sample Cleanup (e.g., SPE) Incorrect SPE sorbent selection.For a non-polar compound like Musk Xylene, use a reversed-phase (e.g., C18) or normal-phase (e.g., silica, Florisil) sorbent, depending on the overall method.[6][11][20]
Incomplete elution from the SPE cartridge.The elution solvent may not be strong enough. Increase the volume or the strength of the elution solvent (e.g., switch from hexane to a mixture of hexane and acetone).[9]
Analyte breakthrough during sample loading.The sample may be loading too quickly, or the solvent composition of the sample may be too strong, preventing retention. Optimize the loading flow rate and ensure the sample is in a weak solvent for the chosen SPE sorbent.[11]
Analytical Instrumentation (GC-MS) Active sites in the GC inlet liner or column.An active or contaminated inlet liner can cause analyte loss. Replace the liner or use a deactivated liner. Perform column maintenance as needed.[14][15]
Incorrect GC-MS parameters.Ensure the injection temperature is sufficient to volatilize Musk Xylene without causing degradation. Verify that the MS is tuned correctly and that the appropriate ions are being monitored for this compound.[14]
Matrix effects suppressing the MS signal.Dilute the final extract to reduce the concentration of co-extracted matrix components. Use matrix-matched calibration standards to compensate for signal suppression or enhancement.[10]

Experimental Protocols

Below are generalized protocols for common extraction methods used for Musk Xylene analysis. Note: These are starting points and should be optimized for your specific sample matrix and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for extracting Musk Xylene from water samples.

  • Sample Preparation:

    • Collect a 100 mL water sample in a clean glass container.

    • Spike the sample with a known amount of this compound internal standard.

    • Adjust the sample pH if necessary, based on method validation. Adding an organic modifier like methanol may help prevent adsorption issues.[21]

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg).

    • Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the entire 100 mL water sample onto the SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 15-20 minutes.

  • Elution:

    • Elute the Musk Xylene and this compound from the cartridge with 5-10 mL of a non-polar solvent like ethyl acetate or hexane.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a GC vial for analysis by GC-MS.

Protocol 2: QuEChERS for Solid/Semi-Solid Samples (e.g., Fish Tissue)

This protocol is a general guideline based on the QuEChERS methodology.

  • Sample Preparation:

    • Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard.

    • Add 10 mL of water (if the sample is dry) and 10 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

  • Extraction (Salting Out):

    • Add the appropriate QuEChERS extraction salts (e.g., a pre-packaged mix containing magnesium sulfate and sodium acetate).[16]

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE cleanup tube.

    • The dSPE tube should contain a sorbent mixture appropriate for the matrix (e.g., magnesium sulfate for water removal, PSA to remove fatty acids, and C18 to remove non-polar interferences like lipids).[16]

    • Vortex for 30 seconds.

    • Centrifuge at >5000 rpm for 5 minutes.

  • Analysis:

    • Take the supernatant and transfer it to a GC vial for direct analysis by GC-MS.

Visualizations

The following diagrams illustrate key workflows related to troubleshooting and sample preparation.

Troubleshooting_Workflow cluster_extraction Extraction Optimization cluster_cleanup Cleanup Optimization cluster_instrument Instrument Maintenance start Low Recovery of This compound Observed check_is Verify Internal Standard (Concentration, Purity, Storage) start->check_is check_method Review Sample Preparation Method check_is->check_method IS OK check_extraction Evaluate Extraction Efficiency check_method->check_extraction check_cleanup Assess Cleanup Step (e.g., SPE, dSPE) check_extraction->check_cleanup Extraction OK opt_solvent Optimize Solvent Type/Volume check_extraction->opt_solvent Inefficient? check_instrument Investigate GC-MS Performance check_cleanup->check_instrument Cleanup OK opt_sorbent Change Sorbent Type/Amount check_cleanup->opt_sorbent Inefficient? result_ok Recovery within Acceptable Range check_instrument->result_ok Performance OK maint_inlet Clean/Replace Inlet Liner check_instrument->maint_inlet Poor Peak Shape or Sensitivity? result_bad Recovery Still Low result_bad->start Re-assess from start opt_technique Modify Extraction Technique (e.g., Sonication, Time) opt_solvent->opt_technique opt_technique->check_extraction Re-evaluate opt_technique->result_bad opt_elution Adjust Elution Solvent opt_sorbent->opt_elution opt_elution->check_cleanup Re-evaluate opt_elution->result_bad maint_source Clean Ion Source maint_inlet->maint_source maint_cal Re-calibrate Instrument maint_source->maint_cal maint_cal->check_instrument Re-evaluate maint_cal->result_bad

Caption: Troubleshooting workflow for low recovery of this compound.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis sample_prep 1. Sample Preparation (Spike with IS) conditioning 2. Cartridge Conditioning (Activate Sorbent) sample_prep->conditioning loading 3. Sample Loading (Analyte Binds to Sorbent) conditioning->loading washing 4. Washing (Remove Interferences) loading->washing loss1 Potential Loss: Breakthrough loading->loss1 elution 5. Elution (Recover Analyte) washing->elution loss2 Potential Loss: Analyte washed away washing->loss2 concentration 6. Concentration & Analysis (Prepare for GC-MS) elution->concentration loss3 Potential Loss: Incomplete elution elution->loss3

Caption: General workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Optimizing MS/MS Transitions for Musk Xylene-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS transitions for Musk Xylene-d9.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

The molecular weight of this compound is approximately 306.33 g/mol .[1]

Q2: What are the expected precursor ions for this compound in mass spectrometry?

For this compound, the primary precursor ion to target would be its molecular ion [M]•+ or a protonated molecule [M+H]+, depending on the ionization technique employed. Given its molecular weight, you should look for a precursor ion around m/z 306.33.

Q3: What are the most likely product ions for this compound after fragmentation?

Based on the fragmentation pattern of non-deuterated Musk Xylene, the following product ions are anticipated for this compound. The primary fragmentation pathway for Musk Xylene involves the loss of a methyl group ([M-15]+), resulting in a major fragment at m/z 282.[2] For this compound, this would correspond to the loss of a deuterated methyl group (-CD3), leading to a product ion at approximately m/z 288. Another reported fragmentation for Musk Xylene is the loss of a nitro group (-NO2), which would result in a fragment at m/z 252 for the deuterated analog.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low signal for the precursor ion (m/z 306.3) 1. Incorrect ionization source parameters. 2. Compound instability in the source. 3. Insufficient sample concentration.1. Optimize source parameters such as temperature, gas flows, and voltages. 2. Consider a softer ionization technique if available. 3. Prepare a fresh, more concentrated standard solution for direct infusion.
Poor fragmentation or no product ion signal 1. Inappropriate collision energy (CE). 2. Incorrect precursor ion selection in Q1. 3. Collision cell gas pressure is too low.1. Perform a collision energy optimization experiment. Infuse the standard and ramp the CE to find the optimal value for each transition. 2. Verify the precursor ion m/z in the instrument method. 3. Ensure the collision gas (e.g., argon) is flowing at the recommended pressure.
Multiple unexpected product ions 1. In-source fragmentation. 2. Presence of co-eluting interferences. 3. High collision energy causing extensive fragmentation.1. Reduce the ion source temperature or use less harsh ionization settings. 2. Improve chromatographic separation to isolate the analyte from matrix components. 3. Lower the collision energy to favor the formation of more specific and stable product ions.
Inconsistent signal intensity 1. Fluctuation in the spray (for ESI). 2. Matrix effects from the sample. 3. Contamination of the ion source or mass spectrometer inlet.1. Check the stability of the electrospray and optimize the probe position. 2. Implement a more rigorous sample clean-up procedure or use a deuterated internal standard for normalization. 3. Clean the ion source, transfer capillary, and other relevant components according to the manufacturer's guidelines.

Experimental Protocols

Protocol for Optimizing MS/MS Transitions for this compound

This protocol outlines the steps for determining the optimal precursor and product ions, as well as the collision energy for this compound using a triple quadrupole mass spectrometer.

1. Preparation of this compound Standard Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution at a concentration of 1 µg/mL for direct infusion.

2. Precursor Ion Identification:

  • Set up the mass spectrometer for a full scan in the appropriate ionization mode (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Infuse the 1 µg/mL working solution directly into the mass spectrometer.

  • Acquire a full scan mass spectrum to identify the molecular ion peak for this compound, which is expected at approximately m/z 306.3.

3. Product Ion Identification:

  • Set the first quadrupole (Q1) to isolate the precursor ion identified in the previous step (m/z 306.3).

  • Set the third quadrupole (Q3) to scan a range of m/z values (e.g., m/z 50-310) to detect the fragment ions.

  • Introduce a collision gas (e.g., argon) into the second quadrupole (Q2, collision cell) and apply a moderate collision energy (e.g., 20 eV as a starting point).

  • Acquire the product ion spectrum and identify the most abundant and stable fragment ions. Likely product ions to consider are m/z 288 (loss of -CD3) and m/z 252 (loss of -NO2).

4. Collision Energy (CE) Optimization:

  • Select the desired precursor ion → product ion transitions (e.g., 306.3 → 288 and 306.3 → 252).

  • For each transition, perform a collision energy optimization experiment.

  • While infusing the working solution, ramp the collision energy across a relevant range (e.g., 5 to 50 eV in 2 eV increments).

  • Monitor the intensity of the product ion at each CE value.

  • Plot the product ion intensity as a function of collision energy to determine the optimal CE that yields the highest signal.

5. Final MRM Method:

  • Create a Multiple Reaction Monitoring (MRM) method using the determined precursor ion, product ions, and their respective optimal collision energies.

  • It is recommended to monitor at least two transitions for confident identification and quantification.

Quantitative Data Summary

The following table provides a starting point for the MS/MS parameters for this compound, based on the known fragmentation of its non-deuterated counterpart. Note: The collision energy (CE) values are indicative and require experimental optimization for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed FragmentationTypical Collision Energy (eV) - Starting Point
This compound306.3288.3[M-CD3]+15 - 25
This compound306.3252.3[M-NO2]+20 - 35

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Optimization prep Prepare 1 µg/mL This compound Standard infuse Direct Infusion prep->infuse full_scan Full Scan (Q1 Scan) Identify Precursor Ion (m/z 306.3) infuse->full_scan product_scan Product Ion Scan (Q1 Fixed, Q3 Scan) Identify Product Ions full_scan->product_scan ce_opt Collision Energy Optimization (Ramp CE for each transition) product_scan->ce_opt final_method Final MRM Method ce_opt->final_method

Caption: Experimental workflow for optimizing MS/MS transitions for this compound.

troubleshooting_logic start Start: No/Low Signal check_precursor Is Precursor Ion (m/z 306.3) Visible in Full Scan? start->check_precursor no_precursor No check_precursor->no_precursor No yes_precursor Yes check_precursor->yes_precursor Yes optimize_source Troubleshoot Source: - Optimize Parameters - Check Sample Conc. - Consider Softer Ionization no_precursor->optimize_source check_product Is Product Ion Signal Present in Product Ion Scan? yes_precursor->check_product no_product No check_product->no_product No yes_product Yes, but weak check_product->yes_product Yes optimize_ce Perform Collision Energy Optimization no_product->optimize_ce yes_product->optimize_ce check_intensity Is Signal Intensity Stable? optimize_ce->check_intensity no_intensity No check_intensity->no_intensity No yes_intensity Yes check_intensity->yes_intensity Yes troubleshoot_stability Troubleshoot Stability: - Check Spray - Improve Sample Cleanup - Clean MS Inlet no_intensity->troubleshoot_stability method_ok Method Optimized yes_intensity->method_ok

Caption: Troubleshooting logic for MS/MS optimization of this compound.

References

Technical Support Center: Minimizing Background Contamination of Musk Xylene-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background contamination of Musk Xylene-d9 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Musk Xylene, a synthetic nitromusk compound. In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS), deuterated compounds are often used as internal standards. They are chemically almost identical to their non-deuterated counterparts (the analyte, in this case, Musk Xylene) and thus behave similarly during sample preparation and analysis. The key difference is their higher mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification by correcting for any loss of analyte during the experimental procedure.

Q2: What are the common sources of Musk Xylene contamination in a laboratory setting?

Musk Xylene has been widely used as a fragrance ingredient in a variety of consumer products for decades.[1][2] Consequently, it is a ubiquitous environmental contaminant and its presence in the laboratory can be persistent.[3][4] Common sources of background contamination include:

  • Personal care products: Perfumes, colognes, lotions, soaps, and deodorants used by laboratory personnel can introduce Musk Xylene into the lab environment.[1][2][5]

  • Cleaning and sanitation products: Detergents and other cleaning agents may contain musk fragrances.[6]

  • Laboratory consumables: Plasticware (e.g., pipette tips, centrifuge tubes), septa, and other consumables can be contaminated during their manufacturing process or through exposure to contaminated air.

  • Dust and air: Musk Xylene can be present in indoor air and dust, which can settle on surfaces and equipment.

  • Cross-contamination: Improper handling of high-concentration standards or samples can lead to the contamination of glassware, syringes, and other equipment.

Q3: What is considered an acceptable background level for this compound in a blank sample?

There is no universally defined numerical threshold for "acceptable" background of an internal standard. The guiding principle is that the background signal should be as low as reasonably achievable and, critically, should not interfere with the accurate quantification of the target analyte. A common rule of thumb in regulated bioanalysis is that the response of an interfering peak in a blank sample should be no more than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ). For the internal standard itself, any background signal should be negligible compared to the signal of the internal standard added to the samples. If significant Musk Xylene is present in the blank, it may co-elute with this compound, potentially impacting the integration of the internal standard peak and compromising the accuracy of the results.

Troubleshooting Guides

This section provides a systematic approach to identifying and eliminating sources of this compound background contamination.

Initial Assessment: Is Your Background Truly High?

Before embarking on extensive troubleshooting, it's crucial to confirm that you have a genuine contamination issue.

Experimental Protocol: Establishing a Baseline

  • Prepare a Method Blank: A method blank consists of all the reagents and solvents used in your analytical procedure, taken through the entire sample preparation process, but without the addition of the sample matrix.[7]

  • Prepare a Solvent Blank: Inject the final solvent used to reconstitute your samples directly into the GC-MS.

  • Analyze the Blanks: Run the method blank and solvent blank using your established analytical method.

  • Evaluate the Chromatograms:

    • Examine the chromatogram at the retention time of this compound.

    • A significant peak in the solvent blank points to contamination in your final solvent or the instrument itself.

    • A significant peak in the method blank, but not the solvent blank, indicates contamination from your reagents, consumables, or the sample preparation workflow.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting background contamination of this compound.

Contamination_Troubleshooting Troubleshooting Workflow for this compound Contamination Start High Background Detected Check_Instrument Step 1: Instrument Check Start->Check_Instrument Check_Solvents Step 2: Solvent & Reagent Check Check_Instrument->Check_Solvents Instrument Clean Resolved Problem Resolved Check_Instrument->Resolved Instrument Contaminated (Clean/Maintain) Check_Consumables Step 3: Consumables Check Check_Solvents->Check_Consumables Solvents Clean Check_Solvents->Resolved Solvents Contaminated (Replace) Check_Environment Step 4: Environmental Check Check_Consumables->Check_Environment Consumables Clean Check_Consumables->Resolved Consumables Contaminated (Replace/Pre-clean) Check_Environment->Resolved Environmental Source Identified (Implement Controls)

A logical workflow for troubleshooting this compound contamination.
Step 1: Instrument Check

Issue: The GC-MS system itself may be contaminated.

Troubleshooting Actions:

  • Injector Maintenance: The injector is a common site for contamination.

    • Replace the septum and inlet liner.

    • Clean the injector port according to the manufacturer's instructions.

  • Column Bake-out: Bake out the GC column at the maximum recommended temperature for a suitable period to remove any semi-volatile contaminants.

  • Solvent Rinse: If baking out is insufficient, consider a solvent rinse of the column (for bonded phases only), following the manufacturer's protocol.

Step 2: Solvent & Reagent Check

Issue: Solvents and reagents used in sample preparation may be a source of contamination.

Troubleshooting Actions:

  • Test New Solvents: Obtain fresh, high-purity solvents from a reputable supplier. Analyze a direct injection of each new solvent.

  • Reagent Blanks: Prepare blanks that systematically exclude one reagent at a time to pinpoint the source of contamination.[7]

  • Purge and Trap Grade Water: If using water, ensure it is of the highest purity available (e.g., Purge and Trap grade).

Step 3: Consumables Check

Issue: Plasticware and other consumables can leach contaminants.

Troubleshooting Actions:

  • Screen New Lots: Before using a new batch of consumables (e.g., pipette tips, centrifuge tubes, vials, caps), perform an extraction test.

  • Pre-rinse Consumables: Rinse all glassware and plasticware with a high-purity solvent known to be free of Musk Xylene (e.g., hexane or acetone) before use. Since Musk Xylene is non-polar, a non-polar solvent should be effective for cleaning.[8]

  • Use Glassware: Where possible, substitute glass for plastic consumables.

Experimental Protocol: Screening of Laboratory Consumables

  • Sample Selection: Take a representative sample of the consumable to be tested (e.g., 5 pipette tips, 1 centrifuge tube).

  • Extraction:

    • Place the consumable in a clean glass container.

    • Add a small volume of high-purity solvent (e.g., 1 mL of hexane or acetone).

    • Agitate (vortex or sonicate) for a set period (e.g., 15 minutes).

  • Concentration: Carefully transfer the solvent to a clean vial and concentrate it under a gentle stream of nitrogen if necessary to increase sensitivity.

  • Analysis: Analyze the solvent extract by GC-MS.

  • Evaluation: Compare the chromatogram to that of a solvent blank. The presence of a peak at the retention time of Musk Xylene indicates contamination.

Step 4: Environmental and Handling Check

Issue: Contamination may be introduced from the laboratory environment or through handling practices.

Troubleshooting Actions:

  • Personal Care Products Policy: Implement a laboratory policy that restricts the use of scented personal care products.

  • Dedicated Glassware: Use glassware that is dedicated to trace analysis and has not been used for high-concentration standards.

  • Glove Usage: Always wear nitrile gloves and change them frequently, especially after touching any potentially contaminated surfaces. Be aware that some gloves themselves can be a source of contamination.

  • Fume Hood Usage: Perform all sample preparation steps in a clean, well-ventilated fume hood to minimize exposure to airborne contaminants.

  • Laboratory Cleaning:

    • Regularly wipe down benchtops and equipment with a suitable solvent. Given Musk Xylene's non-polar nature, a preliminary wipe with a non-polar solvent like hexane or isopropanol, followed by a standard laboratory disinfectant, may be effective.

    • Caution: Always follow safety guidelines when working with flammable organic solvents.

Detailed Methodologies

Glassware Cleaning Protocol for Trace Analysis of Musk Xylene
  • Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent.

  • Rinsing:

    • Rinse thoroughly with tap water.

    • Rinse three times with deionized water.

  • Solvent Rinse:

    • Rinse with high-purity acetone.

    • Rinse with high-purity hexane.

  • Drying: Dry glassware in an oven at a high temperature (e.g., 150-200°C) for at least 4 hours.

  • Storage: Cover the openings of the glassware with solvent-rinsed aluminum foil and store in a clean, designated cabinet.

Data Presentation: Example Contamination Source Evaluation

The following table provides a template for systematically evaluating and documenting potential sources of contamination.

Potential SourceTest PerformedResult (Peak Area)Corrective Action
Instrument Solvent Blank Injection1,500Clean injector, bake column
Reagents
Acetonitrile (Lot A)Direct Injection800Switch to Lot B
Hexane (Lot X)Direct Injection< 100No action needed
WaterMethod Blank w/o other reagents< 100No action needed
Consumables
Pipette Tips (Brand P)Leaching Test5,000Switch to Brand Q, pre-rinse
Centrifuge Tubes (Brand R)Leaching Test< 200No action needed
Environment Wipe test of benchPeak DetectedEnhance cleaning protocol

Logical Relationships in Contamination Troubleshooting

The following diagram illustrates the logical relationships in identifying the source of contamination.

Contamination_Source_Identification Identifying the Source of Contamination High_Background High Background in Method Blank Analyze_Solvent_Blank Analyze Solvent Blank High_Background->Analyze_Solvent_Blank Solvent_Blank_Result Peak in Solvent Blank? Analyze_Solvent_Blank->Solvent_Blank_Result Instrument_Contamination Source: Instrument or Final Solvent Solvent_Blank_Result->Instrument_Contamination Yes Sample_Prep_Contamination Source: Sample Prep (Reagents/Consumables) Solvent_Blank_Result->Sample_Prep_Contamination No Isolate_Reagents Isolate Reagents Sample_Prep_Contamination->Isolate_Reagents Isolate_Consumables Isolate Consumables Sample_Prep_Contamination->Isolate_Consumables

References

Validation & Comparative

Performance of Musk Xylene-d9 as an Internal Standard in Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing analytical chemistry, the choice of a suitable internal standard is paramount to ensure the accuracy and reliability of quantitative analyses. This guide provides a comprehensive comparison of Musk Xylene-d9's performance in linearity and recovery studies, alongside other potential alternatives, supported by experimental data and detailed protocols. This compound, a deuterated analog of the synthetic fragrance Musk Xylene, is frequently employed as an internal standard in mass spectrometry-based methods to correct for analyte loss during sample preparation and instrumental analysis.

Linearity Studies

Linearity in an analytical method demonstrates that the instrumental response is directly proportional to the concentration of the analyte over a given range. The use of an internal standard like this compound is crucial in establishing a robust linear relationship, especially in complex matrices where matrix effects can suppress or enhance the analyte signal.

A typical linearity study involves preparing a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying concentrations of the target analyte(s). The response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration. A linear regression analysis is performed, and the coefficient of determination (R²) is calculated to assess the linearity. An R² value close to 1.000 indicates a strong linear relationship.

Table 1: Linearity Data for Analytical Methods Using Musk Xylene or its Isotopologues as an Internal Standard

Analyte(s)Internal StandardConcentration RangeMatrixCoefficient of Determination (R²)Reference
7 Synthetic Musksd15-Musk Xylene5–1000 ng/gCream> 0.99[1]
8 Synthetic MusksNot SpecifiedNot SpecifiedSediment0.990 (for Musk Xylene)[2]
HerbicidesNot ApplicableNot SpecifiedBivalve Shellfish> 0.9995[1]

The data consistently demonstrates that methods employing a deuterated form of Musk Xylene as an internal standard achieve excellent linearity (R² > 0.99) for the quantification of synthetic musks in challenging matrices like cream and sediment.[1][2]

Recovery Studies

Recovery studies are essential to evaluate the efficiency of an analytical method in extracting the analyte from the sample matrix. The percentage recovery is a measure of the amount of analyte detected relative to the amount originally present. An effective internal standard should mimic the behavior of the analyte during extraction and analysis, thus compensating for any losses.

To assess recovery, a known amount of the analyte and the internal standard are spiked into a blank sample matrix. The sample is then subjected to the entire analytical procedure, and the concentration of the analyte is determined. The percentage recovery is calculated as:

(Measured Concentration / Spiked Concentration) x 100%

Acceptable recovery values typically range from 80% to 120%, with low relative standard deviation (RSD), indicating good method accuracy and precision.

Table 2: Recovery Data for Analytical Methods Using Musk Xylene or its Isotopologues as an Internal Standard

Analyte(s)Internal StandardSpiked ConcentrationsMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Reference
7 Synthetic Musksd15-Musk Xylene10, 100, 1000 ng/gCream85.6 - 109< 9.8[1]
Musk XyleneNot Specified5-50 µg/kgCosmetics81.1 - 86.9< 10 (intra-day), < 12 (inter-day)[3]
7 Synthetic MusksNot Specified10, 100, 1000 ng/gWater, Soil, Vegetable74.2 - 113.4< 12.2[1]
Nitro-musksd15-Musk Xylene~500 ng/kgCosmetics85.81 - 103.77< 5.32[2]

The results from various studies highlight that the use of deuterated Musk Xylene as an internal standard leads to high and consistent recoveries across different matrices and concentration levels.[1][2][3] This indicates its effectiveness in compensating for variations in extraction efficiency and matrix effects.

Experimental Protocols

A generalized experimental workflow for a linearity and recovery study using this compound as an internal standard is outlined below. The specific parameters will vary depending on the analyte, matrix, and instrumentation.

Sample Preparation and Extraction
  • Spiking: A known amount of the target analyte(s) and a fixed concentration of this compound internal standard are added to the blank sample matrix.

  • Extraction: The sample is extracted using an appropriate technique, such as:

    • Ultrasonication: The sample is sonicated with a suitable solvent (e.g., a mixture of water and isopropanol) to extract the analytes.[1]

    • Supported Liquid Extraction (SLE): The sample is loaded onto a diatomaceous earth cartridge, and the analytes are eluted with an organic solvent.[1]

    • Solid-Phase Extraction (SPE): The sample extract is passed through a solid sorbent cartridge to remove interfering substances and concentrate the analytes. A Sep-Pak Silica cartridge is a common choice for cleaning up cosmetic extracts.[3]

  • Concentration: The solvent from the extracted sample is evaporated and the residue is reconstituted in a suitable solvent for analysis.

Instrumental Analysis
  • Chromatography: The extracted sample is injected into a Gas Chromatograph (GC) for separation of the analytes. A capillary column such as a DB-5 MS is often used.[3]

  • Mass Spectrometry: The separated compounds are detected using a Mass Spectrometer (MS), often a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity. The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode.[2][3]

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved, the following diagrams are provided in the DOT language for Graphviz.

G Experimental Workflow for Linearity and Recovery Study cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Blank Matrix Blank Matrix Spiking Spiking Blank Matrix->Spiking Add Analytes & this compound Extraction Extraction Spiking->Extraction Clean-up (SPE) Clean-up (SPE) Extraction->Clean-up (SPE) Concentration Concentration Clean-up (SPE)->Concentration GC-MS/MS Analysis GC-MS/MS Analysis Concentration->GC-MS/MS Analysis Data Acquisition (MRM) Data Acquisition (MRM) GC-MS/MS Analysis->Data Acquisition (MRM) Peak Integration Peak Integration Data Acquisition (MRM)->Peak Integration Calculate Response Ratio Calculate Response Ratio Peak Integration->Calculate Response Ratio Linearity Assessment Linearity Assessment Calculate Response Ratio->Linearity Assessment Recovery Calculation Recovery Calculation Calculate Response Ratio->Recovery Calculation

Caption: Experimental workflow for linearity and recovery studies.

G Decision Tree for Internal Standard Selection Start Start Analyte Properties Analyte Properties Start->Analyte Properties Commercially Available Isotopically Labeled Analog? Commercially Available Isotopically Labeled Analog? Analyte Properties->Commercially Available Isotopically Labeled Analog? Select Labeled Analog (e.g., this compound) Select Labeled Analog (e.g., this compound) Commercially Available Isotopically Labeled Analog?->Select Labeled Analog (e.g., this compound) Yes Similar Chemical & Physical Properties? Similar Chemical & Physical Properties? Commercially Available Isotopically Labeled Analog?->Similar Chemical & Physical Properties? No End End Select Labeled Analog (e.g., this compound)->End Select Structural Analog Select Structural Analog Similar Chemical & Physical Properties?->Select Structural Analog Yes Re-evaluate Re-evaluate Similar Chemical & Physical Properties?->Re-evaluate No Select Structural Analog->End Re-evaluate->Analyte Properties

Caption: Decision tree for selecting a suitable internal standard.

Comparison with Alternatives

While this compound demonstrates excellent performance, the choice of an internal standard is highly dependent on the specific analytes and matrix. Other deuterated synthetic musks, such as d3-Tonalide, have also been successfully used as internal standards.[1] The ideal internal standard is an isotopically labeled version of the analyte of interest. When a labeled analog of the target analyte is not available, a compound with similar chemical and physical properties that is not naturally present in the sample may be chosen.

Table 3: Comparison of Potential Internal Standards for Synthetic Musk Analysis

Internal StandardTypeAdvantagesDisadvantages
This compound Isotopically Labeled Analog- Closely mimics the behavior of Musk Xylene- Corrects for matrix effects effectively- High mass difference avoids isotopic overlap- Specific to Musk Xylene and structurally similar compounds
d3-Tonalide Isotopically Labeled Analog- Effective for the analysis of Tonalide and related polycyclic musks- May not be the optimal choice for nitroaromatic musks like Musk Xylene
Other Structural Analogs Non-labeled compound with similar properties- Can be used when a labeled standard is unavailable- May not perfectly mimic the analyte's behavior during extraction and ionization, leading to less accurate quantification

References

A Comparative Guide to Deuterated Internal Standards in Synthetic Musk Analysis: Musk Xylene-d9 vs. Musk Ketone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of synthetic musks, the use of deuterated internal standards is crucial for achieving accurate and reliable results. These isotopically labeled compounds mimic the behavior of the target analytes during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comparative overview of two commonly referenced deuterated internal standards: Musk Xylene-d9 and Musk Ketone-d5.

While comprehensive, direct comparative studies are limited, this document synthesizes available data on their performance, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) applications.

Performance Data Summary

The following tables summarize the available quantitative data for analytical methods utilizing deuterated musk xylene as an internal standard. A significant lack of published data for methods employing Musk Ketone-d5 as an internal standard prevents a direct quantitative comparison at this time.

Table 1: Performance Characteristics of Analytical Methods Using Deuterated Musk Xylene as an Internal Standard

ParameterMatrixAnalytical MethodReported Value
Analyte Recovery CosmeticsGC-MS/MS85.81% - 103.77%[1]
CosmeticsGC-MS/MS92.5% - 102.0%
Linearity (R²) CosmeticsGC-MS/MS> 0.99
Limit of Quantification (LOQ) CosmeticsGC-MS/MS50.0 - 500 µg/kg[1]
CosmeticsGC-MS/MS1.0 - 8.0 µg/kg
Relative Standard Deviation (RSD) CosmeticsGC-MS/MS< 5.32%[1]
CosmeticsGC-MS/MS< 5%

Note: The recovery values reported are for the target analytes (native synthetic musks) in the presence of the deuterated internal standard, reflecting the overall method performance.

Discussion on Internal Standard Selection

This compound (or d15): A Well-Established Choice

Deuterated musk xylene, available as d9 or d15, is a frequently cited internal standard for the analysis of nitro musks. Its structural similarity to musk xylene and other related compounds makes it an effective tool for correcting analytical variability. The available data indicates that methods employing deuterated musk xylene achieve good recoveries and precision, making it a reliable choice for complex matrices like cosmetics.

Musk Ketone-d5: A Potential but Less Documented Alternative

Musk Ketone-d5, while commercially available, is not as extensively documented in scientific literature as a widely used internal standard for synthetic musk analysis. In principle, as a deuterated analog of musk ketone, it would be the ideal internal standard for quantifying musk ketone and structurally similar compounds. The lack of published validation data makes it difficult to provide a direct comparison with this compound in terms of recovery, matrix effect compensation, and overall performance.

For researchers considering Musk Ketone-d5, it would be imperative to conduct a thorough in-house validation to establish its suitability for their specific application and matrix.

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of deuterated musk xylene as an internal standard for the analysis of synthetic musks in cosmetics.

Experimental Protocol 1: Determination of Nitro-Musks in Cosmetics by GC-MS/MS

This protocol is based on a method for the confirmatory analysis of five nitro-musks in various cosmetic products.[1]

1. Sample Preparation and Extraction:

  • Weigh 0.5 g of the cosmetic sample into a centrifuge tube.

  • Spike the sample with a known amount of d15-Musk Xylene internal standard solution.

  • Add 5 mL of a mixture of acetone and hexane (1:1, v/v).

  • Perform ultrasonic extraction for 30 minutes.

  • Centrifuge the sample at 8000 rpm for 5 minutes.

  • Collect the supernatant.

  • Repeat the extraction step twice with 5 mL of hexane each time.

  • Combine all supernatants and concentrate the extract to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane.

2. Clean-up:

  • Use a CNWBOND Si solid-phase extraction (SPE) cartridge.

  • Condition the cartridge with 5 mL of hexane.

  • Load the reconstituted extract onto the cartridge.

  • Elute the target analytes with 5 mL of a mixture of hexane and dichloromethane (9:1, v/v).

  • Concentrate the eluate to 0.1 mL under a gentle stream of nitrogen.

3. GC-MS/MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC system

  • Mass Spectrometer: Agilent 7000B Triple Quadrupole MS

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm)

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp to 180°C at 20°C/min

    • Ramp to 280°C at 10°C/min, hold for 5 min

  • Ionization Mode: Negative Chemical Ionization (NCI)

  • Reagent Gas: Methane

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Experimental Protocol 2: Isotope Dilution GC-MS/MS for 10 Synthetic Musks in Cosmetics

This protocol provides a method for the simultaneous determination of ten synthetic musks.

1. Sample Preparation and Extraction:

  • Weigh 0.2 g of the cosmetic sample into a centrifuge tube.

  • Spike the sample with deuterium-labeled internal standards (d3-AHTN and d15-MX).

  • Add 1.0 mL of saturated sodium chloride solution and 2.0 mL of n-hexane.

  • Perform ultrasonic extraction for 20 minutes at 40°C.

  • Centrifuge the sample at 8000 r/min for 3 minutes.

  • Transfer the upper n-hexane layer to a clean tube.

  • Repeat the extraction with 2.0 mL of n-hexane twice.

  • Combine all the supernatants.

  • Evaporate the collected solution to dryness with a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of n-hexane for GC-MS/MS analysis.

2. GC-MS/MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system

  • Mass Spectrometer: Agilent 7000C Triple Quadrupole MS

  • Column: VF-WAXms capillary column (30 m × 0.25 mm, 0.25 μm)

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp to 200°C at 20 °C/min

    • Ramp to 240°C at 10 °C/min, hold for 5 min

  • Ionization Mode: Electron Impact (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflows for the analysis of synthetic musks using an internal standard.

experimental_workflow_1 cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Sample Cosmetic Sample (0.5 g) Spike Spike with Musk Xylene-d15 Sample->Spike Extraction Ultrasonic Extraction (Acetone/Hexane) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect Collect Supernatant Centrifuge->Collect Concentrate1 Concentrate Extract Collect->Concentrate1 Reconstitute1 Reconstitute in Hexane Concentrate1->Reconstitute1 SPE Solid-Phase Extraction (SPE) (CNWBOND Si Cartridge) Reconstitute1->SPE Elute Elute Analytes SPE->Elute Concentrate2 Concentrate Eluate Elute->Concentrate2 GCMS GC-MS/MS Analysis Concentrate2->GCMS

Caption: Workflow for Nitro-Musk Analysis in Cosmetics.

experimental_workflow_2 cluster_extraction Sample Extraction cluster_instrumental_analysis Instrumental Analysis Sample Cosmetic Sample (0.2 g) Spike Spike with Internal Standards (d3-AHTN & d15-MX) Sample->Spike Add_Reagents Add Saturated NaCl and n-Hexane Spike->Add_Reagents Ultrasonic_Extract Ultrasonic Extraction Add_Reagents->Ultrasonic_Extract Centrifuge Centrifugation Ultrasonic_Extract->Centrifuge Collect_Supernatant Collect Supernatant (x3) Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in n-Hexane Evaporate->Reconstitute GCMS_Analysis GC-MS/MS Analysis Reconstitute->GCMS_Analysis

Caption: Isotope Dilution Workflow for Synthetic Musk Analysis.

References

Performance Showdown: Musk Xylene-d9 Analysis by QqQ vs. High-Resolution MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds is paramount. This guide provides an in-depth comparison of two powerful mass spectrometry techniques—triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS)—for the analysis of Musk Xylene-d9, a deuterated internal standard crucial for the accurate quantification of musk xylene, a synthetic fragrance with environmental and health implications. This comparison is supported by experimental data from various studies to offer an objective overview of each platform's capabilities.

At a Glance: Quantitative Performance

The choice between QqQ and HRMS for the analysis of this compound often hinges on the specific requirements of the assay, such as the need for ultimate sensitivity versus the advantage of retrospective data analysis. Below is a summary of typical performance characteristics gleaned from studies on musk xylene and related compounds.

Performance MetricTriple Quadrupole (QqQ) MSHigh-Resolution (HRMS)Key Considerations
Principle Targeted analysis using Multiple Reaction Monitoring (MRM)Full-scan accurate mass data acquisitionQqQ is highly selective for predefined analytes, while HRMS provides comprehensive, untargeted screening capabilities.
Selectivity Excellent, due to the specificity of precursor-to-product ion transitions.Very high, based on high mass accuracy and resolution, allowing for separation from isobaric interferences.Both techniques offer excellent selectivity, with MRM in QqQ being the traditional gold standard for targeted quantification.
Sensitivity (LOD/LOQ) Generally offers lower limits of detection (LOD) and quantification (LOQ) for targeted analytes.[1]Modern HRMS instruments can achieve comparable sensitivity to QqQ for many applications.For ultra-trace level quantification, QqQ often has a slight advantage.
Linearity Excellent, with wide dynamic ranges typically observed.Excellent linearity over several orders of magnitude.Both platforms demonstrate robust linearity suitable for quantitative assays.
Precision & Accuracy High precision and accuracy are hallmarks of QqQ-based methods.Demonstrates high precision and accuracy, often comparable to QqQ.Method validation is crucial for both, but both are capable of meeting stringent regulatory requirements.
Data Analysis Straightforward for targeted quantification.Can be more complex due to the large volume of data; however, it allows for retrospective analysis of non-targeted compounds.HRMS offers the significant advantage of identifying unknown compounds in a sample without prior knowledge.

Experimental Workflow: A Unified Approach

The general experimental workflow for the analysis of this compound is similar for both QqQ and HRMS platforms, primarily differing in the mass spectrometry data acquisition and processing stages. A graphical representation of this workflow is provided below.

Musk_Xylene_d9_Analysis_Workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_ms Mass Spectrometry cluster_qqq QqQ Path cluster_hrms HRMS Path cluster_data Data Processing & Analysis Sample Sample Collection (e.g., cosmetic, environmental) Spiking Internal Standard Spiking (this compound) Sample->Spiking Extraction Extraction (e.g., LLE, SPE) Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE, filtration) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration GC_Separation Gas Chromatography (GC) Separation Concentration->GC_Separation Ionization Ionization (e.g., EI, NCI) GC_Separation->Ionization QqQ_Acquisition MRM Acquisition Ionization->QqQ_Acquisition HRMS_Acquisition Full Scan Accurate Mass Acquisition Ionization->HRMS_Acquisition Quantification Quantification QqQ_Acquisition->Quantification HRMS_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound.

Detailed Experimental Protocols

Below are representative experimental methodologies for the analysis of musk xylene using both QqQ and HRMS systems, based on published methods. This compound would be used as an internal standard in these procedures.

Triple Quadrupole (QqQ) Methodology

A common approach for the quantification of musk xylene in complex matrices like cosmetics involves gas chromatography coupled with tandem mass spectrometry (GC-MS/MS).

  • Sample Preparation : Cosmetic samples are typically extracted using an organic solvent such as hexane or a mixture of acetone and hexane, often aided by ultrasonication. The extract is then cleaned up using solid-phase extraction (SPE) with a silica-based sorbent to remove matrix interferences. The final extract is concentrated and reconstituted in a suitable solvent for GC analysis.[2]

  • Gas Chromatography (GC) : A capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm) is commonly used for separation. A typical temperature program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes to ensure elution of all target analytes.

  • Mass Spectrometry (MS) : A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For musk xylene, specific precursor-to-product ion transitions are monitored to ensure high selectivity and sensitivity. For instance, in negative chemical ionization (NCI) mode, the molecular ion or a key fragment is selected as the precursor ion, and characteristic product ions are monitored after collision-induced dissociation. The use of a deuterated internal standard like this compound is critical for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. One study reported a limit of quantitation (LOQ) for musk xylene in cosmetics to be 5 µg/kg using this approach.[3] Another study on nitro-musks in cosmetics using GC-NCI-MS/MS reported LOQs in the range of 50.0-500 ng/kg.[4]

High-Resolution Mass Spectrometry (HRMS) Methodology

The analysis of musk xylene using GC-HRMS is particularly advantageous for complex samples where untargeted screening is also desired.

  • Sample Preparation : The sample preparation protocol is generally similar to that used for QqQ analysis, involving extraction and cleanup steps tailored to the specific matrix.

  • Gas Chromatography (GC) : The GC conditions are comparable to those used in the QqQ method to achieve good chromatographic separation.

  • Mass Spectrometry (MS) : A high-resolution mass spectrometer, such as a GC-Orbitrap or GC-QTOF, is operated in full-scan mode. Data is acquired at a high resolution (e.g., >60,000 FWHM) to enable accurate mass measurements. This high mass accuracy allows for the confident identification of musk xylene and its deuterated internal standard based on their exact masses, distinguishing them from co-eluting matrix components with the same nominal mass. Quantification is performed by extracting the ion chromatogram for the exact mass of a characteristic ion of this compound. While specific quantitative performance data for this compound on GC-HRMS is not as widely published in direct comparison to QqQ, the technology is known to provide excellent quantitative results with the added benefit of retrospective data analysis. For example, a study on various contaminants in food matrices using a GC-Orbitrap system demonstrated the potential for sensitive and accurate quantification.

Conclusion: Making the Right Choice

Both QqQ and HRMS are powerful tools for the quantitative analysis of this compound.

  • Triple Quadrupole (QqQ) MS remains the established workhorse for targeted quantification, offering exceptional sensitivity and selectivity through its MRM capabilities. It is an ideal choice for routine, high-throughput analyses where the target analytes are well-defined.

  • High-Resolution Mass Spectrometry (HRMS) offers a paradigm shift in analytical capabilities. While providing comparable quantitative performance to QqQ in many cases, its ability to perform full-scan, high-resolution analysis opens the door to untargeted screening and retrospective data analysis. This is particularly valuable in research and development settings where identifying unknown compounds and understanding the broader chemical profile of a sample is crucial.

The selection between QqQ and HRMS for the analysis of this compound should be guided by the specific goals of the study. For purely quantitative, targeted applications with a need for the lowest possible detection limits, a QqQ system is an excellent and cost-effective choice. For applications that can benefit from the wealth of information provided by high-resolution accurate mass data, including the potential for identifying novel metabolites or contaminants, an HRMS platform provides unparalleled advantages.

References

Navigating Analytical Method Validation: A Comparative Guide to Using Musk Xylene-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of Musk Xylene-d9 as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of synthetic musks, benchmarked against other commonly used deuterated internal standards. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate internal standard for your specific analytical needs.

The use of an internal standard is paramount in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. Isotopically labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based methods due to their similar physicochemical properties to the target analyte.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is crucial for the accuracy and precision of the analytical method. This section compares the performance of this compound (and its closely related variant, Musk Xylene-d15) with another commonly used deuterated internal standard, Tonalide-d3 (AHTN-d3), based on key validation parameters.

Validation ParameterMusk Xylene-d15Tonalide-d3 (AHTN-d3)Reference
Linearity (Correlation Coefficient, r²) > 0.99> 0.99[1]
Recovery (%) 85.81 - 103.77Not explicitly stated for d3-AHTN alone, but method with dual IS showed good recovery.[2]
Precision (Intra-day RSD %) < 10Not explicitly stated for d3-AHTN alone.[2]
Precision (Inter-day RSD %) < 12Not explicitly stated for d3-AHTN alone.[2]
Limit of Quantitation (LOQ) 50.0 - 500 ng/kgNot explicitly stated for d3-AHTN alone.[2]
Method Detection Limit (MDL) (ng/g) 1.03 - 4.61 (for various musks using this IS)1.03 - 4.61 (for various musks using this IS)[3]
Method Quantitation Limit (MQL) (ng/g) 3.10 - 18.1 (for various musks using this IS)3.10 - 18.1 (for various musks using this IS)[3]

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. However, it provides a valuable overview of the expected performance. Musk Xylene-d15 consistently demonstrates excellent linearity, recovery, and precision, making it a reliable internal standard for the quantification of nitro musks.[2] While specific performance data for Tonalide-d3 as a standalone internal standard is less detailed in the reviewed literature, its use in combination with Musk Xylene-d15 in a validated method for a broader range of synthetic musks suggests its suitability, particularly for polycyclic musks like Tonalide.[1]

Experimental Protocols

This section outlines a typical experimental protocol for the validation of an analytical method for synthetic musks in a cosmetic cream matrix using GC-MS with this compound as an internal standard.

Scope and Applicability

This protocol is applicable to the quantitative analysis of Musk Xylene and other synthetic musks in cosmetic cream samples.

Materials and Reagents
  • Musk Xylene analytical standard

  • This compound (or d15) internal standard

  • Tonalide-d3 (AHTN-d3) internal standard (optional, for broader musk analysis)

  • Acetonitrile (HPLC grade)

  • n-Hexane (pesticide residue grade)

  • Anhydrous Magnesium Sulfate

  • Sodium Acetate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Deionized water

Instrumentation
  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

  • Nitrogen evaporator

Sample Preparation (QuEChERS Method)
  • Weigh 1 g of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.

  • Immediately vortex for 1 minute to prevent the formation of salt clumps.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., n-hexane) for GC-MS analysis.

GC-MS Analysis
  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp to 200 °C at 20 °C/min

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Method Validation Parameters

The following parameters should be assessed according to ICH guidelines:

  • Specificity: Analyze blank matrix samples to ensure no interference at the retention time of the analyte and internal standard.

  • Linearity: Prepare a series of calibration standards of the analyte and a fixed concentration of the internal standard. Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte. A linear regression should be performed, and the correlation coefficient (r²) should be > 0.99.

  • Accuracy (Recovery): Spike blank matrix samples with known concentrations of the analyte at three different levels (low, medium, and high). Analyze the samples and calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-day precision): Analyze replicate spiked samples at three different concentrations on the same day.

    • Intermediate Precision (Inter-day precision): Analyze replicate spiked samples at three different concentrations on different days, with different analysts, or using different equipment. The relative standard deviation (RSD) should be within acceptable limits (typically < 15%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate) on the analytical results.

Visualizing the Workflow and Relationships

To better understand the processes and relationships described, the following diagrams have been generated using Graphviz.

Analytical_Method_Validation_Workflow cluster_MethodDevelopment Method Development cluster_MethodValidation Method Validation (ICH Guidelines) cluster_SampleAnalysis Routine Sample Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (GC-MS) MD1->MD2 MD3 Optimize Sample Preparation MD2->MD3 MD4 Optimize GC-MS Parameters MD3->MD4 MV1 Specificity MD4->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy (Recovery) MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 SA1 Sample Receipt & Login MV6->SA1 SA2 Sample Preparation with Internal Standard SA1->SA2 SA3 GC-MS Analysis SA2->SA3 SA4 Data Processing & Quantification SA3->SA4 SA5 Report Generation SA4->SA5

Caption: Workflow for analytical method development, validation, and routine analysis.

Internal_Standard_Comparison cluster_MuskXylene This compound (or d15) cluster_AHTN Tonalide-d3 (AHTN-d3) IS Choice of Internal Standard MX_Pros Pros: - Structurally very similar to nitro musk analytes - Co-elutes closely with Musk Xylene - Well-established performance data IS->MX_Pros AHTN_Pros Pros: - Suitable for polycyclic musks like Tonalide - Can be used in combination with this compound for broader analysis IS->AHTN_Pros MX_Cons Cons: - May not be ideal for all polycyclic musks MX_Pros->MX_Cons AHTN_Cons Cons: - Less structural similarity to nitro musks - Less standalone performance data available AHTN_Pros->AHTN_Cons

Caption: Comparison of this compound and Tonalide-d3 as internal standards.

References

Inter-laboratory Comparison of Musk Xylene Analysis: A Guide to Using Musk Xylene-d9 for Enhanced Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the analysis of musk xylene, a synthetic fragrance compound, with a focus on the application of its deuterated isotopologue, Musk Xylene-d9, as an internal standard. The use of isotopically labeled internal standards is a critical component in achieving high accuracy and precision in analytical measurements, particularly in complex matrices and when comparing results across different laboratories. This document outlines the experimental protocols, presents a framework for data comparison, and visualizes the analytical workflow and the principles of inter-laboratory studies.

The Critical Role of this compound in Accurate Quantification

Musk xylene has been identified as a persistent environmental contaminant, leading to its monitoring in various matrices such as water, sediment, biota, and human tissues.[1][2][3] Accurate and reproducible quantification of musk xylene is essential for environmental monitoring, human exposure assessment, and regulatory compliance. However, the analysis of trace levels of this compound can be challenging due to matrix effects and variations in sample preparation and instrument performance.

The introduction of a stable isotope-labeled internal standard, such as this compound, is the gold standard for overcoming these challenges. This compound is chemically identical to the native musk xylene, but its increased mass allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the analytical process, it experiences the same extraction, cleanup, and ionization efficiencies as the target analyte. Any losses of the native musk xylene during sample processing will be mirrored by losses of the deuterated standard. This allows for a highly accurate correction of the final quantified amount, leading to more reliable and comparable results between different laboratories.

Experimental Protocols for Musk Xylene Analysis using this compound

The following section details a generalized experimental protocol for the analysis of musk xylene in environmental samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is a composite of commonly employed techniques and should be adapted and validated for specific sample matrices and laboratory instrumentation.

Sample Preparation

The choice of sample preparation technique depends on the matrix. Common methods include:

  • Liquid-Liquid Extraction (LLE): For aqueous samples, extraction is typically performed with a non-polar solvent such as hexane or dichloromethane.

  • Solid-Phase Extraction (SPE): This technique is used for aqueous samples and involves passing the sample through a cartridge containing a solid adsorbent that retains the musk xylene. The analyte is then eluted with a small volume of solvent.

  • Soxhlet Extraction: For solid samples like sediment or biota, Soxhlet extraction with a suitable solvent system is a common approach.

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to extract analytes from solid samples more efficiently.

Internal Standard Spiking: A known amount of this compound solution is added to the sample at the very beginning of the extraction process to account for any losses during sample preparation and analysis.

Sample Cleanup

Crude extracts often contain interfering compounds that can affect the GC-MS analysis. Cleanup steps are necessary to remove these interferences. Common techniques include:

  • Gel Permeation Chromatography (GPC): Separates analytes from high-molecular-weight interferences like lipids.

  • Silica Gel or Florisil Chromatography: Used to remove polar interferences.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of musk xylene.

    • Injector: Splitless injection is commonly used for trace analysis to maximize the transfer of the analyte to the column.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation of musk xylene from other compounds in the extract.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) is the most common ionization technique for musk xylene analysis.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. Specific ions for both native musk xylene and this compound are monitored.

Quantification

Quantification is based on the ratio of the peak area of a characteristic ion of the native musk xylene to the peak area of a corresponding ion of the this compound internal standard. A calibration curve is generated using standards containing known concentrations of native musk xylene and a constant concentration of this compound.

Inter-laboratory Comparison Data

LaboratorySample MatrixMean Concentration (ng/g)Standard Deviation (ng/g)Recovery of this compound (%)
Lab ASediment15.21.885
Lab BSediment14.82.192
Lab CSediment15.51.588
Lab DFish Tissue25.73.278
Lab EFish Tissue26.12.981
Lab FWater (ng/L)5.30.695
Lab GWater (ng/L)5.10.891

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Visualizing the Workflow and Comparison Logic

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the analytical workflow and the logical structure of an inter-laboratory comparison study.

Musk Xylene Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Environmental Sample (Water, Sediment, Biota) Spiking Spike with This compound Sample->Spiking Extraction Extraction (LLE, SPE, etc.) Spiking->Extraction Cleanup Extract Cleanup (GPC, Silica Gel) Extraction->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Quantification Quantification using Internal Standard GCMS->Quantification Result Final Concentration Quantification->Result Inter-laboratory_Comparison_Logic cluster_Setup Study Setup cluster_Labs Participating Laboratories cluster_Analysis Data Analysis & Comparison CRM Certified Reference Material (Known Musk Xylene Concentration) LabA Laboratory A CRM->LabA Distribute LabB Laboratory B CRM->LabB Distribute LabC Laboratory C CRM->LabC Distribute LabN Laboratory N CRM->LabN Distribute Protocol Standardized Analytical Protocol (with this compound) Protocol->LabA Provide Protocol->LabB Provide Protocol->LabC Provide Protocol->LabN Provide Results Collection of Results LabA->Results Submit LabB->Results Submit LabC->Results Submit LabN->Results Submit Stats Statistical Analysis (Mean, SD, Z-score) Results->Stats Comparison Performance Comparison Stats->Comparison

References

A Head-to-Head Battle of Internal Standards: Musk Xylene-d9 vs. 13C-Labeled Analogs for Nitromusk Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nitromusks, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between the commonly used deuterated internal standard, Musk Xylene-d9, and 13C-labeled internal standards. By examining their performance, citing experimental data, and detailing methodologies, this document serves as a critical resource for making informed decisions in the laboratory.

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of quantitative mass spectrometry, designed to compensate for variations in sample preparation, injection volume, and matrix effects. However, not all SIL-IS are created equal. The choice between a deuterated standard, such as this compound, and a 13C-labeled standard can significantly impact the quality of analytical data. While both are used to mimic the behavior of the target analyte, their fundamental structural differences can lead to notable variations in performance.

The Great Debate: Deuterium vs. Carbon-13 Labeling

The primary advantage of a 13C-labeled internal standard lies in its chemical and physical similarity to the native analyte.[1][2] Since the mass difference between 12C and 13C is relatively small, 13C-labeled standards typically co-elute perfectly with the unlabeled analyte.[1][2] This is a critical factor in mitigating matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte. If the internal standard and the analyte have identical retention times, they are subjected to the same degree of matrix effects, allowing for accurate correction.

In contrast, deuterated standards like this compound can sometimes exhibit a different chromatographic behavior. The substitution of hydrogen with deuterium, which has double the mass, can lead to slight changes in the physicochemical properties of the molecule, potentially causing a shift in retention time.[1][2] If the deuterated standard does not perfectly co-elute with the analyte, it may not experience the same degree of ion suppression or enhancement, leading to less accurate quantification.[1][2] Furthermore, deuterated standards can be susceptible to isotopic exchange (H/D exchange) under certain conditions, which can compromise the integrity of the standard.

Performance Data: A Comparative Look

A study on the determination of five nitromusks in cosmetics using d15-musk xylene as an internal standard reported good recoveries and precision, demonstrating the viability of deuterated standards in certain matrices. However, the potential for chromatographic shifts and differential matrix effects remains a key consideration, particularly in more complex sample types.

Performance MetricThis compound (Deuterated)13C-Labeled Internal Standard (Expected)Rationale for Expected Performance
Co-elution with Analyte May exhibit slight retention time shifts.Expected to have identical retention time.Minimal mass difference between 12C and 13C results in near-identical physicochemical properties.[1][2]
Correction for Matrix Effects Generally good, but can be compromised by chromatographic shifts.Superior correction due to identical retention time and ionization behavior.Experiences the same degree of ion suppression/enhancement as the analyte.
Isotopic Stability Generally stable, but H/D exchange is a possibility under certain conditions.Highly stable, with no risk of isotopic exchange.The carbon-13 isotope is integrated into the stable carbon backbone of the molecule.
Accuracy & Precision Good, but can be matrix-dependent.Expected to provide higher accuracy and precision, especially in complex matrices.More effective compensation for analytical variability.
Availability & Cost More commonly available and generally less expensive.Less common and often more expensive to synthesize.Synthesis of 13C-labeled compounds can be more complex.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of nitromusks in a given matrix, adaptable for use with either this compound or a 13C-labeled internal standard.

1. Sample Preparation and Extraction:

  • Sample Homogenization: Homogenize the sample (e.g., cosmetic cream, environmental solid, biological tissue) to ensure uniformity.

  • Internal Standard Spiking: Spike a known amount of the internal standard (this compound or 13C-labeled standard) into the homogenized sample. This should be done at the earliest stage of sample preparation to account for losses throughout the entire procedure.

  • Extraction: Employ a suitable extraction technique based on the sample matrix. Common methods include liquid-liquid extraction (LLE) with a non-polar solvent like hexane or solid-phase extraction (SPE) using a sorbent that retains the non-polar nitromusks.

  • Concentration and Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

2. Instrumental Analysis (GC-MS/MS):

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used for the separation of nitromusks.

    • Injector: Splitless injection is commonly used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the nitromusk compounds. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is the most common ionization technique for nitromusk analysis.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for enhanced selectivity and sensitivity. Specific precursor and product ions for each nitromusk and the internal standard are monitored.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the logical relationship for using internal standards and a typical experimental workflow.

internal_standard_logic cluster_problem Analytical Challenges cluster_solution Solution cluster_mechanism Correction Mechanism cluster_outcome Outcome sample_loss Sample Loss during Prep is Internal Standard (IS) Addition sample_loss->is instrument_drift Instrumental Drift/Variability instrument_drift->is matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->is ratio Analyte/IS Ratio Calculation is->ratio correction Correction for Variability ratio->correction result Accurate & Precise Quantification correction->result nitromusk_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Final Result sample Sample Homogenization spike Spike with Internal Standard (this compound or 13C-IS) sample->spike extract Extraction (LLE or SPE) spike->extract concentrate Concentration & Reconstitution extract->concentrate gcms GC-MS/MS Analysis concentrate->gcms integrate Peak Integration gcms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify final_conc Final Concentration of Nitromusks quantify->final_conc

References

A Comparative Guide to the Accuracy and Precision of Musk Xylene-d9 in Fortified Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking reliable and accurate quantification of musk xylene, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of Musk Xylene-d9 with other alternatives, supported by experimental data to inform your analytical method development.

The use of a deuterated internal standard, such as this compound, is a widely accepted practice in gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (GC-MS/MS) analysis. Its chemical similarity to the target analyte, musk xylene, ensures that it behaves comparably during sample preparation and analysis, effectively compensating for variations in extraction efficiency and instrument response. This leads to enhanced accuracy and precision in the final quantitative results.

Performance of this compound and its Alternatives: A Data-Driven Comparison

The following tables summarize the accuracy (presented as recovery) and precision (presented as relative standard deviation, RSD) of this compound and other internal standards in the analysis of musk xylene in various fortified sample matrices.

Analysis in Cosmetic Products
Internal StandardSpiking LevelRecovery (%)Precision (RSD, %)Analytical Method
Musk Xylene (deuterated) 5-50 µg/kg81.1 - 86.9<10 (intra-day), <12 (inter-day)SPE-Isotope Dilution-GC-MS/MS
d15-Musk Xylene ~500 ng/kg85.81 - 103.77≤ 5.32GC-NCI-MS/MS

SPE: Solid Phase Extraction; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; NCI: Negative Chemical Ionization.

Analysis in Food and Environmental Samples
Internal StandardSample MatrixRecovery (%)Precision (RSD, %)Analytical Method
Musk Xylene (deuterium isotope) Food Flavors94 - 1164.2 - 6.5GC-MS
Fluoranthene-d10 *Fish Tissue79.9 - 113 (GC-SQ/MS), 83.0 - 117 (GC-QqQ-MS/MS)5.4 - 22 (GC-SQ/MS), 1.4 - 17 (GC-QqQ-MS/MS)GC-MS/MS

*Data for Fluoranthene-d10 represents the range for 12 synthetic musk compounds, not specifically for musk xylene. GC-SQ/MS: Gas Chromatography-Single Quadrupole Mass Spectrometry; GC-QqQ-MS/MS: Gas Chromatography-Triple Quadrupole Mass Spectrometry.

The data indicates that deuterated isotopes of musk xylene, including this compound and d15-Musk Xylene, consistently provide high levels of accuracy and precision in the analysis of cosmetic samples.[1] Recoveries are generally within the acceptable range of 80-120%, with low relative standard deviations, demonstrating the robustness of these internal standards for complex matrices.[1] Similarly, a deuterium isotope internal standard for musk xylene in food flavors showed excellent performance with recoveries between 94% and 116% and RSDs between 4.2% and 6.5%.[2]

While Fluoranthene-d10 has been used as an internal standard for the broader analysis of synthetic musks in fish tissue, the provided data encompasses a range for multiple compounds.[3] For a direct and more accurate comparison for musk xylene analysis, a compound-specific validation would be necessary.

Experimental Workflow and Methodologies

To ensure transparency and reproducibility, the following sections detail the experimental protocols for the analysis of musk xylene in fortified samples using a deuterated internal standard.

Experimental Workflow for Musk Xylene Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Fortified Sample (e.g., Cream) Spike Spike with this compound Sample->Spike Extraction Ultrasonic Extraction (e.g., Acetone/Hexane) Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration Concentration of Supernatant Centrifugation->Concentration Cleanup Solid Phase Extraction (SPE) (e.g., CNWBOND Si cartridge) Concentration->Cleanup GCMS GC-MS/MS Analysis Cleanup->GCMS Quantification Quantification using Internal Standard Calibration GCMS->Quantification Results Report Accuracy and Precision Quantification->Results

References

Performance Showdown: Unveiling the Limits of Detection and Quantification with Musk Xylene-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the utmost precision in analytical testing, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of Musk Xylene-d9 as an internal standard, focusing on the critical parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ) in the analysis of musk xylene. The data presented is supported by experimental protocols to aid in the replication and validation of these findings.

The use of deuterated internal standards, such as this compound, is a well-established practice in quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS). These standards offer significant advantages by mimicking the chemical behavior of the analyte of interest while being distinguishable by their mass. This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more reliable and reproducible results, especially at trace levels.

Unveiling the Lower Limits: A Data-Driven Comparison

The following table summarizes the reported Limits of Detection (LOD) and Limits of Quantification (LOQ) for musk xylene in various matrices when a deuterated internal standard, such as Musk Xylene-d15 or a similar deuterated analog, was employed. While direct instrumental LOD/LOQ data for this compound itself is not extensively published, the data for the target analyte (musk xylene) provides a strong indication of the performance achievable with the isotope dilution technique.

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Internal Standard Used
CosmeticsGC-MS/MS-5 µg/kg[1]Musk Xylene-d15[1]
CosmeticsIsotope dilution-GC-MS/MS-1.0-8.0 µg/kg[2]d3-AHTN and d15-MX[2]
CreamGC-MS/MS0.15 - 4.86 ng/g0.49 - 16.21 ng/gD15-musk xylene and D3-tonalide[3]
Aquatic ProductsGC-MS0.30 µg/kg-Not specified
BloodGC/MS with NCI50 fg (absolute)-Not specified[1]
WaterGC-MS0.18 ng/L-Not specified[4]
AirGC-EI-MS6-12 pg/m³-Deuterated musk xylene

Note: The performance of an analytical method is influenced by various factors, including the sample matrix, instrumentation, and specific experimental conditions. The values presented here are for comparative purposes.

The Science Behind the Signal: Experimental Protocols

The determination of LOD and LOQ is a critical step in method validation, ensuring that the analytical procedure is suitable for its intended purpose. Two common methods for their determination are the Signal-to-Noise (S/N) ratio and the calibration curve method.

Signal-to-Noise Ratio Method

This empirical approach involves the analysis of samples with progressively lower concentrations of the analyte.[5]

  • Sample Preparation: Prepare a series of calibration standards of musk xylene with the addition of a constant concentration of this compound.

  • Instrumental Analysis: Analyze the standards using a validated GC-MS method.

  • Noise Determination: Determine the magnitude of the background noise by observing the signal in a region of the chromatogram where no analyte peak is present.

  • LOD Calculation: The LOD is the concentration of the analyte that produces a signal that is three times the level of the background noise (S/N = 3).

  • LOQ Calculation: The LOQ is the concentration that gives a signal ten times the background noise (S/N = 10), ensuring that the analyte can be quantified with an acceptable level of precision and accuracy.[6]

Calibration Curve Method

This statistical method utilizes the parameters of the calibration curve to estimate the LOD and LOQ.[7]

  • Calibration Curve Construction: Prepare and analyze a series of at least six calibration standards containing known concentrations of musk xylene and a constant concentration of this compound. Plot the response ratio (peak area of musk xylene / peak area of this compound) against the concentration of musk xylene.

  • Regression Analysis: Perform a linear regression on the calibration data to obtain the slope of the calibration curve (S) and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.[7]

  • LOD Calculation: The LOD is calculated using the formula: LOD = 3.3 * (σ / S) .[7]

  • LOQ Calculation: The LOQ is calculated using the formula: LOQ = 10 * (σ / S) .[7]

Visualizing the Workflow

The following diagram illustrates the general workflow for the determination of musk xylene using an internal standard and the subsequent calculation of the limit of detection and quantification.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Evaluation cluster_reporting Reporting Sample Sample Collection Spike Spike with this compound Sample->Spike Extraction Extraction & Clean-up Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Peak_Integration Peak Integration (Analyte & IS) GCMS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve LOD_LOQ_Calc LOD & LOQ Calculation Calibration_Curve->LOD_LOQ_Calc Results Final Results (Concentration, LOD, LOQ) LOD_LOQ_Calc->Results

Figure 1. Workflow for Musk Xylene analysis and LOD/LOQ determination.

References

Evaluating the performance of different Musk Xylene-d9 suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of isotopically labeled compounds are paramount. Musk Xylene-d9, a deuterated analog of the synthetic fragrance, serves as an internal standard in various analytical applications, including environmental analysis and studies of pharmaceuticals and personal care products. The performance of this compound is critically dependent on its chemical purity, isotopic enrichment, and stability. This guide provides a framework for the comprehensive evaluation of this compound from different suppliers, offering detailed experimental protocols to empower users to make informed purchasing decisions based on empirical data.

Performance Comparison of this compound Suppliers

While publicly available data on the performance of this compound from various suppliers is limited, this section provides a template for researchers to populate with their own experimental findings. The following table summarizes the key performance indicators that should be assessed for a comprehensive comparison.

SupplierStated Chemical PurityExperimentally Determined Chemical Purity (%)Isotopic Enrichment (D atom %)Stability (Remaining Purity after Stress Conditions, %)
Cambridge Isotope Laboratories (CIL)98%[1]User to determineUser to determineUser to determine
Toronto Research Chemicals (TRC)Not specifiedUser to determineUser todetermineUser to determine
CifgaNot specifiedUser to determineUser to determineUser to determine
Other SupplierUser to specifyUser to determineUser to determineUser to determine

Note: The data in this table, apart from the stated purity from CIL, is intended to be filled in by the end-user based on the experimental protocols detailed below.

Experimental Protocols

To ensure a rigorous and unbiased comparison of this compound from different suppliers, the following experimental protocols are recommended. These protocols are based on established analytical techniques for the characterization of isotopically labeled compounds.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed to separate and identify the main component (this compound) from any potential impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of the sample solution (e.g., 1 µL of a 100 µg/mL solution in a suitable solvent like acetonitrile or cyclohexane).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/minute.

    • Hold: Maintain at 280°C for 10 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

  • Data Analysis: The chemical purity is calculated by dividing the peak area of the this compound by the total area of all detected peaks and multiplying by 100.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry

Isotopic enrichment is a critical parameter that defines the percentage of deuterium atoms in the labeled positions. A combination of NMR and mass spectrometry provides a comprehensive assessment.

Methodology:

  • High-Resolution Mass Spectrometry (HR-MS):

    • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Method: Infuse a dilute solution of the this compound and acquire a full scan mass spectrum.

    • Data Analysis: Determine the relative intensities of the ion corresponding to the fully deuterated molecule (d9) and the ions corresponding to molecules with fewer deuterium atoms (d8, d7, etc.). The isotopic enrichment is calculated based on the relative abundances of these isotopic peaks.

  • ¹H and ²H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer.

    • Method: Dissolve a precise amount of the sample in a suitable deuterated solvent (e.g., chloroform-d). Acquire both ¹H and ²H NMR spectra.

    • Data Analysis: In the ¹H NMR spectrum, the absence or significant reduction of signals at the positions where deuterium has been incorporated indicates high isotopic enrichment. The ²H NMR spectrum will show signals corresponding to the deuterated positions. The integration of these signals can be used to quantify the deuterium content at specific sites.

Stability Testing

This protocol assesses the stability of the this compound under accelerated degradation conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the this compound solution.

  • Stress Conditions:

    • Thermal Stress: Store aliquots at an elevated temperature (e.g., 60°C) for a defined period (e.g., 1, 2, and 4 weeks).

    • Photostability: Expose aliquots to a controlled light source (e.g., a photostability chamber) for a specified duration.

    • Control: Store one aliquot under recommended storage conditions (room temperature, protected from light).

  • Analysis: At the end of each stress period, analyze the samples using the GC-MS method described above to determine the remaining purity of the this compound.

  • Data Analysis: Compare the purity of the stressed samples to the control sample to evaluate the stability of the compound under different conditions.

Visualizing the Evaluation Process

To aid in understanding the workflow for evaluating this compound suppliers, the following diagrams have been created using the DOT language.

Experimental_Workflow cluster_procurement Procurement cluster_analysis Analytical Evaluation cluster_decision Decision s1 Supplier A This compound purity Chemical Purity (GC-MS) s1->purity enrichment Isotopic Enrichment (NMR & HR-MS) s1->enrichment stability Stability Testing (Accelerated Degradation) s1->stability s2 Supplier B This compound s2->purity s2->enrichment s2->stability s3 Supplier C This compound s3->purity s3->enrichment s3->stability comparison Comparative Analysis of Performance Data purity->comparison enrichment->comparison stability->comparison

Caption: Workflow for the comparative evaluation of this compound from different suppliers.

GCMS_Purity_Analysis start Sample Preparation (Dissolve in Solvent) injection GC Injection (1 µL) start->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometric Detection (EI, Scan m/z 50-400) separation->detection analysis Data Analysis (Peak Area Integration) detection->analysis result Chemical Purity (%) analysis->result Isotopic_Enrichment_Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry sample This compound Sample nmr_prep Dissolve in Deuterated Solvent sample->nmr_prep ms_prep Dilute Sample sample->ms_prep nmr_acq Acquire ¹H and ²H Spectra nmr_prep->nmr_acq nmr_analysis Analyze Signal Reduction (¹H) and Deuterium Signals (²H) nmr_acq->nmr_analysis result Isotopic Enrichment (D atom %) nmr_analysis->result ms_acq Acquire High-Resolution Mass Spectrum ms_prep->ms_acq ms_analysis Analyze Relative Abundance of Isotopologues ms_acq->ms_analysis ms_analysis->result

References

Safety Operating Guide

Musk Xylene-d9 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Musk Xylene-d9 is critical for ensuring laboratory safety and environmental protection. As a substance with potential health and environmental hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, in line with regulatory requirements.

Immediate Safety & Handling Protocols

Before beginning any procedure that involves this compound, it is crucial to be aware of its hazards. Musk Xylene is suspected of causing cancer, is very toxic to aquatic life with long-lasting effects, and may be harmful if swallowed, inhaled, or in contact with the skin.[1][2] The common solvent for this compound, acetonitrile, is a highly flammable liquid and vapor.[1]

Engineering Controls:

  • Always handle this compound and its solutions within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Ensure adequate ventilation in storage and handling areas.[4][5]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically impermeable gloves (e.g., nitrile) to prevent skin contact.[2][4]

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.[3][5]

  • Lab Coat: A lab coat is mandatory to protect clothing and skin.[5]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols outside of a fume hood, a respirator may be required.[5]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][6]

  • Use non-sparking tools and take precautionary measures against static discharge.[3][4]

  • Ground and bond containers when transferring material.[4]

Regulatory Framework for Disposal

The disposal of hazardous chemicals like this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[7] Academic and research laboratories often operate under specific guidelines, such as the EPA's Subpart K, which provides standards for managing hazardous waste in these settings.[8] A core principle of these regulations is the prohibition of disposing of hazardous chemicals down the drain or in regular trash.[7][9]

Step-by-Step Disposal Procedure

1. Waste Identification and Characterization:

  • The waste, typically this compound dissolved in a solvent like acetonitrile, must be classified as hazardous.

  • The primary hazardous characteristics are Ignitability (due to the solvent) and Toxicity (due to Musk Xylene).[9]

2. Select a Proper Waste Container:

  • Use a container that is chemically compatible with the waste. Plastic containers are often preferred.[9][10]

  • The container must be in good condition, free from leaks or damage, and have a secure, screw-top cap.[7][10]

  • Do not fill the container completely; leave at least one inch of headspace to allow for vapor expansion.[10]

3. Label the Waste Container:

  • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Clearly list all contents, including the full chemical names (e.g., "this compound," "Acetonitrile") and their approximate percentages.

  • Indicate the date when waste was first added to the container.

4. Accumulate Waste in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9]

  • The waste container must be kept closed at all times, except when adding waste.[9][10]

5. Segregate Incompatible Wastes:

  • Store the this compound waste container away from incompatible materials. As it is in a flammable solvent, it should be kept separate from oxidizing agents.[10]

6. Arrange for Disposal:

  • Once the container is full or has been in the SAA for up to 12 months, contact your institution's Environmental Health and Safety (EH&S) department to request a waste pickup.[9]

  • Do not attempt to dispose of the chemical waste yourself. All hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF) arranged by your institution.[2][6]

Quantitative Data Summary

ParameterValue / RegulationCitation
GHS Hazard Statements H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long lasting effects)[2]
Solubility in Water Practically insoluble[5][11]
Flash Point (Musk Xylene) 2 °C (36 °F; 275 K)[11]
SAA Max Volume 55 gallons of hazardous waste[9]
SAA Max Time Limit Up to 12 months (if volume limit is not reached)[9]
Container Removal Time Within 3 calendar days after reaching the volume limit[9]

Experimental Protocols & Visualizations

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste from the point of generation to final pickup.

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation cluster_2 Disposal & Pickup A Waste Generation (this compound in solvent) B Characterize Waste (Ignitable, Toxic) A->B C Select Compatible Waste Container B->C D Label Container with 'Hazardous Waste' & Contents C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Segregate from Incompatibles F->G H Container Full or Time Limit Reached? G->H H->E No I Contact Institutional EH&S for Waste Pickup H->I Yes J EH&S Transports to Licensed Disposal Facility I->J

Caption: Workflow for the proper disposal of this compound waste.

Regulatory and Safety Logic

This diagram shows the logical relationship between the inherent hazards of this compound, the governing regulations, and the resulting safety and disposal procedures.

G cluster_hazards Chemical Hazards cluster_regs Governing Regulations cluster_actions Required Actions Hazards This compound Hazards - Carcinogenicity (Suspected) - Environmental Toxin - Flammability (in solvent) Regulations Regulations (e.g., RCRA, EPA Subpart K) Hazards->Regulations inform PPE Use of PPE & Engineering Controls Regulations->PPE Disposal Formal Disposal Protocol - SAA Accumulation - EH&S Pickup Regulations->Disposal Prohibition Prohibition of Drain/ Trash Disposal Regulations->Prohibition

References

Personal protective equipment for handling Musk Xylene-d9

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Musk Xylene-d9

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

This compound, a deuterated form of Musk Xylene, is a synthetic fragrance compound. While its primary form is a crystalline solid, it is often supplied as a solution in acetonitrile.[1][2][3][4] Both the solid and its solutions present significant health and safety risks that demand careful management.

Hazard Identification and Classification

Musk Xylene is classified with multiple hazards. It is suspected of causing cancer and is considered an explosive.[5][6] The common solution in acetonitrile is highly flammable and harmful if swallowed, inhaled, or in contact with skin, in addition to causing serious eye irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[6][7]

GHS Hazard Pictograms

PictogramHazard
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Explosive[5][6]
alt text
Flammable (for solutions in flammable solvents)
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Suspected of causing cancer[5][6]
alt text
Harmful/Irritant[7]
alt text
Hazardous to the aquatic environment[6][7]

Hazard Statements:

  • H201: Explosive; mass explosion hazard.[6]

  • H351: Suspected of causing cancer.[6]

  • H410: Very toxic to aquatic life with long lasting effects.[6]

  • Harmful if swallowed, in contact with skin or if inhaled.[1]

  • Causes serious eye irritation.[1]

  • Highly flammable liquid and vapour (when in acetonitrile solution).[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties for both Musk Xylene and its deuterated form are provided below for easy reference.

PropertyValueSource
This compound
Molecular FormulaC₁₂D₉H₆N₃O₆[8]
Molecular Weight306.32 g/mol [8]
AppearanceNeat (often in acetonitrile solution)[8]
Musk Xylene (Non-deuterated)
Molecular FormulaC₁₂H₁₅N₃O₆[2][7]
Molecular Weight297.26 g/mol [2][7]
AppearanceWhite to pale yellow crystalline solid[4][7]
Melting Point112.5 - 114.5 °C[7]
SolubilityInsoluble in water; soluble in ethanol and organic solvents[2][3][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial. The following step-by-step plans provide clear guidance for laboratory operations.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary barrier against exposure. The following table outlines the minimum required PPE.

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9]Prevents skin contact, which can be harmful.[1][7]
Eyes/Face Chemical safety goggles or a face shield.[6]Protects against splashes and eye irritation.[1]
Body Lab coat. Consider a chemical-resistant apron or suit for larger quantities.[10]Protects against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hood. A respirator may be necessary if ventilation is inadequate.[4][6]Prevents inhalation of harmful vapors or dust.[1][7]
Step-by-Step Handling Protocol
  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and PPE before handling the chemical.

    • Designate a specific area for handling.

  • Handling:

    • Don all required PPE as specified in the table above.

    • Conduct all work with this compound within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Avoid the formation of dust if handling the solid form.[11]

    • If working with a solution, be mindful of its flammability and keep it away from ignition sources.[1][6]

    • Use the smallest quantity necessary for the experiment.

    • Keep containers tightly closed when not in use.[4]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water.[4]

    • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from heat, light, and incompatible materials.[1][4]

Disposal Plan
  • Waste Segregation:

    • All waste contaminated with this compound, including empty containers, used PPE, and experimental residues, must be collected in a designated, labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the hazardous waste through an approved waste disposal company.[6]

    • Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[6][7]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Contingency Planning: Spills and Exposure

Accidents can happen, and a clear plan is essential for a rapid and effective response.

Spill Response
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[11]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent such as sand or earth.[4] Prevent the spill from entering drains or waterways.[4]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and contaminated soil into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
Exposure RouteFirst Aid ProcedureSource
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.[4]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical advice if irritation develops.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[4][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the container or label.[4][6]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase cluster_contingency Contingency Plan a Review SDS b Assemble PPE & Equipment a->b c Prepare Work Area (Fume Hood) b->c d Don PPE c->d Proceed to Handling e Handle Chemical in Fume Hood d->e f Secure Container e->f g Decontaminate Work Area e->g Experiment Complete i Store Chemical Properly f->i h Doff PPE Correctly g->h j Segregate Hazardous Waste h->j Waste Generated i->a Future Use k Arrange for Professional Disposal j->k l Spill or Exposure Event m Follow Spill Response l->m n Administer First Aid l->n

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.